Product packaging for C.I. Vat violet 1(Cat. No.:CAS No. 1324-55-6)

C.I. Vat violet 1

Cat. No.: B1669113
CAS No.: 1324-55-6
M. Wt: 525.4 g/mol
InChI Key: IXDFKSTVUCNJBN-UHFFFAOYSA-N
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Description

C.I. Vat Violet 1 is a violet dye.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H14Cl2O2 B1669113 C.I. Vat violet 1 CAS No. 1324-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

19,33-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C34H14Cl2O2/c35-25-13-23-18-10-12-22-32-28(18)24(14-26(36)30(32)16-6-2-4-8-20(16)34(22)38)17-9-11-21-31(27(17)23)29(25)15-5-1-3-7-19(15)33(21)37/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTVVDDZWMCZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C4C5=C6C(=CC(=C7C6=C(C=C5)C(=O)C8=CC=CC=C87)Cl)C9=C4C3=C(C2=O)C=C9)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80892086
Record name 5,14-Dichloroisoviolanthrone
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Molecular Weight

525.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-28-7, 1324-55-6
Record name 5,14-Dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name C.I. Vat Violet 1
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Record name 5,14-Dichloroisoviolanthrone
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Record name Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 5,14-dichloro
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Foundational & Exploratory

C.I. Vat Violet 1: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Violet 1, with the Colour Index number 60010 and CAS number 1324-55-6, is a synthetic vat dye recognized for its brilliant blue-purple hue.[1][2][3] Its high fastness properties make it a valuable colorant, particularly for cotton, linen, and synthetic fibers.[1][4] Chemically, it is identified as 5,14-Dichloroisoviolanthrone.[4] This technical guide provides an in-depth look at the chemical structure and synthesis pathway of this compound, presenting available quantitative data, experimental protocols, and visualizations to aid researchers in understanding this complex organic molecule.

Chemical Structure

This compound is a large, polycyclic aromatic ketone. Its structure is characterized by a rigid, planar backbone of fused aromatic rings with two chlorine atoms substituted at the 5 and 14 positions of the isoviolanthrone core. The molecular formula of this compound is C₃₄H₁₄Cl₂O₂.[2][3]

CI_Vat_Violet_1_Structure cluster_structure This compound (5,14-Dichloroisoviolanthrone) This compound Chlorination_Pathway Isoviolanthrone Isoviolanthrone (C.I. Vat Violet 10) CIVatViolet1 This compound (5,14-Dichloroisoviolanthrone) Isoviolanthrone->CIVatViolet1 Chlorination (e.g., in Nitrobenzene) Multi_Step_Synthesis cluster_synthesis Synthesis Pathway of this compound Benzanthrone Benzanthrone Bromobenzanthrone Bromobenzanthrone Benzanthrone->Bromobenzanthrone Bromination DibenzanthronylSulfide DibenzanthronylSulfide Bromobenzanthrone->DibenzanthronylSulfide Reaction with Sodium Sulfide Isoviolanthrone Isoviolanthrone DibenzanthronylSulfide->Isoviolanthrone Cyclization with Potassium Hydroxide CIVatViolet1 CIVatViolet1 Isoviolanthrone->CIVatViolet1 Chlorination

References

A Comprehensive Technical Guide to the Physicochemical Properties of C.I. Vat Violet 1 (CAS 1324-55-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of C.I. Vat Violet 1, a synthetic dye with the CAS number 1324-55-6. The information is curated for professionals in research and development who require detailed data on this compound.

Introduction

This compound, also known as Vat Brilliant Violet 2R, is an anthraquinone-based vat dye.[1][2][3] Its chemical formula is C₃₄H₁₄Cl₂O₂ and it has a molecular weight of approximately 525.38 g/mol .[1][2][4] It is structurally identified as a dichlorinated isoviolanthrone.[5] This compound is recognized for its application in dyeing cotton, linen, silk, and other fibers, as well as in the manufacturing of organic pigments and for coloring plastics.[1][5][6] The defining characteristic of vat dyes like this compound is their application through a "vatting" process, where the water-insoluble dye is reduced to a water-soluble leuco form in an alkaline solution, allowing it to penetrate textile fibers. Subsequent oxidation regenerates the insoluble dye, trapping it within the fiber.[5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications and experimental settings.

PropertyValueSource(s)
CAS Number 1324-55-6[1][2][4]
Molecular Formula C₃₄H₁₄Cl₂O₂[1][2][4]
Molecular Weight 525.38 g/mol [1][2][4]
Appearance Purple-brown or blue-black powder[5][7]
Color Shade Brilliant blue purple[1][2]
Density (estimate) 1.3948 - 1.588 g/cm³[4][5][8][9][10]
Refractive Index (estimate) 1.912[5]
UV-Vis Absorption Range 520–580 nm[11]
Solubility Insoluble in water, ethanol, and acetone. Soluble in benzene. Slightly soluble in toluene, xylene, chloroform, nitrobenzene, o-chlorophenol, and pyridine.[1][5][6][7]

Experimental Protocols

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a primary technique for analyzing the absorption properties of this compound.

Objective: To determine the maximum absorption wavelength (λmax) and quantify the concentration of the dye in solution.

Methodology:

  • Preparation of the Leuco Form (Vatting):

    • As vat dyes are insoluble in common solvents, a reduction step is necessary.

    • Disperse a known concentration of this compound powder in an aqueous solution.

    • Add sodium hydroxide (caustic soda) to create an alkaline environment.

    • Introduce a reducing agent, such as sodium hydrosulfite, to convert the dye to its soluble leuco form. This is typically accompanied by a color change to blue in the alkaline solution.[1][5]

  • Spectroscopic Measurement:

    • Use a calibrated UV-Vis spectrophotometer.

    • Measure the absorbance spectrum of the solubilized leuco form of the dye over a relevant wavelength range (e.g., 400-700 nm).

    • Due to potential light scattering from any remaining insoluble particles, employing derivative spectrophotometry can enhance the accuracy of the measurements by minimizing baseline distortions.[11]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the this compound molecule, providing a molecular fingerprint.

Objective: To obtain the infrared spectrum of this compound for structural elucidation and identification.

Methodology:

  • Sample Preparation:

    • The solid dye powder can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, prepare a potassium bromide (KBr) pellet. Mix a small amount of the dye with dry KBr powder and press it into a thin, transparent pellet.

  • Spectroscopic Measurement:

    • Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

    • Ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum of the dye.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to the functional groups present in the anthraquinone structure, such as C=O, C=C of aromatic rings, and C-Cl bonds.

Diagrams

The following diagrams illustrate key experimental workflows related to the analysis of this compound.

experimental_workflow_uv_vis cluster_prep Sample Preparation (Vatting) cluster_analysis UV-Vis Analysis start Disperse this compound in Water alkaline Add Sodium Hydroxide start->alkaline reduce Add Sodium Hydrosulfite alkaline->reduce soluble Soluble Leuco Form reduce->soluble spectrometer Measure Absorbance Spectrum (400-700 nm) soluble->spectrometer Transfer to Cuvette derivative Apply Derivative Spectrophotometry (Optional) spectrometer->derivative analysis Determine λmax and Concentration derivative->analysis caption Workflow for UV-Vis Spectroscopic Analysis of this compound

Workflow for UV-Vis Spectroscopic Analysis of this compound.

experimental_workflow_ftir cluster_prep Sample Preparation cluster_measurement FTIR Measurement start This compound Powder atr ATR Accessory start->atr kbr KBr Pellet start->kbr acquire_bkg Acquire Background Spectrum atr->acquire_bkg kbr->acquire_bkg acquire_sample Acquire Sample Spectrum acquire_bkg->acquire_sample ratio Ratio Sample to Background acquire_sample->ratio result FTIR Spectrum (4000-400 cm⁻¹) ratio->result caption Workflow for FTIR Spectroscopic Analysis of this compound.

Workflow for FTIR Spectroscopic Analysis of this compound.

Safety and Handling

This compound is a chemical compound that should be handled with appropriate safety precautions. It may cause eye, skin, and respiratory irritation.[12] Ingestion may be harmful.[12] When handling the powder, it is important to minimize dust generation and ensure adequate ventilation.[12] Personal protective equipment, including safety goggles, gloves, and a respirator if ventilation is inadequate, should be worn.[12][13] Store the compound in a cool, dry place in tightly sealed containers.[12]

References

An In-depth Technical Guide to the Vatting of Vat Violet 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and mechanisms underlying the vatting process of C.I. Vat Violet 1, a dichloroisoviolanthrone dye. The process of "vatting" is a critical step in the application of this water-insoluble dye, rendering it soluble for textile dyeing and other applications through a chemically induced reduction in an alkaline environment.

Principle of the Vatting Process

The fundamental principle of vatting Vat Violet 1, an anthraquinone-based dye, lies in the reversible reduction of its quinone carbonyl groups to water-soluble hydroquinone (leuco) salt in the presence of a reducing agent and a strong alkali. The insoluble pigment form of Vat Violet 1 is unsuitable for dyeing as it possesses no affinity for textile fibers. The vatting process transforms the dye into its substantive leuco form, which can then be adsorbed by the substrate. Subsequent oxidation regenerates the original insoluble pigment, trapping it within the fiber matrix, resulting in a colored product with high fastness.

The overall transformation can be conceptually represented as the reduction of the carbonyl groups (C=O) in the dichloroisoviolanthrone structure to hydroxyl groups (-OH), which then ionize in the alkaline medium to form soluble sodium salts (-O⁻Na⁺).

Mechanism of the Vatting Process

The vatting of Vat Violet 1 is a heterogeneous reaction that proceeds in several stages:

  • Dispersion of the Dye: The insoluble Vat Violet 1 powder is first dispersed in water.

  • Reduction: A reducing agent, most commonly sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite, is introduced. In the alkaline medium, sodium hydrosulfite reduces the carbonyl groups of the dichloroisoviolanthrone molecule.

  • Solubilization: The reduced form of the dye, known as the leuco-vat dye, is soluble in the alkaline solution due to the formation of sodium phenoxides. This results in a distinct color change of the vat liquor, which for Vat Violet 1 is a blue color.[1][2][3][4]

  • Adsorption: The soluble leuco form of the dye has a high affinity for cellulosic fibers and is adsorbed onto the substrate.

The key chemical reaction involves the transfer of electrons from the reducing agent to the dye molecule. Sodium dithionite in an alkaline solution provides the necessary reducing potential for this transformation. The alkali, typically sodium hydroxide (NaOH), plays a crucial role in activating the reducing agent and in converting the reduced hydroquinone form of the dye into its water-soluble sodium salt.

Quantitative Data

While specific quantitative data for the vatting of Vat Violet 1 is not extensively available in publicly accessible literature, the following table summarizes typical parameters for the 'IN' class of vat dyes, to which Vat Violet 1 belongs. These dyes generally require higher concentrations of alkali and reducing agents and higher temperatures for effective vatting.

ParameterTypical Value/RangeNotes
Vatting Temperature 50 - 60 °COptimal temperature for the reduction of Vat Violet 1.[3]
pH > 11A highly alkaline medium is essential for the vatting process.
Reducing Agent Sodium Hydrosulfite (Na₂S₂O₄)The most common and effective reducing agent for vat dyes.
Alkali Sodium Hydroxide (NaOH)Used to maintain the necessary alkalinity for reduction and solubilization.
Leuco Form Color BlueThe color of the soluble, reduced form of Vat Violet 1 in an alkaline solution.[1][2][3][4]

Experimental Protocols

The following provides a generalized methodology for the laboratory-scale vatting of Vat Violet 1. Specific concentrations may need to be optimized based on the desired application and substrate.

Materials:

  • This compound (dichloroisoviolanthrone)

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Distilled Water

  • Beaker or reaction vessel

  • Heating and stirring apparatus

  • pH meter

Procedure:

  • Preparation of the Dye Dispersion:

    • Weigh a specific amount of Vat Violet 1 powder.

    • Create a paste with a small amount of water.

    • Add the paste to the required volume of distilled water in the reaction vessel with continuous stirring to form a uniform dispersion.

  • Alkalinization:

    • Slowly add a concentrated solution of sodium hydroxide to the dye dispersion while monitoring the pH. Adjust the pH to the desired alkaline level (typically >11).

  • Reduction (Vatting):

    • Gently heat the alkaline dye dispersion to the recommended vatting temperature (50-60 °C).[3]

    • Gradually add the required amount of sodium hydrosulfite powder to the heated dispersion with constant stirring.

    • Observe the color change of the solution from the initial dispersion color to the characteristic blue of the leuco form, indicating the progress of the reduction.[1][2][3][4]

    • Continue the reaction under these conditions for a specified time (e.g., 15-30 minutes) to ensure complete vatting.

  • Monitoring the Vatting Process:

    • The completion of the vatting process can be monitored visually by the color change and the dissolution of the dye particles.

    • For more quantitative analysis, techniques such as UV-Vis spectroscopy can be employed to measure the concentration of the soluble leuco dye.

Visualization of the Vatting Process

The following diagrams illustrate the key transformations and workflow of the vatting process for Vat Violet 1.

Vatting_Process_Principle cluster_insoluble Insoluble State cluster_soluble Soluble State Insoluble_Dye Vat Violet 1 (Dichloroisoviolanthrone) Insoluble Pigment Leuco_Dye Leuco Form of Vat Violet 1 (Water-Soluble Sodium Salt) Insoluble_Dye->Leuco_Dye Reduction (Sodium Hydrosulfite, NaOH) Leuco_Dye->Insoluble_Dye Oxidation (e.g., Air)

Caption: Principle of the reversible transformation of Vat Violet 1 between its insoluble and soluble forms.

Vatting_Workflow Start Start: Insoluble Vat Violet 1 Powder Dispersion 1. Dispersion in Water Start->Dispersion Alkalinization 2. Addition of NaOH (pH > 11) Dispersion->Alkalinization Heating 3. Heating to 50-60°C Alkalinization->Heating Reduction 4. Addition of Sodium Hydrosulfite Heating->Reduction Vatting_Complete Vatting Complete: Soluble Leuco Form (Blue Solution) Reduction->Vatting_Complete

Caption: Experimental workflow for the vatting of Vat Violet 1.

Chemical_Transformation Dye Vat Violet 1 (Pigment Form) C=O C=O Leuco_Salt Leuco Form (Sodium Salt) C-O⁻Na⁺ C-O⁻Na⁺ Dye->Leuco_Salt + Na₂S₂O₄, NaOH (Reduction) Leuco_Salt->Dye - e⁻, + O₂ (Oxidation)

Caption: Simplified chemical transformation of the carbonyl groups during the vatting process.

References

A Technical Guide to the History and Development of Anthraquinone-Based Vat Dyes

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, chemical principles, and application of anthraquinone-based vat dyes. From their historical origins to the revolutionary synthesis of the first stable synthetic blue dye, this document details the key scientific milestones, outlines detailed experimental protocols for their synthesis and application, and presents their performance characteristics in a comparative format.

Historical Development: From Natural Dyes to Synthetic Dominance

The story of anthraquinone dyes begins with natural colorants. One of the most important historical dyes is alizarin, a red dye extracted from the roots of the madder plant (Rubia tinctorum), which was used for millennia.[1][2] The molecular structure of these natural dyes provided the foundation for the development of their synthetic counterparts in the 19th and 20th centuries.[2]

The major breakthrough in synthetic vat dyes occurred in 1901 when René Bohn, a chemist at the German chemical company BASF, synthesized the first anthraquinone vat dye, Indanthrone (C.I. Vat Blue 4).[3][4][5] Bohn was attempting to create a dye with the desirable properties of both indigo and alizarin by fusing 2-aminoanthraquinone with caustic potash (potassium hydroxide) under harsh conditions.[3][4] The result was a brilliant blue dye with unprecedented fastness to washing and light, which was marketed under the trade name Indanthren—a portmanteau of "Indigo from Anthracene".[6][7]

This discovery marked a new era in the dye industry.[8] In the same year, by studying the reaction at higher temperatures, Bohn also produced Flavanthrone (C.I. Vat Yellow 1), a stable yellow dye.[3] The development of a complete color palette continued, with significant discoveries such as Caledon Jade Green (C.I. Vat Green 1) in 1920 by the Scottish company Morton Sundour Fabrics (later Scottish Dyes Ltd.).[5] This was the first-ever light-fast green synthetic dye. By the 1930s, a comprehensive range of anthraquinone vat dyes was available, revolutionizing the textile industry by providing colors that did not easily fade.[5][8]

Chemical Principles and Properties

Anthraquinone-based vat dyes are a class of water-insoluble pigments characterized by a core anthraquinone structure.[9][10] Anthraquinone itself is colorless; vibrant colors from red to blue are achieved by introducing electron-donating auxochromes, such as amino (-NH₂) or hydroxyl (-OH) groups, at specific positions on the aromatic rings.[1][11]

The defining characteristic of vat dyes is their application method, known as "vatting".[12] The process relies on a reversible redox reaction:

  • Reduction (Vatting): The insoluble keto form (C=O) of the dye pigment is reduced in a heated alkaline bath, typically using sodium hydrosulfite (Na₂S₂O₄) and sodium hydroxide (NaOH).[10][13] This converts the dye into its water-soluble "leuco" form (C-O⁻Na⁺).[3][6]

  • Affinity and Adsorption: The soluble leuco form has a high affinity for cellulosic fibers like cotton and is absorbed into the fiber structure.[14]

  • Oxidation: Once the fiber is impregnated, the dye is re-oxidized back to its insoluble pigment form. This can be achieved by exposure to atmospheric oxygen or by using chemical oxidizing agents like hydrogen peroxide or sodium perborate.[9][10][13]

This process traps the large, insoluble dye molecules within the fiber matrix, resulting in exceptional fastness properties.[10] Due to the harsh alkaline conditions required for vatting, these dyes are primarily used for durable cellulosic fibers and are generally unsuitable for protein fibers like wool, which would be damaged by the high pH.[1]

Quantitative Data: Fastness Properties of Key Anthraquinone Vat Dyes

The primary advantage of anthraquinone vat dyes is their outstanding fastness. The data below is compiled from technical datasheets and standardized testing according to ISO 105 methods.[1][9][15][16][17]

C.I. Name Chemical Structure Class Light Fastness (ISO 105-B02) [Scale 1-8]Wash Fastness (ISO 105-C10) [Scale 1-5, Shade Change/Staining]Chlorine Bleach Fastness (ISO 105-E03) [Scale 1-5]Rubbing Fastness (ISO 105-X12) [Scale 1-5, Dry/Wet]
Vat Blue 4 (Indanthrone)Anthraquinone7-8 (Excellent)[13]4-5 / 5 (Very Good to Excellent)[1][9]2 (Poor)[9]4-5 / 4 (Good to Excellent)[1][15]
Vat Green 1 (Caledon Jade Green)Violanthrone7 (Excellent)[16]4-5 / 4-5 (Excellent)[16]4 (Good)[16]4-5 / 4-5 (Excellent)[16]
Vat Yellow 1 (Flavanthrone)Anthraquinone7 (Excellent)4-5 / 4-5 (Excellent)4-5 (Excellent)4-5 / 4 (Good to Excellent)
Vat Red 10 (Dibromoanthranthrone)Anthranthrone7-8 (Excellent)5 / 5 (Excellent)4-5 (Excellent)4 / 3-4 (Good)
Vat Brown 1 (Aminoanthraquinone Carbazole)Anthraquinone Carbazole7 (Excellent)5 / 5 (Excellent)4-5 (Excellent)4 / 4 (Good)

Experimental Protocols

The following protocols are representative methodologies for the synthesis of key dyes and their application in a laboratory setting.

This protocol is based on the classical Bohn synthesis involving the alkaline fusion of 2-aminoanthraquinone.

Principle: Two molecules of 2-aminoanthraquinone undergo oxidative dimerization under strongly alkaline conditions at high temperatures to form Indanthrone.

Materials:

  • 2-aminoanthraquinone (C₁₄H₉NO₂)

  • Potassium hydroxide (KOH)

  • Solvent (e.g., nitrobenzene or a high-boiling point inert solvent)

  • Oxidizing agent (e.g., potassium nitrate or air)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Deionized water

Procedure:

  • In a high-temperature reaction vessel equipped with a mechanical stirrer and reflux condenser, create a fusion melt of potassium hydroxide in a minimal amount of water or ethanol.

  • Add 2-aminoanthraquinone to the molten KOH. A typical molar ratio is approximately 1:10 (aminoanthraquinone:KOH).

  • Add a small quantity of an oxidizing agent, such as potassium nitrate, to the mixture.

  • Heat the mixture to 220-235°C with constant stirring. The reaction is highly exothermic and the color of the melt will change, eventually becoming a deep blue. Maintain this temperature for 2-4 hours.[8]

  • Allow the reaction mass to cool to approximately 100°C.

  • Carefully dilute the solid mass with a large volume of hot deionized water.

  • Pass air through the resulting suspension to ensure complete oxidation of any remaining leuco-form of the dye. The product will precipitate as a dark blue solid.

  • Filter the crude Indanthrone product using a Büchner funnel.

  • Wash the filter cake sequentially with hot water, dilute hydrochloric acid (to neutralize excess alkali), and again with hot water until the filtrate is neutral.

  • Finally, wash the cake with ethanol to remove organic impurities.

  • Dry the purified Indanthrone pigment in a vacuum oven at 80-100°C.

This synthesis is a multi-step process starting from benzanthrone.

Principle: Benzanthrone is first oxidatively coupled to form 2,2'-dibenzanthronyl. This intermediate is then oxidized and subsequently methylated to yield the final dimethoxy violanthrone structure.[4][16]

Materials:

  • Benzanthrone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Manganese dioxide (MnO₂)

  • Sulfuric acid (H₂SO₄)

  • Methylating agent (e.g., dimethyl sulfate)

  • Inert solvent (e.g., nitrobenzene)

Procedure:

  • Step 1: Dimerization: Treat benzanthrone with alcoholic potassium potash. This causes a coupling reaction to form 2,2'-dibenzanthronyl.[4]

  • Step 2: Oxidation: Oxidize the resulting 2,2'-dibenzanthronyl using manganese dioxide in concentrated sulfuric acid. This step creates the violanthrone ring system with hydroxyl groups at the 16 and 17 positions (16,17-dihydroxyviolanthrone).[4][16]

  • Step 3: Methylation: Dissolve the dihydroxyviolanthrone intermediate in an inert high-boiling solvent like nitrobenzene. Add a methylating agent, such as dimethyl sulfate, and a mild base to catalyze the reaction.

  • Heat the mixture under reflux until the methylation is complete (monitored by thin-layer chromatography).

  • Cool the reaction mixture and precipitate the crude Vat Green 1 product by adding a non-solvent like methanol.

  • Filter the product, wash thoroughly with methanol and then hot water to remove residual solvent and salts.

  • Dry the purified Vat Green 1 pigment.

This protocol describes a standard laboratory procedure for dyeing a cotton sample to a 2% shade.

Materials:

  • Scoured and bleached 100% cotton fabric

  • C.I. Vat Blue 4 dye powder

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Sodium chloride (NaCl, optional, as exhausting agent)

  • Non-ionic detergent

  • Acetic acid or Hydrogen peroxide (for oxidation)

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine)

  • Liquor Ratio (M:L): 1:20 (e.g., 5 g fabric to 100 mL water)

Procedure:

  • Dye Dispersion: Calculate the required amount of dye for a 2% shade (0.1 g for 5 g of fabric). Make a smooth, lump-free paste of the dye powder with a small amount of water.

  • Vatting (Preparation of Stock Solution):

    • In a separate beaker, prepare the reduction bath. For 100 mL total volume, add approximately 5-10 mL of 32% NaOH solution and 5-10 g/L of sodium hydrosulfite to warm water (50-60°C).[9]

    • Add the dye dispersion to this reducing bath. Stir gently for 10-15 minutes at 50-60°C until the dye is fully reduced and solubilized. The solution will change color to the characteristic blue of the leuco form.[9]

  • Dye Bath Preparation: Fill the main dyeing vessel with the remaining volume of water and heat to 60°C. Add a portion of the required NaOH and Na₂S₂O₄ to the main bath to act as a blank bath.

  • Dyeing:

    • Introduce the wetted cotton fabric into the blank bath and run for 5 minutes.

    • Add the vatted dye stock solution to the dyebath.

    • Continue dyeing at 60°C for 45-60 minutes.[18] If required for better exhaustion, common salt can be added in portions.

  • Rinsing: After dyeing, remove the fabric, squeeze it, and rinse thoroughly with cold de-aerated water to remove excess leuco dye and alkali.

  • Oxidation:

    • Expose the fabric to air for 10-20 minutes. The color will gradually change from the blue leuco form back to the original brilliant blue of the insoluble pigment.

    • Alternatively, for a more controlled oxidation, immerse the fabric in a bath containing 1-2 mL/L of hydrogen peroxide at 50°C for 10-15 minutes.

  • Soaping:

    • Prepare a bath containing 2 g/L of non-ionic detergent at 95°C (near boil).[3]

    • Treat the oxidized fabric in this soaping bath for 15 minutes. This step removes surface dye, improves rubbing fastness, and allows the dye crystals within the fiber to stabilize, often resulting in a brighter, final shade.[3]

  • Final Rinse and Drying: Rinse the fabric thoroughly with hot water, then cold water, and finally air dry.

Visualized Workflows and Pathways

The following diagrams illustrate the key chemical transformations in the synthesis and application of anthraquinone vat dyes.

Indanthrone_Synthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_intermediates Key Step: Dimerization cluster_product Final Product AA 2-Aminoanthraquinone (x2) Dimer Oxidative Dimerization & Cyclization AA->Dimer KOH KOH / Oxidant KOH->Dimer Conditions High Temperature (220-235°C) Alkaline Fusion Conditions->Dimer Indanthrone Indanthrone (C.I. Vat Blue 4) Dimer->Indanthrone

Caption: Synthesis pathway of Indanthrone (C.I. Vat Blue 4).

Vat_Dyeing_Workflow cluster_dye_form Dye State cluster_process_steps Application Process cluster_reagents Key Reagents cluster_result Final Result Insoluble Insoluble Pigment (Keto Form) Vatting 1. Vatting (Reduction) Insoluble->Vatting Soluble Soluble Leuco Dye (Enolate Form) Dyeing 2. Dye Absorption (Fiber Impregnation) Soluble->Dyeing Vatting->Soluble Oxidation 3. Oxidation Dyeing->Oxidation Oxidation->Insoluble Dye fixed in fiber Soaping 4. Soaping & Rinsing (Crystallization & Cleaning) Oxidation->Soaping Result Dyed Fiber (High Fastness) Soaping->Result Reducer NaOH + Na₂S₂O₄ Reducer->Vatting Oxidizer Air or H₂O₂ Oxidizer->Oxidation

Caption: General workflow for the vat dyeing of cellulosic fibers.

References

Spectroscopic Characterization of C.I. 60010 (Vat Violet 1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. 60010, commercially known as Vat Violet 1, is a synthetic vat dye derived from anthraquinone. Its vibrant color and stability make it a subject of interest in various industrial and research applications. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the spectroscopic characterization of C.I. 60010, covering Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. Detailed experimental protocols and data interpretation are presented to aid researchers in their analytical endeavors.

Introduction

C.I. 60010, with the chemical name dichloroisoviolanthrone, belongs to the anthraquinone class of dyes.[1] Its molecular formula is C₃₄H₁₄Cl₂O₂ and it has a molecular weight of 525.38 g/mol .[1] The core structure is based on the anthraquinone chromophore, which is responsible for its color.[2] Understanding the spectroscopic signature of this molecule is fundamental for its application and for the development of new materials. This guide outlines the key spectroscopic techniques used to elucidate the structure and properties of Vat Violet 1.

Spectroscopic Data

The following sections summarize the key spectroscopic data for C.I. 60010.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing the electronic transitions in dyes. For C.I. 60010, the absorption of light in the visible region is responsible for its characteristic violet color.

Parameter Value Reference
Wavelength of Maximum Absorbance (λmax)520 - 580 nm[2]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. Based on the structure of C.I. 60010, the following table summarizes the expected characteristic absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000C-H stretchAromatic
1680 - 1640C=C stretchAromatic
1650 - 1600C=O stretchKetone (in anthraquinone)
850 - 550C-Cl stretchAryl halide
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure. Due to the complex aromatic structure of C.I. 60010, the NMR spectra are expected to show signals in the aromatic region. The following table provides predicted chemical shift ranges for ¹H and ¹³C NMR.

Nucleus Chemical Shift (ppm) Proton/Carbon Environment
¹H7.0 - 9.0Aromatic protons
¹³C120 - 150Aromatic carbons
¹³C> 180Carbonyl carbons (C=O)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For C.I. 60010, high-resolution mass spectrometry would be employed to confirm the elemental composition.

Parameter Value Description
Molecular Ion [M]⁺m/z ≈ 524Corresponding to the molecular weight of C₃₄H₁₄³⁵Cl₂O₂
Isotopic Peaks[M+2]⁺, [M+4]⁺Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of C.I. 60010 in a suitable solvent (e.g., chloroform, toluene, or N,N-dimethylformamide) in the concentration range of 1-10 µg/mL.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorbance spectrum over a wavelength range of 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

FTIR Spectroscopy (Solid Sample)
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of C.I. 60010 with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Background Measurement: Record a background spectrum of the empty sample compartment.

  • Sample Measurement: Place the KBr pellet in the sample holder and record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of C.I. 60010 in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)).

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the chemical shifts to the respective protons and carbons in the molecule.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of C.I. 60010 in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Direct Analysis in Real Time - DART).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the molecular structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a solid dye sample like C.I. 60010.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Dye Sample (C.I. 60010) Dissolution Dissolution in appropriate solvent Sample->Dissolution Grinding Grinding with KBr Sample->Grinding UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS FTIR FTIR Spectroscopy Grinding->FTIR UV_Vis_Data Absorbance Spectrum (λmax) UV_Vis->UV_Vis_Data FTIR_Data IR Spectrum (Functional Groups) FTIR->FTIR_Data NMR_Data NMR Spectra (¹H & ¹³C Chemical Shifts) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data

Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of C.I. 60010 (Vat Violet 1) is essential for its identification and quality assessment. This guide has provided a comprehensive overview of the application of UV-Vis, FTIR, NMR, and Mass Spectrometry for this purpose. The presented data, although partially predictive due to the limited availability of published spectra for this specific compound, serves as a valuable reference for researchers. The detailed experimental protocols offer a practical starting point for the analysis of C.I. 60010 and other similar anthraquinone-based dyes.

References

Solubility Profile of C.I. Vat Violet 1 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Vat Violet 1 (C.I. 60010), a dichloroisoviolanthrone vat dye. Due to its exceptional stability, this dye is a subject of interest beyond the textile industry, in fields requiring robust organic molecules. Understanding its solubility is critical for its application in various research and development contexts, including material science and as a model compound in dye-substrate interaction studies.

Introduction to this compound

This compound, with the chemical formula C₃₄H₁₄Cl₂O₂, is a synthetic anthraquinone-based dye known for its brilliant blue-purple hue.[1][2] Like other vat dyes, it is characterized by its insolubility in water and most common solvents in its oxidized (pigment) form.[1][3] For application in dyeing, it must be converted to its water-soluble "leuco" form through a chemical reduction process in an alkaline solution, a method known as "vatting".[1]

Solubility Profile

SolventQualitative Solubility
AcetoneInsoluble[2][4][5][6][7]
BenzeneSoluble[2][4][5][6][7]
ChloroformSlightly Soluble[1][2][4][5][6][7]
EthanolInsoluble[2][4][5][6][7]
NitrobenzeneSlightly Soluble[1][2][4][5][6]
o-ChlorophenolSlightly Soluble[5][6][7]
PyridineSlightly Soluble[2][4][5][6][7]
Tetralin (Tetrahydronaphthalene)Slightly Soluble[2][4][5][6][7]
TolueneSlightly Soluble[1][2][4][5][6][7]
WaterInsoluble[1][3]
XyleneSlightly Soluble[1][2][4][5][6][7]

Experimental Protocols for Solubility Determination

The determination of the solubility of vat dyes like this compound in organic solvents can be performed using established methodologies. The following protocol is a generalized procedure based on gravimetric and photometric methods, such as those outlined in ISO 7579, and incorporates techniques suitable for colored compounds.[8]

Gravimetric Method

This method is suitable for determining solubility when the solvent is volatile and the dye is stable at the drying temperature.

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

    • The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

  • Separation of Undissolved Dye:

    • The saturated solution is allowed to stand to let the undissolved dye particles settle.

    • A known volume of the clear supernatant is carefully withdrawn using a pipette. To ensure no solid particles are transferred, the solution can be filtered through a fine-porosity filter (e.g., a syringe filter compatible with the solvent).

  • Solvent Evaporation:

    • The accurately measured volume of the saturated solution is transferred to a pre-weighed, dry evaporating dish.

    • The solvent is evaporated under controlled conditions (e.g., in a fume hood, rotary evaporator, or a vacuum oven at a temperature that does not cause decomposition of the dye).

  • Determination of Solute Mass:

    • Once the solvent is completely removed, the dish containing the dye residue is dried to a constant weight in an oven at a suitable temperature.

    • The dish is cooled in a desiccator and weighed. The mass of the dissolved dye is determined by subtracting the initial weight of the dish.

  • Calculation of Solubility:

    • Solubility is calculated as the mass of the dissolved dye per volume of the solvent (e.g., in g/L).

Photometric (Spectrophotometric) Method

This method is advantageous for colored substances and can be more sensitive than the gravimetric method.

  • Preparation of Calibration Curve:

    • A series of standard solutions of this compound of known concentrations are prepared in the desired organic solvent.

    • The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.

    • A calibration curve of absorbance versus concentration is plotted.

  • Preparation of Saturated Solution:

    • A saturated solution is prepared as described in the gravimetric method (Step 1).

  • Dilution and Measurement:

    • A known volume of the clear, filtered saturated solution is withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • The absorbance of the diluted solution is measured at λmax.

  • Calculation of Solubility:

    • The concentration of the diluted solution is determined from the calibration curve.

    • The original concentration of the saturated solution (i.e., the solubility) is calculated by taking the dilution factor into account.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical process of vat dye solubilization for application.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_separation Separation cluster_gravimetric Gravimetric Method cluster_photometric Photometric Method start Add excess this compound to solvent agitate Agitate at constant temperature to reach equilibrium start->agitate separate Separate clear supernatant (filtration/centrifugation) agitate->separate evaporate Evaporate solvent from a known volume of supernatant separate->evaporate dilute Dilute a known volume of supernatant separate->dilute weigh Dry and weigh the residue evaporate->weigh calculate_g Calculate solubility (g/L) weigh->calculate_g measure Measure absorbance at λmax dilute->measure calculate_p Calculate concentration from calibration curve measure->calculate_p

Caption: Experimental workflow for determining the solubility of this compound.

vatting_process cluster_insoluble Insoluble State cluster_process Vatting Process cluster_soluble Soluble State for Application insoluble This compound (Oxidized Form) Insoluble in Water reduction Reduction (+ Reducing Agent, e.g., Sodium Dithionite) + Alkali (e.g., NaOH) insoluble->reduction soluble Leuco Form Soluble in Alkaline Solution reduction->soluble

Caption: Logical diagram of the vatting process for solubilization of this compound.

References

Generation and properties of the leuco form of Vat Violet 1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Generation and Properties of the Leuco Form of C.I. Vat Violet 1

Introduction

This compound, also known by trade names such as Vat Brilliant Violet 2R, is a high-performance vat dye belonging to the anthraquinone chemical class.[1][2] Specifically, it is a dichlorinated isoviolanthrone, identified by CAS Number 1324-55-6 and C.I. Number 60010.[1][3] Its molecular formula is C₃₄H₁₄Cl₂O₂.[1] Like all vat dyes, Vat Violet 1 is a water-insoluble pigment in its commercial form.[4][5] Its utility in dyeing, particularly for cellulosic fibers like cotton and linen, stems from its ability to be converted into a transient, water-soluble "leuco" form.[1][4]

This conversion is the cornerstone of the vat dyeing process, enabling the dye to penetrate the amorphous regions of the fiber.[2][6] Subsequent oxidation within the fiber regenerates the original insoluble pigment, trapping it and resulting in excellent color fastness properties.[2][5] This guide provides a detailed technical overview of the generation and critical properties of the leuco form of Vat Violet 1 for researchers and professionals in dye chemistry and drug development, where such chromophores can serve as model compounds.

Generation of the Leuco Form (Vatting)

The transformation of the insoluble Vat Violet 1 pigment into its soluble leuco form is a chemical reduction process conducted under strongly alkaline conditions, commonly referred to as "vatting".[2][5] This process reduces the conjugated diketone system of the dye molecule to a hydroquinone-like (or enol) structure, the alkali metal salt of which is water-soluble.[6][7]

Reaction Chemistry and Stoichiometry

The core reaction involves the reduction of the two carbonyl (C=O) groups in the isoviolanthrone structure to hydroxyl (-OH) groups. In the presence of a strong alkali like sodium hydroxide (NaOH), these hydroxyl groups are deprotonated to form sodium phenates (-O⁻Na⁺), rendering the molecule soluble in water. The overall process can be represented as:

Dye-(C=O)₂ (insoluble) + 2e⁻ + 2H⁺ ⇌ Dye-(C-OH)₂ (Leuco, insoluble acid form)

Dye-(C-OH)₂ + 2NaOH ⇌ Dye-(C-O⁻Na⁺)₂ (Leuco Salt, soluble) + 2H₂O

The most universally accepted reducing agent for this process is sodium dithionite (Na₂S₂O₄), often called sodium hydrosulfite or "hydrose".[8][9]

Key Process Parameters

Successful and efficient generation of the leuco form requires careful control of several parameters:

  • Reducing Agent: Sodium dithionite is standard. Alternative, more eco-friendly systems involving ferrous sulfate, glucose, or electrochemical methods are under investigation.[9][10]

  • Alkali: Sodium hydroxide is typically used to maintain a high pH (12-14), which is necessary for the solubility of the leuco form and the stability of the reducing agent.[5]

  • Temperature: For Vat Violet 1, which is classified as an "Indanthrene Normal" (IN) group dye, a high vatting temperature of 50-60°C is required.[11][12]

  • Redox Potential: Anthraquinone-class vat dyes require a strongly negative redox potential for complete reduction, typically in the range of -800 mV to -1000 mV.[8][10] Monitoring the redox potential (ORP) of the vatting bath is crucial for process control and reproducibility.[8]

Properties of Leuco-Vat Violet 1

The physicochemical properties of the leuco form are distinct from the parent pigment and are fundamental to its function in the dyeing process.

Physical and Chemical Properties
  • Solubility: The primary characteristic of the leuco form is its solubility in the alkaline vatting liquor.[4][5] The parent pigment is insoluble in water, ethanol, and acetone, but slightly soluble in solvents like toluene, xylene, and chloroform.[1][3]

  • Color: The color of the vat solution provides a visual indication of the reduction state. The alkaline leuco form of Vat Violet 1 is blue.[1][3][11] If the solution is acidified, the soluble sodium salt reverts to the sparingly soluble acid-leuco form, which is described as having a red-light purple or red and green color.[1][11]

  • Stability: The leuco form is highly sensitive to atmospheric oxygen.[2] Exposure to air will rapidly oxidize it back to the insoluble parent pigment. This necessitates that the vatting and dyeing processes be conducted with minimal exposure to air. The stability of the leuco dyebath is good when the correct concentration of reducing agent and alkali is maintained.[8]

  • Affinity: The leuco form of Vat Violet 1 exhibits high substantivity (affinity) for cellulosic fibers.[3] This strong attraction drives the diffusion of the dye from the solution into the fiber structure.

Quantitative Data Summary

While precise quantitative data for this compound is not widely available in open-literature, the following tables summarize known properties and typical values for its dye class.

Table 1: Summary of Properties - this compound and its Leuco Form

PropertyThis compound (Pigment Form)Leuco Form (Alkaline Solution)
C.I. Number 60010[1]N/A
CAS Number 1324-55-6[1]N/A
Molecular Formula C₃₄H₁₄Cl₂O₂[1]C₃₄H₁₄Cl₂O₂Na₂ (as sodium salt)
Appearance Puce / Blue-black powder[1][11]Blue solution[3][11]
Solubility in Water Insoluble[3]Soluble[4]

Table 2: Quantitative Performance Data

ParameterValue / RangeNotes
Required Redox Potential -800 mV to -1000 mV[10]Typical for anthraquinone-class vat dyes.
Vatting Temperature 50 - 60 °C[11]Required for efficient reduction.
Light Fastness (1/1 Depth) 6[3]Measured on a scale of 1-8, where 8 is highest.
Washing Fastness (Staining) 4 - 5[11]Measured on a scale of 1-5, where 5 is best.

Experimental Protocols

Protocol 1: Laboratory-Scale Generation of Leuco-Vat Violet 1 Solution

This protocol describes the preparation of a stock solution of the soluble leuco dye.

A. Reagents and Materials:

  • This compound powder (C.I. 60010)

  • Sodium Hydroxide (NaOH), pellets or 50% solution

  • Sodium Dithionite (Na₂S₂O₄), powder >85% purity

  • Deionized, deoxygenated water (prepared by boiling and cooling under N₂)

  • Beaker or flask with magnetic stirring

  • Hot plate

  • Nitrogen (N₂) gas line for blanketing

  • Thermometer

B. Procedure:

  • Preparation of Vat Liquor: In a 250 mL beaker, add 100 mL of deoxygenated deionized water. While stirring, carefully add 5.0 g of Sodium Hydroxide. Caution: The dissolution is exothermic.

  • Dispersion of Dye: Add 2.0 g of this compound powder to the alkaline solution. Stir to create a uniform dispersion. The dye will not dissolve at this stage.

  • Heating: Gently heat the dispersion to 55°C while maintaining continuous stirring. It is advisable to blanket the surface of the liquid with a slow stream of nitrogen to minimize premature oxidation of the reducing agent.

  • Reduction (Vatting): Once the temperature is stable at 55°C, slowly add 2.5 g of sodium dithionite powder in small portions over 5 minutes.

  • Monitoring: Observe the color change of the solution. The initial slurry will transform into a clear blue solution as the insoluble pigment is reduced to its soluble leuco form.[3][11]

  • Digestion: Maintain the temperature at 55-60°C and continue stirring under a nitrogen blanket for an additional 15-20 minutes to ensure complete reduction.[11]

  • Final Product: The resulting blue solution is the leuco form of Vat Violet 1, ready for use in dyeing experiments or further analysis. It should be used promptly or stored under an inert atmosphere to prevent re-oxidation.

Visualizations

The following diagrams illustrate the core chemical transformation and the experimental workflow for generating the leuco form of Vat Violet 1.

G Experimental Workflow for Leuco Dye Generation cluster_conditions Process Conditions start Start: Vat Violet 1 Powder (Insoluble) step1 Disperse dye in alkaline water (NaOH) start->step1 step2 Heat dispersion to 50-60°C step1->step2 step3 Add reducing agent (Sodium Dithionite) step2->step3 step4 Stir and digest (15-20 min) step3->step4 result Result: Stable Blue Solution of Leuco Dye (Soluble) step4->result cond1 Inert Atmosphere (N₂ Blanket) cond2 Redox Potential: -800 to -1000 mV

References

Photophysical and electronic properties of dichloroisoviolanthrone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Photophysical and Electronic Properties of Dichloroisoviolanthrone and Related Violanthrone Derivatives

Introduction to Violanthrones

Violanthrone and its derivatives are a class of polycyclic aromatic hydrocarbons characterized by a large, rigid, and planar π-conjugated system. This extensive conjugation imparts them with unique electronic and optical properties, making them of interest for applications in organic electronics, photovoltaics, and as advanced dyes and pigments. However, the parent violanthrone molecule often suffers from poor solubility in common organic solvents and can present synthetic challenges, which necessitates chemical modifications to improve its processability and tune its properties[1]. The introduction of substituent groups, such as chloro- or dicyanomethylene moieties, is a common strategy to modulate the electronic structure and, consequently, the photophysical and electrochemical behavior of the violanthrone core[1].

Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. For a dye like dichloroisoviolanthrone, these properties are critical for determining its color, fluorescence characteristics, and suitability for optical applications.

UV-Vis Absorption and Fluorescence Emission

The extended π-system of violanthrone derivatives typically leads to strong absorption in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. The precise wavelengths of maximum absorption (λ_max,abs_) and emission (λ_max,em_) are highly dependent on the molecular structure and the solvent environment.

Table 1: Illustrative Photophysical Data for a Violanthrone Derivative (VA-CN) Data presented is for a dicyanomethylene-substituted violanthrone derivative as a proxy for a typical violanthrone derivative.

PropertyValueSolvent/Conditions
Absorption Maximum (λ_max,abs_)Not specifiedVarious organic solvents
Emission Maximum (λ_max,em_)NIR regionVarious organic solvents
Fluorescence Quantum Yield (Φ_f_)Enhanced upon amine addition-
Stokes ShiftNot specified-
Fluorescence Lifetime (τ_f_)Not specified-

Note: Specific quantitative values for absorption/emission maxima, quantum yield, and lifetime for this derivative are not provided in the available search results but are key parameters determined via the protocols below.

Jablonski Diagram of Photophysical Processes

The following diagram illustrates the key photophysical processes that a molecule like dichloroisoviolanthrone undergoes upon excitation with light.

Jablonski cluster_0 Singlet States cluster_1 Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating electronic transitions.

Electronic Properties

The electronic properties of dichloroisoviolanthrone, particularly its frontier molecular orbital (HOMO and LUMO) energy levels, dictate its behavior in electronic devices and its electrochemical stability. These are typically investigated using electrochemical methods like cyclic voltammetry.

Table 2: Illustrative Electronic Properties for a Violanthrone Derivative (VA-CN) Data presented is for a dicyanomethylene-substituted violanthrone derivative as a proxy for a typical violanthrone derivative.

PropertyValueReference Electrode
Reduction Potential (E_red_)-0.56 Vvs. SCE
Oxidation Potential (E_ox_)Not specifiedvs. SCE
HOMO Energy LevelNot specified-
LUMO Energy LevelNot specified-
Electrochemical Band GapNot specified-

Note: HOMO/LUMO levels can be estimated from the onset of oxidation and reduction potentials.

Experimental Protocols

The characterization of dichloroisoviolanthrone would involve a series of standard spectroscopic and electrochemical techniques.

General Workflow for Characterization

The logical flow for characterizing a new dye like dichloroisoviolanthrone is outlined below.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis synthesis Synthesis of Dichloroisoviolanthrone purification Purification (e.g., Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence cv Cyclic Voltammetry purification->cv photophysical Determine Photophysical Properties (λ_max, Φ_f, τ_f) uv_vis->photophysical fluorescence->photophysical electronic Determine Electronic Properties (E_ox, E_red, HOMO/LUMO) cv->electronic

Caption: Experimental workflow for dye characterization.

UV-Vis Absorption Spectroscopy

This technique is used to measure the wavelengths of light a molecule absorbs.

  • Solution Preparation: Prepare a dilute solution of the dichloroisoviolanthrone sample in a high-purity spectroscopic grade solvent (e.g., dichloromethane, THF, or toluene) in a volumetric flask[2][3]. Concentrations are typically in the micromolar (10⁻⁶ M) range to ensure absorbance values are within the linear range of the spectrophotometer (ideally < 1.0).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output[4][5].

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction to subtract the solvent's absorbance spectrum[6].

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it approximately three-quarters full. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-900 nm)[4][5].

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max_). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Fluorescence Spectroscopy

This technique measures the light emitted by a sample after it has absorbed light.

  • Emission Spectrum:

    • Preparation: Use a dilute solution with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

    • Measurement: Place the sample in a fluorometer. Set the excitation wavelength (typically at the λ_max,abs_) and scan the emission monochromator over a longer wavelength range to collect the fluorescence spectrum[7][8]. The resulting spectrum will show the intensity of emitted light versus wavelength, revealing the λ_max,em_.

  • Fluorescence Quantum Yield (Φ_f_) Determination (Relative Method):

    • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and with absorption and emission profiles that are similar to the sample[9][10].

    • Measurement: Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths)[9]. Ensure the absorbance of both solutions is low (< 0.1).

    • Calculation: The quantum yield of the sample (Φ_s_) is calculated using the following equation: Φ_s_ = Φ_r_ * (I_s_ / I_r_) * (A_r_ / A_s_) * (n_s_² / n_r_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r denote the sample and reference, respectively[11].

  • Fluorescence Lifetime (τ_f_) Measurement (Time-Correlated Single Photon Counting - TCSPC):

    • Principle: TCSPC measures the time delay between a pulsed laser excitation and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile[12][13][14][15].

    • Procedure: The sample is excited by a high-repetition-rate pulsed laser or LED. Emitted photons are detected by a sensitive single-photon detector. The timing electronics record the time difference between the excitation pulse and the detected photon[12][16].

    • Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ_f_), which is the time it takes for the fluorescence intensity to decrease to 1/e of its initial value[14][16].

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the redox properties of a molecule.[17][18]

  • Experimental Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺ or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire)[17][19][20].

  • Solution Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity[21][22]. The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) as oxygen is electrochemically active.

  • Measurement: Place the electrodes in the solution. The potential of the working electrode is swept linearly from a starting potential to a vertex potential and then back again, while the current flowing between the working and counter electrodes is measured[17]. This cycle can be repeated multiple times.

  • Data Analysis: The resulting plot of current vs. potential is called a cyclic voltammogram. The peak potentials for oxidation (E_pa_) and reduction (E_pc_) provide information about the redox potentials of the molecule. From the onset potentials of the oxidation and reduction waves, the HOMO and LUMO energy levels can be estimated relative to the vacuum level using empirical formulas, often with ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard[22].

References

An In-depth Technical Guide to Laboratory Safety and Handling of C.I. Vat Violet 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling precautions for C.I. Vat Violet 1 (CAS No. 1324-55-6), a synthetic vat dye. The following sections detail the compound's properties, potential hazards, and recommended safety procedures to ensure a safe laboratory environment.

Compound Identification and Properties

This compound, with the chemical name Dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, is a purple-brown or blue-black powder.[1][2] It is an important product in vat dyes, primarily used for dyeing cotton, hemp, and viscose fibers.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C34H14Cl2O2[3]
Molecular Weight 525.38 g/mol [4]
Appearance Violet powder[4]
Odor Odorless[4]
Solubility Insoluble in water, ethanol, and acetone. Slightly soluble in toluene, xylene, chloroform, nitrobenzene, o-chlorophenol, and pyridine. Soluble in benzene.[1][2][5]
Boiling Point Not applicable[4]
Melting/Freezing Point Not available[4]
Flash Point Not applicable[4]
Density ~1.39 g/cm³ (estimate)[1][6]

Hazard Identification and Toxicological Information

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[7] However, it is noted that the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] Acute effects may be harmful by inhalation, ingestion, or skin absorption, and it may cause eye and skin irritation, as well as irritation to the mucous membranes and upper respiratory tract.[4]

Table 2: Toxicological Data Summary

Toxicity MetricValueReference
LD50/LC50 No data available[4]
Carcinogenicity Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA[4]
Teratogenicity No information present[4]
Mutagenicity Mutagenicity data has been reported, but specifics are not provided in the searched documents.[4]

Experimental Protocols: Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the referenced documents. General methodologies for such assessments would typically include:

  • Acute Oral Toxicity: Studies like OECD Guideline 423, where the substance is administered orally to rats at specific dose levels to determine the LD50.

  • Dermal Irritation: Following protocols similar to OECD Guideline 404, the substance would be applied to the shaved skin of rabbits to observe for erythema and edema.

  • Eye Irritation: In line with OECD Guideline 405, the substance would be instilled into the eyes of rabbits to assess for corneal opacity, iritis, and conjunctivitis.

  • Mutagenicity (e.g., Ames Test): Following OECD Guideline 471, this in vitro assay would expose specific strains of Salmonella typhimurium to the substance to evaluate its potential to induce gene mutations.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls:

  • Work in a well-ventilated area.[7] Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels.[4]

  • An eyewash station and a safety shower should be readily accessible.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7]

  • Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing to minimize skin contact.[4][7]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7]

Handling Procedures:

  • Avoid contact with skin and eyes.[3]

  • Prevent the formation of dust and aerosols.[3][7]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the laboratory.[8]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep containers tightly closed.[3][4]

  • Store in light-resistant containers.[4]

First Aid and Emergency Procedures

In Case of Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[4]

Accidental Release Measures:

  • Evacuate personnel to a safe area.[7]

  • Ensure adequate ventilation.[7]

  • Remove all sources of ignition.[7]

  • Avoid dust formation.[7]

  • Wear appropriate personal protective equipment.[7]

  • Contain the spill and collect the material for disposal in a suitable, closed container.[7]

  • Prevent the chemical from entering drains.[7]

Logical Workflow for Safe Handling

The following diagram illustrates the key stages for the safe laboratory handling of this compound.

SafeHandlingWorkflow start Receipt of this compound storage Secure Storage (Cool, Dry, Well-Ventilated, Tightly Closed, Light-Resistant) start->storage Inspect and Log pre_experiment Pre-Experiment Preparation (Review SDS, Prepare PPE, Check Engineering Controls) storage->pre_experiment Retrieve for Use handling Handling and Use (In Ventilated Area, Avoid Dust, Use PPE) pre_experiment->handling Proceed with Caution post_experiment Post-Experiment (Decontaminate Work Area, Wash Hands) handling->post_experiment Experiment Complete waste Waste Disposal (Collect in Labeled, Closed Containers, Follow Regulations) handling->waste Generate Waste post_experiment->storage Return Unused Material end End of Lifecycle waste->end Dispose

Caption: Workflow for the safe laboratory handling of this compound.

This guide is intended to provide essential safety information for trained laboratory personnel. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed information before handling any chemical.

References

C.I. Vat Violet 1 synonyms and alternative chemical names

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Vat Violet 1, a synthetic vat dye belonging to the anthraquinone class. The document details its chemical identity, physicochemical properties, synthesis, and application in dyeing processes, with a focus on providing structured data and methodologies for research and development purposes.

Chemical Identity and Synonyms

This compound is a complex organic molecule widely known in the dye manufacturing and textile industries. For clarity and comprehensive identification, its various names and identifiers are listed below.

Table 1: Chemical Identification of this compound

Identifier TypeValue
C.I. Name Vat Violet 1[1][2]
C.I. Number 60010[2]
CAS Number 1324-55-6[2][3]
Chemical Name 5,14-Dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione[3]
Alternative Names Dichloroisoviolanthrone[3]
Vat Brilliant Violet 2R[1][4]
Cibanone Violet 2R[1]
Anthramar Brilliant Violet 2R[1]
And many other trade names[3]
Molecular Formula C₃₄H₁₄Cl₂O₂[2][3]
Molecular Weight 525.38 g/mol [2][3]
InChI Key KOTVVDDZWMCZBT-UHFFFAOYSA-N[3]

Physicochemical Properties

The performance and application of this compound are dictated by its physical and chemical properties. This section summarizes key quantitative and qualitative data.

Table 2: Physicochemical Properties of this compound

PropertyValue/Description
Appearance Purple-brown or blue-black powder[1]
Solubility Insoluble in: Water, Ethanol, Acetone[1][5]. Slightly soluble in: Chloroform, o-Chlorophenol, Nitrobenzene, Pyridine, Toluene, Xylene, 1,2,3,4-Tetrahydronaphthalene[1][2]. Soluble in: Benzene[1][2].
LogP (Octanol-Water Partition Coefficient) 8.70[3]
Behavior in Concentrated Sulfuric Acid Forms a green solution, which upon dilution yields a purple precipitate[1][2].
Behavior in Reducing Alkaline Solution (Vatting) Forms a blue, water-soluble leuco form[1][2].
Behavior in Reducing Acidic Solution Forms a red-light purple leuco form[2]
Thermal Stability Thermogravimetric analysis (TGA) indicates decomposition onset above 200°C[5]. The thermal decomposition of related structures involves the loss of adsorbed water at lower temperatures, followed by the decomposition of the organic structure at higher temperatures[6][7][8].

Table 3: Fastness Properties of this compound on Cotton

Fastness TestISO RatingAATCC Rating
Light Fastness 5-6[2]6-7[2]
Washing (Soaping) Fading: 4-5, Staining: 4-5[2]-
Ironing 2[2]2[2]
Chlorine Bleach 5[2]3[2]
Oxygen Bleach 4-5[2]5[2]
Mercerized 4[2]-

Synthesis of this compound

This compound is synthesized through multi-step chemical reactions, typically involving the condensation of anthraquinone derivatives. A common manufacturing route involves the chlorination of isoviolanthrone (C.I. Vat Violet 10). The synthesis can be conceptually broken down into the formation of the isoviolanthrone backbone followed by chlorination.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Starting Materials: Anthraquinone Derivatives intermediate1 Formation of Isoviolanthrone (C.I. Vat Violet 10) start->intermediate1 Alkali Condensation intermediate2 Chlorination intermediate1->intermediate2 In an inert solvent (e.g., Nitrobenzene) purification Purification: Filtration, Washing, Drying intermediate2->purification product This compound (Dichloroisoviolanthrone) purification->product Dyeing_Workflow cluster_dyeing Vat Dyeing Process with this compound start This compound (Insoluble Pigment) vatting Vatting: Reduction with Sodium Dithionite in Alkaline Solution (NaOH) start->vatting leuco_form Soluble Leuco Form (Blue Solution) vatting->leuco_form dyeing Dyeing: Immersion of Cellulosic Fiber leuco_form->dyeing Penetration into Fiber oxidation Oxidation: Air or Chemical Oxidant dyeing->oxidation Regeneration of Insoluble Dye soaping Soaping: Hot Detergent Solution oxidation->soaping Removal of Surface Dye final_product Dyed Fiber with Insoluble this compound soaping->final_product

References

Theoretical Studies on the Anthraquinone Chromophore System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 9,10-anthraquinone core is a fundamental chromophoric system found in a vast array of compounds with significant applications, ranging from industrial dyes to potent chemotherapeutic agents. Understanding the intricate relationship between the structure of anthraquinone derivatives and their physicochemical properties is paramount for the rational design of new functional molecules. This technical guide provides an in-depth overview of the theoretical and computational approaches used to study the anthraquinone system. It focuses primarily on the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate electronic structure, spectroscopic characteristics, excited-state dynamics, and redox behavior. This document summarizes key quantitative data, details common computational protocols, and presents logical and experimental workflows through diagrams to serve as a comprehensive resource for professionals in chemical research and drug development.

Introduction to the Anthraquinone Chromophore

The 9,10-anthraquinone (AQ) molecule is an aromatic organic compound characterized by a tricyclic aromatic system with two ketone groups in the central ring. This core structure is the basis for a large class of derivatives used as dyes, indicators, and pharmaceuticals, with many exhibiting significant antioxidant and anticancer activities.[1][2] The color and photochemical activity of these compounds are dictated by electronic transitions within the chromophore.[3]

The UV/visible absorption spectra of anthraquinones typically display multiple bands corresponding to π → π* electronic transitions in the 220–350 nm range and a weaker n → π* transition at longer wavelengths, often near 400 nm.[1] The precise position (λmax) and intensity of these bands are highly sensitive to the nature and position of substituents on the aromatic rings and the surrounding solvent environment.[1] Theoretical methods, particularly quantum chemical calculations, have become indispensable tools for predicting and interpreting these spectral features, guiding the synthesis of molecules with tailored properties for applications in photovoltaics, guest-host liquid crystal systems, and medicine.[4][5][6]

Computational Methodologies for Anthraquinone Systems

The accurate theoretical investigation of anthraquinone derivatives relies on a multi-step computational workflow. The choice of method, functional, and basis set is critical for obtaining results that correlate well with experimental data.

Ground State Calculations

The first step in any photochemical study is the accurate determination of the molecule's ground-state equilibrium geometry and electronic structure.

Protocol:

  • Method: Density Functional Theory (DFT) is the most widely used method due to its favorable balance of accuracy and computational cost for ground-state calculations.[7][8]

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is typically performed using hybrid functionals like B3LYP or PBE0 with Pople-style basis sets such as 6-31G(d,p).[9][10]

  • Frequency Analysis: Following optimization, harmonic vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[1][2]

  • Electronic Properties: From the optimized geometry, key electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-LUMO gap is a critical parameter influencing the molecule's electronic transitions and reactivity.[11]

G cluster_workflow Ground State Calculation Workflow mol_structure Initial Molecular Structure dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_structure->dft_opt freq_calc Vibrational Frequency Calculation dft_opt->freq_calc check_min Imaginary Frequencies? freq_calc->check_min gs_properties Ground State Properties (HOMO, LUMO, etc.) check_min->gs_properties No reoptimize Re-optimize Structure check_min->reoptimize Yes reoptimize->dft_opt

A typical workflow for ground-state DFT calculations.
Excited State and Spectroscopic Calculations

To investigate the UV/Vis spectra and photochemistry, excited-state calculations are necessary.

Protocol:

  • Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard for calculating electronic excitation energies and oscillator strengths for medium-to-large sized molecules.[1][7]

  • Functional and Basis Set Selection: The accuracy of TD-DFT is highly dependent on the choice of functional. Benchmarking studies show that hybrid functionals like PBE0, B3LYP, and range-separated functionals like ωB97XD provide a good compromise for accurately reproducing experimental λmax values.[1][12][13] The choice of basis set has been found to have a more limited impact on the transition energies themselves but can influence the vibronic shape of the spectra.[12][13]

  • Solvent Effects: Since spectra are typically measured in solution, incorporating solvent effects is crucial. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium, often leading to more accurate predictions.[9][14]

  • Spectrum Simulation: Calculations yield vertical excitation energies (from which λmax is derived) and oscillator strengths, which relate to the intensity of the absorption peak. These can be used to simulate the theoretical UV/Vis spectrum.[11]

Experimental Validation

Theoretical results are always benchmarked against experimental data.

Protocol:

  • UV/Visible Spectroscopy: Experimental spectra are recorded using a spectrophotometer (e.g., Shimadzu UV-160A) in a suitable solvent, such as ethanol or methanol.[2]

  • Cyclic Voltammetry (CV): This electrochemical technique is used to measure the reduction potentials of anthraquinone derivatives in various non-aqueous aprotic solvents like acetonitrile (AN), N,N-dimethylformamide (DMF), and dimethylsulfoxide (DMSO).[15] These experimental values are used to validate DFT-computed redox properties.[16]

Key Physicochemical Properties from Theoretical Studies

Electronic Structure and Absorption Spectra

The electronic properties of anthraquinones are dominated by the HOMO and LUMO. In many derivatives, the HOMO is localized on the substituent and the outer anthraquinone rings, while the LUMO is centered on the core and the electron-withdrawing carbonyl groups.[5][17] The visible absorption band often arises from a HOMO → LUMO transition, which has significant intramolecular charge transfer (π → π*) character.[5]

The predictive power of TD-DFT is highlighted in the tables below, which compare theoretical and experimental values for maximum absorption wavelengths and redox potentials.

Table 1: Comparison of Experimental vs. Calculated λmax (nm) for Anthraquinone Derivatives Calculations performed using TD-DFT with the specified functional and the 6-31G(d,p) basis set in a solvent continuum model.

CompoundSubstituent(s)Experimental λmax (nm)Calculated λmax (B3LYP) (nm)Calculated λmax (PBE0) (nm)
AQ-1 1-OH402430405
AQ-2 2-OH368389367
AQ-3 1-NH₂475506479
AQ-4 2-NH₂440467443
AQ-5 1,4-di-NH₂590632598
AQ-6 1,4,5,8-tetra-NH₂610674634
(Data compiled from Jacquemin et al., 2004)[9]

Table 2: Calculated Frontier Molecular Orbital Energies and Reduction Potentials Calculations performed using DFT. Reduction potentials are often correlated with the LUMO energy.

DerivativeHOMO (eV)LUMO (eV)Egap (eV)Calculated E0 (V)
Anthraquinone (AQ)-7.21-3.134.08-0.92
2-amino-AQ-6.42-2.933.49-1.04
1,5-diamino-AQ-6.14-2.913.23-1.07
1-chloro-AQ-7.31-3.423.89-0.74
(Data representative of values found in literature)[6][8][16]
Excited-State Dynamics and Photochemical Pathways

Beyond static spectral properties, theoretical studies can unravel the complex dynamic processes that occur after a molecule absorbs light. These processes are fundamental to applications in photodynamic therapy, photocatalysis, and materials science.

  • Electron and Hydrogen Transfer: In certain environments, excited anthraquinones can participate in photochemical reactions. For instance, an AQ-protected carboxylic acid undergoes a photodeprotection mechanism in protic solvents like isopropanol. This process begins with excitation to a triplet state, followed by a hydrogen atom transfer (HAT) from the solvent to form a ketyl radical, ultimately leading to the release of the carboxylic acid.[18]

  • Photosensitization: Anthraquinones can act as photosensitizers, generating reactive oxygen species (ROS) like singlet oxygen (¹O₂) and superoxide anions (O₂⁻). Theoretical calculations reveal that ¹O₂ can be generated via energy transfer in both polar and non-polar solvents, while O₂⁻ is formed through electron transfer, a process favored in polar solvents.[19]

  • Excited Triplet States: Picosecond laser photolysis studies, supported by theoretical analysis, have identified the existence of multiple excited triplet states (T₁ and T₂). In halogenated anthraquinones, the internal conversion time from the second excited triplet state (T₂) to the lowest triplet state (T₁) can range from 70 to 750 picoseconds.[20] These distinct triplet states can exhibit different reactivities, such as undergoing electron transfer with donor molecules like triethylamine (TEA).[20]

G cluster_pathway Photodeprotection Pathway of AQ-Protected Acid GS Ground State (AQ-RCOOH) TS Triplet State ³(AQ-RCOOH)* GS->TS Excitation (hν) + Intersystem Crossing KR Aromatic Ketyl Radical TS->KR Hydrogen Atom Transfer (from protic solvent) Prod Products (Released Acid + Byproduct) KR->Prod Proton Transfer + Rearrangement

Mechanism for photodeprotection via a triplet state.[18]
Redox Chemistry

The ability of anthraquinones to undergo reversible two-electron reduction makes them highly attractive for electrochemical applications, such as organic redox flow batteries.[8] DFT calculations are instrumental in predicting their reduction potentials.

The reduction typically occurs in two distinct one-electron steps.[16] Computational studies have shown that:

  • Electron-donating groups (e.g., -NH₂) increase the electron density in the aromatic system, making reduction more difficult and causing a cathodic (more negative) shift in the reduction potential.[16]

  • The solvent environment significantly impacts redox potentials.[15]

  • The computed LUMO energy of a series of derivatives can be used as a descriptor to create a linear relationship for rapidly screening and predicting the reduction potentials of new candidate molecules.[8]

Guiding Research and Development

Theoretical studies provide a powerful framework for the in silico design of novel anthraquinone derivatives with specific, optimized properties, thereby reducing the need for extensive trial-and-error synthesis and experimentation.

  • Drug Development: Computational models are used to study how anthraquinone-based drugs interact with biological targets. Molecular docking simulations, informed by quantum chemical calculations of the molecule's structure and charge distribution, can predict binding affinities and mechanisms of action.[6]

  • Materials Science: In the design of dyes for guest-host liquid crystal displays, TD-DFT is used to calculate the orientation of the transition dipole moment (TDM) relative to the molecule's long axis.[5][21] Minimizing this angle is key to achieving a high dichroic ratio, a critical performance parameter.[21][22] Similarly, for photovoltaic applications, DFT is used to tune HOMO-LUMO levels to optimize electron injection and transport properties.[4][23]

G cluster_design Rational Design Workflow for Functional Materials target Define Target Property (e.g., color, redox potential) design Propose Molecular Structure (Vary Substituents, Positions) target->design compute Computational Analysis (DFT / TD-DFT) design->compute predict Predict Key Parameters (λmax, LUMO, TDM angle) compute->predict evaluate Target Met? predict->evaluate evaluate->design No (Iterate) synthesize Synthesize & Experimentally Validate Promising Candidates evaluate->synthesize Yes

Theoretical calculations guiding the rational design process.

Conclusion

Theoretical studies, anchored by the robust frameworks of DFT and TD-DFT, have profoundly advanced our understanding of the anthraquinone chromophore system. These computational tools allow for the accurate prediction of electronic, spectroscopic, and redox properties, providing deep insights into structure-property relationships that are often difficult to probe experimentally. By enabling the systematic, in silico evaluation of substituent and solvent effects, these methods have become an indispensable part of the modern workflow for designing novel anthraquinone derivatives for targeted applications in medicine, materials science, and beyond. The continued development of computational methodologies promises to further enhance this predictive power, accelerating the pace of innovation in these critical fields.

References

Methodological & Application

Protocol for using C.I. Vat Violet 1 in cotton and linen dyeing

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: C.I. Vat Violet 1 for Cotton & Linen Dyeing

Introduction this compound, also known as Vat Brilliant Violet 2R, is an anthraquinone-based vat dye used for dyeing cellulosic fibers such as cotton and linen.[1][2][3] Like other vat dyes, it is water-insoluble in its pigment form and requires a chemical reduction process called "vatting" to be converted into its water-soluble "leuco" form.[1][4][5][6] This soluble leuco dye has an affinity for cotton and linen fibers, allowing it to penetrate the fiber structure.[7][8] Subsequent oxidation regenerates the original insoluble pigment, trapping it inside the fiber.[1][3][5] This process results in dyeings with excellent color fastness properties, particularly to light and washing.[9][10] this compound produces a brilliant blue-purple shade.[2][11][12]

Data Presentation

The physical, chemical, and performance characteristics of this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound | Property | Value | References | | :--- | :--- | :--- | | C.I. Name | Vat Violet 1 |[10][11][12] | | C.I. Number | 60010 |[11][12][13] | | CAS Number | 1324-55-6 |[1][11][12] | | Molecular Formula | C₃₄H₁₄Cl₂O₂ |[2][11][12] | | Molecular Weight | 525.38 g/mol |[2][11][12] | | Appearance | Blue-black or purple-brown powder |[9][11][14] | | Shade | Brilliant Blue Purple |[11][12] | | Solubility | Insoluble in water, ethanol, and acetone. Slightly soluble in toluene, xylene, and chloroform.[9][11][14] | | Leuco Body Color | Blue in alkaline solution; Red-purple in acidic solution. |[2][11][12] |

Table 2: Recommended Dyeing Parameters for this compound (Exhaust Method)

Parameter Recommendation References
Suitable Fibers Cotton, Linen, Viscose, Silk [9][11][12][15]
Dyeing Method IN (Indanthrene Normal) Group [4][16]
Vatting Temperature 50-60°C [11][17]
Dyeing Temperature 50-60°C (start low and gradually raise) [11][17]
Reducing Agent Sodium Dithionite (Hydrosulfite) [6][7][10]
Alkali Sodium Hydroxide (Caustic Soda) [6][7][18]
Leveling Property General / Normal [9][11]

| Key Auxiliaries | Wetting agent, Sequestering agent, Dispersing agent |[7][18] |

Table 3: Color Fastness Properties of this compound on Cotton

Fastness Test Rating (Scale 1-5, Light 1-8) References
Light (Xenon Test) 6-7 [11]
Soaping (95°C) 4-5 (Color Change), 4-5 (Staining) [11]
Perspiration 4-5 (Color Change), 5 (Staining) [11]
Rubbing (Dry) 4-5 [10][11]
Rubbing (Wet) 3-4 [10]
Ironing 4 [11]
Chlorine Bleach 3 [11]
Oxygen Bleach 4-5 [11]

| Mercerized | 5 |[11] |

Experimental Protocols

This section provides a detailed methodology for dyeing cotton or linen fabric with this compound using a laboratory-scale exhaust dyeing method.

1. Materials and Reagents:

  • This compound dye powder

  • Scoured and bleached cotton or linen fabric

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite

  • Wetting agent

  • Sequestering agent

  • Acetic acid (CH₃COOH)

  • Hydrogen peroxide (H₂O₂) or Sodium perborate (for chemical oxidation)

  • Non-ionic soap

  • Distilled water

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine)

  • Glassware, heating plate, and stirring equipment

2. Pre-treatment of Fabric: Before dyeing, the cotton or linen fabric must be thoroughly scoured and bleached to remove impurities like waxes, oils, and size, ensuring high and uniform absorbency.[3]

3. Dyeing Procedure (Exhaust Method): This protocol is based on a 2% shade on weight of fabric (owf) and a material-to-liquor ratio (M:L) of 1:20.

Step 3.1: Preparation of the Vat Stock Solution (Vatting) The insoluble dye must first be converted to its soluble leuco form.[3][4]

  • Calculate the required amount of this compound dye (e.g., for 10g fabric at 2% shade, use 0.2g dye).

  • In a separate beaker, paste the dye powder with a small amount of wetting agent and warm water (40-50°C).

  • Add the required amount of Sodium Hydroxide (e.g., 5-12 g/L) and Sodium Hydrosulfite (e.g., 4-8 g/L) to the dye paste according to the recipe.[7]

  • Add more warm water, bringing the stock solution to about 10 times the weight of the dye.

  • Heat the solution to 50-60°C and stir gently for 10-15 minutes until the dye is completely reduced.[11][17] The solution should turn a clear blue color, indicating the formation of the leuco-vat anion.[11][12]

Step 3.2: Dye Bath Preparation and Dyeing Cycle

  • Set the main dye bath with the required volume of water at 40°C.[7]

  • Add auxiliaries such as a wetting agent (e.g., 1 g/L) and a sequestering agent (e.g., 1-2 g/L) to the bath.[7] Circulate for 5 minutes.

  • Add the prepared vat stock solution to the dye bath.

  • Immerse the pre-wetted cotton or linen fabric into the dye bath.

  • Gradually raise the temperature to the target dyeing temperature of 50-60°C.[11] It is often recommended to start dyeing at a lower temperature and then slowly increase it to promote levelness.[11]

  • Continue dyeing for 40-60 minutes, ensuring the fabric is fully submerged and agitated.[7][17]

Step 3.3: Post-Dyeing Treatment

  • Rinsing: After the dyeing cycle, remove the fabric and rinse thoroughly with cold water to remove excess alkali and reducing agent.[3][7]

  • Oxidation: The leuco dye absorbed by the fiber must be converted back to its insoluble pigment form. This can be done by:

    • Air Oxidation: Exposing the rinsed fabric to air for 10-20 minutes.[3][17] This is a slower but effective method.

    • Chemical Oxidation: For a faster and more controlled process, treat the fabric in a bath containing an oxidizing agent like hydrogen peroxide (0.5-1.0 g/L H₂O₂) at 40-50°C for 10-15 minutes.[3][7]

  • Soaping: This crucial step removes loosely adhering surface dye particles and helps develop the true shade and final fastness properties.[3][5]

    • Treat the oxidized fabric in a bath containing 1-2 g/L of non-ionic soap and 1-2 g/L of soda ash.[7]

    • Heat the bath to 95-100°C (near boil) and treat for 10-15 minutes.[7]

  • Final Rinse and Drying:

    • Rinse the soaped fabric thoroughly, first with hot water and then with cold water.

    • Neutralize the fabric with a dilute solution of acetic acid if necessary.[7]

    • Squeeze or hydro-extract the fabric and dry it. Be aware that uneven heating during drying can cause color variations.[11]

Visualizations

Chemical Reaction Pathway The core of vat dyeing is a reversible reduction-oxidation reaction. The insoluble keto form of the dye is reduced to a soluble leuco-anion for fiber absorption and then oxidized back to the insoluble keto form inside the fiber.[19]

G cluster_0 Dyeing Medium (Water) cluster_1 Inside Cotton/Linen Fiber A Insoluble Vat Dye (Keto Form) B Soluble Leuco-Vat Dye (Anionic Enolate Form) A->B Reduction (+ NaOH, + Na₂S₂O₄) C Soluble Leuco-Vat Dye (Penetrates Fiber) B->C Absorption/ Diffusion D Insoluble Vat Dye (Trapped Pigment) C->D Oxidation (Air or H₂O₂) G start Start: Scoured Cotton/Linen Fabric pretreatment Step 1: Pre-wetting start->pretreatment dyeing Step 3: Dyeing Cycle (Exhaustion) 50-60°C, 40-60 min pretreatment->dyeing Immerse Fabric vatting Step 2: Vatting (Dye Reduction) 50-60°C vatting->dyeing Add Vatted Dye rinsing Step 4: Cold Rinse dyeing->rinsing oxidation Step 5: Oxidation (Air or Chemical) rinsing->oxidation soaping Step 6: Soaping (Near Boil) oxidation->soaping final_rinse Step 7: Final Rinse & Neutralization soaping->final_rinse end End: Dyed Fabric final_rinse->end

References

Application Notes and Protocols for C.I. Vat Violet 1 as a Putative Biological Staining Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: C.I. Vat Violet 1 is a synthetic anthraquinone dye primarily utilized in the textile industry for its high fastness in dyeing cotton, linen, and other synthetic fibers.[1][2] To date, there is a lack of established and validated research detailing its application as a biological staining agent. The following application notes and protocols are proposed based on the known chemical properties of vat dyes and are intended for research and exploratory purposes only. These protocols are hypothetical and will require significant optimization and validation by the end-user.

Introduction

This compound, also known as Vat Brilliant Violet 2R, is a water-insoluble pigment.[2][3] Its use in textiles relies on a "vatting" process, where the insoluble dye is chemically reduced in an alkaline solution to a water-soluble "leuco" form.[4] This soluble form can then penetrate the substrate (e.g., textile fibers). Subsequent oxidation, typically through exposure to air, regenerates the original insoluble pigment, trapping it within the substrate and resulting in a highly stable coloration.[4]

This chemical principle suggests a potential application in biological staining, particularly for structures that can be penetrated by the leuco form of the dye. Potential applications could include the staining of extracellular matrices, biofilms, or cell walls. The inherent stability of the pigment could offer advantages in long-term sample preservation and imaging. However, its toxicity and specificity for biological components are currently unknown.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValue
C.I. Name Vat Violet 1
C.I. Number 60010[5]
CAS Number 1324-55-6[1]
Molecular Formula C₃₄H₁₄Cl₂O₂[1][3]
Molecular Weight 525.38 g/mol [1][3]
Appearance Purple-brown or blue-black powder[3]
Solubility Insoluble in water, ethanol, and acetone. Slightly soluble in toluene, xylene, chloroform, and nitrobenzene.[3][4]
Leuco Form (Alkaline) Blue[1][3]
Leuco Form (Acidic) Reddish-purple[3]

Proposed Staining Mechanism

The proposed mechanism for using this compound as a biological stain mirrors its application in textile dyeing. It involves a three-step process: reduction, staining, and oxidation.

G A This compound (Insoluble Pigment) B Leuco Form (Soluble) A->B Reduction (e.g., Sodium Dithionite) C Penetration into Biological Matrix B->C Incubation D Trapped Insoluble Pigment C->D Oxidation (e.g., Air, H₂O₂)

Proposed staining mechanism for this compound.

Hypothetical Experimental Protocol: Staining of Bacterial Biofilms

This protocol provides a starting point for investigating the use of this compound for staining bacterial biofilms. Note: All steps should be performed in a well-ventilated area, and appropriate personal protective equipment should be worn. The toxicity of this compound and its byproducts is not well characterized.[6]

Materials:

  • This compound powder

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol or 4% paraformaldehyde for fixation

  • Multi-well plates with established bacterial biofilms

  • Distilled water

Protocol:

  • Biofilm Preparation: Culture bacteria in a multi-well plate to allow for biofilm formation according to standard laboratory procedures.

  • Fixation:

    • Gently remove the culture medium from the wells.

    • Wash the biofilms twice with PBS to remove non-adherent cells.

    • Fix the biofilms by adding methanol or 4% paraformaldehyde and incubating for 15 minutes at room temperature.

    • Aspirate the fixative and wash the wells three times with PBS.

  • Preparation of Staining Solution (Vatting):

    • Prepare a 1 M stock solution of NaOH.

    • Prepare a stock solution of 1% (w/v) this compound in a suitable organic solvent (e.g., dimethyl sulfoxide, DMSO), if necessary, to aid initial dispersion.

    • In a separate container, prepare the vatting solution:

      • To 10 mL of distilled water, add 100 µL of the this compound stock solution.

      • Add NaOH solution dropwise to reach a final concentration of approximately 0.1 M.

      • Carefully add sodium dithionite powder in small increments until the solution turns to the blue color of the leuco form.[3] A typical starting concentration is 1-2 g/L. This solution should be prepared fresh.

  • Staining:

    • Add the freshly prepared leuco dye solution to each well containing the fixed biofilm.

    • Incubate for 10-30 minutes at room temperature.

  • Oxidation and Washing:

    • Gently aspirate the staining solution.

    • Wash the wells several times with PBS until the washing solution is clear.

    • Allow the wells to air dry. The leuco dye will oxidize back to its insoluble violet form, staining the biofilm.

  • Visualization:

    • The stained biofilms can be visualized using light microscopy.

G cluster_prep Preparation cluster_stain Staining cluster_post Post-Staining A Grow Biofilm B Fix Biofilm A->B D Incubate with Leuco Dye B->D C Prepare Leuco Dye C->D E Wash D->E F Oxidize (Air Dry) E->F G Visualize F->G

Experimental workflow for biofilm staining.

Potential Cellular Interactions and Signaling

There is no information available regarding the specific interaction of this compound with cellular signaling pathways. As a large, planar, polycyclic aromatic molecule, potential interactions could be non-specific and related to its physical properties. Any biological effects would need to be thoroughly investigated.

G A Leuco Vat Violet 1 (Extracellular) B Cell Membrane A->B Passive Diffusion? C Intracellular Space B->C D Potential Interactions: - DNA Intercalation? - Protein Binding? - Oxidative Stress? C->D

Hypothetical cellular uptake and interactions.

Summary and Future Research

This compound presents a novel, albeit unexplored, candidate for a highly stable biological stain. Its unique vatting chemistry could provide a permanent staining solution for robust biological structures.

Potential Advantages:

  • High Stability: The insoluble nature of the final pigment could lead to very high photostability and resistance to fading.

  • Strong Coloration: Vat dyes are known for their vibrant and strong colors.

Areas for Future Research:

  • Toxicity: A thorough evaluation of the cytotoxicity of both the leuco and oxidized forms of the dye is critical.[6]

  • Specificity: The binding specificity of this compound to various cellular and extracellular components needs to be determined.

  • Fluorescence Properties: While not its primary characteristic, the fluorescence potential of this compound or its leuco form could be investigated, as related compounds have shown fluorescence.[4]

  • Protocol Optimization: The proposed protocol requires optimization for parameters such as dye concentration, incubation time, and the concentrations of reducing and alkaline agents for different sample types.

References

Application Notes & Protocols: Manufacturing of Organic Pigments from Vat Violet 1 (C.I. Pigment Violet 31)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for converting Vat Violet 1, a vat dye, into its high-performance pigmentary form, C.I. Pigment Violet 31. The protocols described herein are based on established principles of organic pigment synthesis and finishing.

Introduction

Vat Violet 1 (C.I. 60010; CAS 1324-55-6) is an isoviolanthrone dichloride compound.[1] While used as a vat dye for textiles, its insolubility in water and most organic solvents, coupled with excellent fastness properties, makes it an ideal candidate for use as a high-performance organic pigment.[2][3] The conversion from a crude dye into a functional pigment is not merely a matter of grinding; it is a critical "finishing" or "conditioning" process that dictates the final application properties.[3][4] This process is designed to control particle size, particle size distribution, crystal morphology, and surface chemistry, which collectively influence the pigment's color strength, transparency, rheology, and durability.[5][6][7]

The pigmentary form of Vat Violet 1 is designated as C.I. Pigment Violet 31.[8] Chemically, they are the same molecule, but the physical form and performance characteristics are distinct.

Physicochemical & Performance Data

The properties of C.I. Pigment Violet 31 are highly dependent on the finishing process. The following tables summarize typical quantitative data for this pigment.

Table 1: General Properties of C.I. Pigment Violet 31

PropertyValueSource(s)
C.I. NamePigment Violet 31[8]
C.I. Number60010[8]
CAS Number1324-55-6[8]
Molecular FormulaC₃₄H₁₄Cl₂O₂[8][9]
Molecular Weight525.38 g/mol [8][9]
HueBrilliant Blue-Violet / Reddish-Violet[1][8]
Physical FormPurple-brown to blue-black powder[1]

Table 2: Fastness and Resistance Properties

PropertyRating (Scale 1-8, 8=Excellent)Source(s)
Light Fastness (Full Shade)7 - 8[1]
Weather ResistanceGood to Excellent[6]
Solvent ResistanceGood to Excellent[6]
Heat Resistance~260 °C[10]

Note: Fastness properties can vary based on the particle size; larger particles generally exhibit better light and weather fastness but lower color strength.[6][11]

Table 3: Solubility Data

SolventSolubilitySource(s)
WaterInsoluble[1]
Acetone, EthanolInsoluble[1][8]
BenzeneSoluble[8][9]
Toluene, XyleneSlightly Soluble[1][8]
Chloroform, NitrobenzeneSlightly Soluble[1][8]

Manufacturing Pathway Overview

The manufacturing process can be logically divided into two main stages: the synthesis of the crude chemical compound and the subsequent finishing/conditioning that converts it into a pigment with desired application properties.

G cluster_0 Stage 1: Crude Synthesis cluster_1 Stage 2: Pigment Finishing start Raw Materials (e.g., Isoviolanthrone) synthesis Chemical Reaction (e.g., Chlorination) start->synthesis filtration Filtration & Washing synthesis->filtration crude Crude Vat Violet 1 filtration->crude milling Mechanical Attrition (Wet Grinding) crude->milling surface_mod Surface Treatment (Optional) milling->surface_mod drying Drying surface_mod->drying pulverizing Pulverizing / Micronization drying->pulverizing final_pigment Finished Pigment (C.I. Pigment Violet 31) pulverizing->final_pigment

Caption: General workflow for manufacturing C.I. Pigment Violet 31.

Experimental Protocols

Protocol 1: Synthesis of Crude Vat Violet 1

This protocol outlines the synthesis of the basic chemical structure. The primary route involves the chlorination of Isoviolanthrone (C.I. Vat Violet 10).[8][9]

Materials:

  • Isoviolanthrone (C.I. Vat Violet 10)

  • Nitrobenzene (Solvent)

  • Thionyl Chloride (Chlorinating Agent)

  • Azodiisobutyronitrile (Catalyst, optional)

  • Sodium Hydroxide (for neutralization)

  • Lignosulfonic acid sodium salt (Dispersant, optional)

Procedure:

  • Reaction Setup: In a jacketed glass reactor equipped with a stirrer, thermometer, and reflux condenser, charge nitrobenzene as the solvent.[12]

  • Reactant Addition: While stirring, add Isoviolanthrone to the solvent. Add a catalytic amount of azodiisobutyronitrile.

  • Chlorination: At a controlled temperature of 35-40°C, slowly add thionyl chloride dropwise. An exothermic reaction may occur; maintain the temperature with external cooling.[12]

  • Reaction Maturation: After the addition is complete, raise the temperature to approximately 60°C and hold for several hours (e.g., 4 hours) to ensure the reaction goes to completion.[12]

  • Precipitation & Neutralization: Transfer the reaction mixture to a separate vessel containing water. The crude product will precipitate. Add a dispersant like lignosulfonic acid sodium salt to aid in handling. Neutralize the slurry with a sodium hydroxide solution.[12]

  • Solvent Removal: Remove the nitrobenzene solvent via steam distillation.

  • Isolation: Cool the resulting aqueous slurry to ~80°C. Isolate the solid product by filtration.

  • Washing: Wash the filter cake thoroughly with hot water until the filtrate is neutral and free of residual salts.

  • Drying: Dry the crude product in an oven. The result is crude Vat Violet 1, which is not yet suitable for high-performance pigment applications.

Protocol 2: Pigment Finishing (Conditioning)

This protocol describes the critical conversion of the crude product into a finished pigment with optimal particle size and surface properties. Wet grinding in a media mill is a common and effective method.[13]

Materials:

  • Crude Vat Violet 1 (from Protocol 1)

  • Grinding Media (e.g., ceramic or glass beads, 0.5-1.0 mm diameter)

  • Solvent (e.g., water, diethylene glycol, or an alcohol)

  • Grinding Aid/Salt (e.g., sodium chloride)

  • Surface Treatment Agent (optional, e.g., a rosin derivative or non-ionic surfactant)[14]

Procedure:

  • Premixing: In a mixing vessel, create a slurry by combining the crude Vat Violet 1, the chosen solvent, the grinding salt, and the optional surface treatment agent. The consistency should be that of a flowable paste.

  • Milling: Charge the slurry into a horizontal or vertical media mill containing the grinding media.[13]

  • Particle Size Reduction: Operate the mill for a predetermined time (typically several hours) at a controlled temperature. The high-shear and impact forces between the grinding beads will break down the pigment agglomerates and primary crystals.[13]

  • Process Monitoring: Periodically take samples and analyze the particle size distribution (e.g., using dynamic light scattering or laser diffraction). Milling is complete when the desired particle size is reached (e.g., a d99 < 0.5 µm for ink applications).[13]

  • Isolation: Once milling is complete, separate the pigment slurry from the grinding media.

  • Washing: Wash the pigment slurry extensively with water to remove the grinding salt and solvent. This can be done through repeated filtration and reslurrying cycles.

  • Final Drying: Dry the finished pigment paste in an oven or a spray dryer.

  • Pulverization: The dried pigment cake is often hard. A final pulverization or micronization step (e.g., in a jet mill) is required to obtain a fine, easily dispersible powder.

Key Process Relationships and Signaling

The interplay between processing steps and final pigment properties is crucial. The following diagram illustrates these logical relationships.

G cluster_input Process Parameters cluster_output Pigment Properties milling_time Milling Time & Energy particle_size Particle Size & Distribution milling_time->particle_size surface_agent Surface Treatment Agent dispersibility Dispersibility surface_agent->dispersibility drying_cond Drying Conditions drying_cond->particle_size affects agglomeration color_strength Color Strength particle_size->color_strength inversely proportional fastness Light/Weather Fastness particle_size->fastness directly proportional transparency Transparency / Hiding Power particle_size->transparency inversely proportional dispersibility->color_strength

Caption: Relationship between finishing parameters and pigment properties.

References

Application Notes and Protocols: Preparation of C.I. Vat Violet 1 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. Vat Violet 1 (C.I. 60010) is an anthraquinone-derived vat dye known for its excellent color fastness, making it a staple in the textile industry for dyeing cellulosic fibers like cotton and linen.[1][2][3] In a research context, its well-defined structure and stability make it a valuable model compound for studying dye-substrate interactions, molecular adsorption, and advanced material applications.[4]

Like all vat dyes, this compound is insoluble in water.[4] To be used in solution-based applications, it must first be converted to its water-soluble "leuco" form through a chemical reduction process in an alkaline environment, a procedure known as "vatting".[5][6] This leuco form can then be re-oxidized to the insoluble pigment form.[5]

This document provides a detailed, standardized procedure for the preparation of a this compound stock solution for laboratory and research purposes. It outlines the necessary reagents, safety precautions, and a step-by-step protocol for the vatting process to generate a consistent and usable solution.

Physicochemical and Safety Data

Proper handling and understanding of the compound's properties are critical for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
C.I. NameVat Violet 1; 60010[7]
CAS Number1324-55-6[4]
Molecular FormulaC₃₄H₁₄Cl₂O₂[3]
Molecular Weight525.38 g/mol [3]
AppearancePurple-brown or blue-black powder[3]
Solubility (Original Form)Insoluble in water, ethanol, acetone. Slightly soluble in toluene, xylene, chloroform, nitrobenzene, pyridine.[3]
Solubility (Leuco Form)Soluble in aqueous alkaline solution.[4][5]
Color in SolutionLeuco form is blue in alkaline solution; Original pigment is violet.[3]

Table 2: Hazard Identification and Safety Precautions

HazardDescriptionRecommended PrecautionsReference
This compound May cause skin, eye, and respiratory irritation. Harmful if swallowed.Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood or use a dust mask to avoid inhalation.[8][9]
Sodium Hydroxide (NaOH) Corrosive. Causes severe skin burns and eye damage.Wear chemical-resistant gloves, safety goggles, and a face shield. Handle in a well-ventilated area or fume hood.[8]
Sodium Hydrosulfite (Na₂S₂O₄) Harmful if swallowed. Self-heating; may catch fire. Can be irritating to skin, eyes, and respiratory system.Store in a cool, dry place away from moisture and air. Wear gloves, goggles, and a dust mask when handling the powder. Ensure good ventilation.[10][11][12]

Experimental Protocol: Preparation of 1% (w/v) Stock Solution

This protocol details the preparation of 100 mL of a 1% (10 mg/mL) this compound stock solution in its reduced leuco form.

3.1 Materials and Equipment

  • Reagents:

    • This compound powder (C.I. 60010)

    • Sodium hydroxide (NaOH), pellets or solution (e.g., 5 M)

    • Sodium hydrosulfite (Na₂S₂O₄), powder

    • Deionized (DI) water, deoxygenated (prepared by boiling for 30 minutes and cooling under an inert gas like nitrogen or argon)

  • Equipment:

    • 250 mL three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or water bath

    • Thermometer or temperature probe

    • Graduated cylinders (10 mL, 100 mL)

    • Analytical balance

    • Spatulas and weighing boats

    • Inert gas supply (Nitrogen or Argon) with tubing

    • Septa for sealing flask necks

    • Airtight, amber glass storage bottle

    • Standard Personal Protective Equipment (PPE): Lab coat, safety goggles, chemical-resistant gloves.

3.2 Step-by-Step Procedure

The entire procedure should be performed in a well-ventilated chemical fume hood.

  • Preparation of Alkaline Solution:

    • Measure approximately 80 mL of deoxygenated DI water into the 250 mL round-bottom flask.

    • Add a magnetic stir bar.

    • Carefully add 2.0 g of sodium hydroxide (NaOH) pellets to the water while stirring to dissolve. Caution: The dissolution is exothermic. This creates an approximately 0.5 M NaOH solution.

    • Allow the solution to cool to the target vatting temperature of 50-60°C.[13]

  • Dispersion of the Dye:

    • On an analytical balance, weigh 1.0 g of this compound powder.

    • Slowly add the dye powder to the stirring alkaline solution in the flask. The powder will not dissolve at this stage but will form a suspension.

  • Vatting (Reduction):

    • Maintain the temperature of the dye suspension at 50-60°C using a heating mantle or water bath.[5]

    • Begin to gently purge the flask's headspace with an inert gas (nitrogen or argon) to prevent premature oxidation of the leuco dye by atmospheric oxygen.

    • Weigh 2.0 g of sodium hydrosulfite (Na₂S₂O₄) powder.

    • Slowly add the sodium hydrosulfite to the heated dye suspension in small portions over 5-10 minutes.

    • Observe the color change. The violet suspension should transform into a clear, blue-colored solution as the insoluble dye is reduced to its soluble leuco form.[3]

    • Continue stirring at 50-60°C for an additional 15-20 minutes to ensure the reduction is complete.[1]

  • Final Preparation and Storage:

    • Turn off the heat and allow the solution to cool to room temperature under a positive pressure of inert gas.

    • Once cool, carefully transfer the solution to a 100 mL volumetric flask.

    • Rinse the reaction flask with small amounts of deoxygenated DI water and add the rinsings to the volumetric flask to ensure a complete transfer.

    • Bring the final volume to 100 mL with deoxygenated DI water.

    • Quickly transfer the final stock solution to an airtight, amber glass bottle. Purge the headspace with inert gas before sealing tightly.

    • Store the stock solution in a cool, dark place (refrigeration at 4°C is recommended for longer-term stability). The leuco form is sensitive to oxygen and light and will re-oxidize back to the insoluble violet pigment if not stored properly.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the preparation protocol.

G A 1. Prepare Alkaline Solution (2g NaOH in 80mL Deoxygenated H₂O) B 2. Disperse Dye (Add 1g this compound Powder) A->B C 3. Heat to 50-60°C & Purge with N₂/Ar B->C D 4. Vatting (Reduction) (Add 2g Na₂S₂O₄) C->D E Observe Color Change (Violet Suspension → Blue Solution) D->E F 5. Cool to Room Temp (Under Inert Atmosphere) E->F G 6. Adjust to Final Volume (100 mL) with Deoxygenated H₂O F->G H 7. Transfer & Store (Airtight Amber Bottle, 4°C) G->H

Caption: Experimental workflow for preparing this compound leuco stock solution.

G cluster_reactants Reactants cluster_products Products VatViolet_Insoluble This compound (Insoluble Pigment, Violet) Vatting Vatting Process (Reduction in Alkaline Solution) VatViolet_Insoluble->Vatting ReducingAgent Sodium Hydrosulfite (Na₂S₂O₄) ReducingAgent->Vatting Alkali Sodium Hydroxide (NaOH) Alkali->Vatting LeucoDye Leuco Vat Violet 1 (Water-Soluble, Blue) OxidizedAgent Oxidized Sulfur Species Vatting->LeucoDye Vatting->OxidizedAgent

References

Application Note: Elucidating the Molecular Structure of C.I. Vat Violet 1 using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the application of Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of C.I. Vat Violet 1 (CAS No. 1324-55-6), a complex anthraquinone-based vat dye. Due to its insolubility in common infrared solvents, this protocol focuses on the potassium bromide (KBr) pellet transmission method, a reliable technique for acquiring high-quality spectra of solid samples. The characteristic infrared absorption bands are correlated with the dye's known functional groups to confirm its molecular structure.

Introduction

This compound, with the chemical name 5,14-Dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, is a large polycyclic aromatic hydrocarbon belonging to the violanthrone class of dyes.[1] Its core structure is based on the anthraquinone chromophore, which imparts its vibrant color and stability.[2] Accurate structural confirmation is critical for quality control, research, and development, particularly when exploring applications in materials science or assessing its toxicological profile.

FTIR spectroscopy is a rapid, non-destructive, and powerful analytical technique ideal for identifying functional groups within a molecule.[2] By measuring the absorption of infrared radiation by specific molecular vibrations, FTIR provides a unique "molecular fingerprint" that can be used for structural verification. This application note provides a detailed protocol for sample preparation and analysis and outlines the expected spectral features that confirm the identity of this compound.

Experimental Protocol

Materials and Equipment
  • This compound sample (fine powder)

  • Spectroscopic grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die (e.g., 13 mm)

  • FTIR Spectrometer with a DTGS or MCT detector

  • Analytical balance (4-place)

  • Spatula

  • Sample holder for pellets

Sample Preparation: KBr Pellet Method

The KBr pellet method is employed due to the insolubility of this compound. This technique involves dispersing the solid sample within a transparent alkali halide matrix.[3][4]

  • Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which can interfere with the spectrum. Store the dried KBr in a desiccator until use.

  • Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried spectroscopic grade KBr.[3] The optimal sample-to-KBr ratio is typically around 1:100 to ensure a homogenous mixture and prevent overly intense absorption bands.[5]

  • Grinding: Transfer the weighed KBr and this compound to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogenous powder is obtained. The grinding action reduces particle size to minimize light scattering and ensures uniform distribution of the analyte in the KBr matrix.[5]

  • Pellet Formation:

    • Transfer the powdered mixture into the pellet-forming die.

    • Place the die into a hydraulic press.

    • Connect the die to a vacuum line to remove entrapped air, which can cause the pellet to be opaque.

    • Apply pressure gradually, typically to 8-10 tons, and hold for 1-2 minutes.[3][5]

    • Slowly release the pressure and the vacuum.

  • Pellet Inspection: Carefully remove the die and extract the pellet. A high-quality pellet should be semi-transparent and free of cracks or cloudiness.

FTIR Spectrum Acquisition
  • Background Scan: Place the empty sample holder in the FTIR spectrometer's sample compartment. Perform a background scan to acquire the spectrum of the atmospheric water and carbon dioxide. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Mount the KBr pellet containing this compound in the sample holder and place it in the spectrometer.

  • Data Collection: Acquire the spectrum. Typical parameters are:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

Data Presentation and Interpretation

The FTIR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its complex polycyclic aromatic and quinone structure. The table below summarizes the expected vibrational frequencies and their assignments based on the known molecular structure and data from similar compounds.[6][7]

Table 1: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100 - 3000WeakAromatic C-H StretchAr-H
1700 - 1640StrongC=O Stretch (conjugated quinone)Ketone (C=O)
1600 - 1550Medium-StrongAromatic C=C Ring StretchAromatic Ring
1475 - 1425MediumAromatic C=C Ring StretchAromatic Ring
1100 - 1000MediumC-Cl StretchAryl Halide (C-Cl)
900 - 675Medium-StrongAromatic C-H Out-of-Plane BendAr-H

Interpretation:

  • Aromatic C-H Stretches (3100 - 3000 cm⁻¹): The presence of weak bands above 3000 cm⁻¹ is indicative of the C-H bonds on the extensive aromatic ring system.

  • Carbonyl (C=O) Stretch (1700 - 1640 cm⁻¹): A strong absorption band in this region is the most prominent feature of an anthraquinone derivative, corresponding to the stretching vibration of the two ketone groups. Conjugation with the large aromatic system shifts this peak to a lower frequency compared to a simple ketone. Studies on the related compound violanthrone confirm that carbonyl stretching modes are key vibrational probes in the 1550–1700 cm⁻¹ region.[6][7]

  • Aromatic C=C Stretches (1600 - 1425 cm⁻¹): Multiple bands of medium to strong intensity in this region confirm the presence of the fused polycyclic aromatic rings.

  • C-Cl Stretch (1100 - 1000 cm⁻¹): A medium intensity band in this region is expected, corresponding to the stretching vibration of the carbon-chlorine bonds attached to the aromatic structure.

  • Aromatic C-H Bends (900 - 675 cm⁻¹): Strong absorptions in the fingerprint region result from the out-of-plane bending of the aromatic C-H bonds, and their specific positions can give clues about the substitution pattern of the aromatic rings.

Visualized Workflow and Logic

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using FTIR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interp Interpretation & Elucidation start Obtain this compound Powder weigh Weigh 1-2 mg Sample & 200-250 mg KBr start->weigh grind Grind Sample & KBr in Agate Mortar weigh->grind press Press Mixture in Die (8-10 tons under vacuum) grind->press pellet Form Transparent KBr Pellet press->pellet background Acquire Background Spectrum (Empty Chamber) pellet->background sample_scan Acquire Sample Spectrum (4000-400 cm⁻¹) background->sample_scan process Process Spectrum (Baseline & Background Correction) sample_scan->process peak_pick Identify Peak Frequencies (cm⁻¹) process->peak_pick assign Assign Peaks to Vibrational Modes (e.g., C=O, C=C, C-Cl) peak_pick->assign compare Compare with Expected Structure & Reference Data assign->compare confirm Structural Confirmation compare->confirm

Caption: Experimental workflow for FTIR analysis of this compound.

Logic_Diagram cluster_groups cluster_peaks Structure Hypothesized Structure (Dichloroisoviolanthrone) CO Quinone C=O Structure->CO predicts CC Aromatic C=C Structure->CC predicts CH Aromatic C-H Structure->CH predicts CCl Aryl C-Cl Structure->CCl predicts P_CO ~1650 cm⁻¹ (Strong) CO->P_CO corresponds to P_CC ~1600-1425 cm⁻¹ (Multiple) CC->P_CC corresponds to P_CH >3000 cm⁻¹ (Weak) CH->P_CH corresponds to P_CCl ~1050 cm⁻¹ (Medium) CCl->P_CCl corresponds to FTIR FTIR Spectrum (Experimental Data) FTIR->P_CO shows FTIR->P_CC shows FTIR->P_CH shows FTIR->P_CCl shows Conclusion Structure Elucidated P_CO->Conclusion confirms P_CC->Conclusion confirms P_CH->Conclusion confirms P_CCl->Conclusion confirms

Caption: Logical relationship for structural elucidation via FTIR.

Conclusion

FTIR spectroscopy, utilizing the KBr pellet method, is a highly effective and accessible technique for confirming the molecular structure of solid, insoluble dyes like this compound. The correlation between the observed absorption bands and the expected vibrations of the quinone, polycyclic aromatic, and chlorinated functional groups provides strong evidence for the compound's identity. This protocol offers a reliable framework for quality control and research applications involving this and structurally related dyes.

References

Application Notes and Protocols for Electrochemical Reduction of C.I. Vat Violet 1 in Dyeing Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical reduction of C.I. Vat Violet 1, an anthraquinone vat dye. This environmentally friendly technique serves as a sustainable alternative to traditional chemical reducing agents in textile dyeing, minimizing chemical waste and improving process control. The following sections detail both indirect and direct electrochemical reduction methodologies, supported by quantitative data from related studies on anthraquinone vat dyes.

Introduction to Electrochemical Vat Dyeing

Vat dyes, including this compound, are water-insoluble pigments that require a reduction step to their soluble "leuco" form to enable fiber impregnation.[1] Conventional methods employ strong reducing agents like sodium dithionite, which generate significant effluent. Electrochemical reduction offers a cleaner alternative by using electrons as the reducing agent. This process can be performed directly at the electrode surface or indirectly through a dissolved redox mediator.[2] The electrochemical approach not only reduces the environmental impact but also allows for precise control over the reduction potential, potentially leading to improved dyeing consistency.[3]

Core Principles

The fundamental principle of vat dyeing involves the reversible reduction-oxidation of the dye molecule. In its oxidized state, the dye is insoluble. Through reduction in an alkaline medium, it is converted to a water-soluble leuco form, which has an affinity for textile fibers.[1] After the fiber has been impregnated with the leuco dye, it is re-oxidized, typically by air, to its insoluble form, trapping the dye within the fiber matrix.[1]

Electrochemical methods facilitate the initial reduction step. For anthraquinoid dyes like this compound, the required reduction potential is typically in the range of -800 to -1000 mV.[3]

Quantitative Data Summary

ParameterElectrochemical MethodConventional Method (Sodium Dithionite)Reference
Color Yield (K/S Value) ComparableStandard[3]
Washing Fastness ComparableStandard[4]
Rubbing Fastness ComparableStandard[3]
Light Fastness Good to Excellent (Grade 5-6)Good to Excellent (Grade 5-6)[5]
Chemical Waste Reduction ~80% (for the dyebath stage)-[2]

Experimental Protocols

The following are detailed protocols for the indirect and direct electrochemical reduction of anthraquinone vat dyes, which can be adapted for this compound.

Protocol 1: Indirect Electrochemical Reduction using an Iron-Triethanolamine Mediator

This method utilizes a regenerable redox couple to transfer electrons from the cathode to the dispersed dye particles.[3]

Materials and Equipment:

  • Electrochemical Cell: Divided cell with a catholyte and anolyte compartment separated by a diaphragm.

  • Cathode: Carbon fiber with a large surface area.[6]

  • Anode: Platinum or graphite plate.[6]

  • Reference Electrode: Ag/AgCl electrode.

  • Power Supply: Potentiostat/Galvanostat.

  • Dyeing Vessel: Connected to the electrochemical cell via a peristaltic pump.

  • Chemicals: this compound, Sodium Hydroxide (NaOH), Iron (III) Sulfate (Fe₂(SO₄)₃), Triethanolamine (TEA), Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) as a supporting electrolyte.

  • Fabric: Scoured cotton fabric.

Procedure:

  • Catholyte Preparation: Prepare an aqueous solution containing a specific concentration of the iron-triethanolamine complex (e.g., Fe³⁺-TEA) and a supporting electrolyte in the catholyte compartment.

  • Anolyte Preparation: Fill the anolyte compartment with a supporting electrolyte solution (e.g., aqueous NaCl or Na₂SO₄).

  • Dye Bath Preparation: In a separate dyeing vessel, disperse the this compound powder in an alkaline solution (NaOH).

  • Electrochemical Reduction:

    • Circulate the dye bath through the catholyte compartment of the electrochemical cell using a peristaltic pump.

    • Apply a constant current or potential to the cell. The potential should be maintained in the range of -800 to -1000 mV to ensure the complete reduction of the dye.

    • Monitor the redox potential of the dye bath. A stable, negative potential indicates the presence of the reduced leuco form of the dye.

  • Dyeing:

    • Once the dye is fully reduced (indicated by a color change and stable redox potential), introduce the scoured cotton fabric into the dyeing vessel.

    • Continue the dyeing process for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 60°C).

  • Oxidation and Aftertreatment:

    • Remove the fabric from the dye bath and expose it to air to oxidize the leuco dye back to its insoluble form.

    • Rinse the fabric thoroughly with water.

    • Perform a soaping treatment to remove any unfixed dye and improve fastness properties.

Protocol 2: Direct Electrochemical Reduction on a Carbon Felt Electrode

This method involves the direct transfer of electrons from a high-surface-area cathode to the insoluble dye particles.[4]

Materials and Equipment:

  • Electrochemical Cell: Undivided cell.

  • Cathode: Carbon felt electrode.[4]

  • Anode: Platinum or dimensionally stable anode (DSA).

  • Power Supply: Potentiostat/Galvanostat.

  • Dyeing Vessel: The electrochemical cell can also serve as the dyeing vessel.

  • Chemicals: this compound, Sodium Hydroxide (NaOH), Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) as a supporting electrolyte.

  • Fabric: Scoured cotton fabric.

Procedure:

  • Dye Bath Preparation: Prepare a suspension of this compound in an alkaline solution containing a supporting electrolyte directly in the electrochemical cell.

  • Electrochemical Reduction:

    • Immerse the carbon felt cathode and the anode in the dye bath.

    • Apply a constant potential or current to initiate the reduction. The potential should be sufficiently negative to drive the direct electron transfer to the dye particles.

    • The reduction process is a two-step, two-electron reaction.[4]

  • Dyeing:

    • Introduce the scoured cotton fabric into the cell once the dye has been sufficiently reduced.

    • Continue the electrolysis and dyeing for a predetermined period.

  • Oxidation and Aftertreatment:

    • Follow the same oxidation and aftertreatment steps as described in Protocol 1.

Visualizations

Electrochemical_Vat_Dyeing_Workflow cluster_prep Preparation cluster_reduction Electrochemical Reduction cluster_dyeing Dyeing Process Dye_Dispersion Dye Dispersion (this compound) Indirect Indirect Reduction (Mediator) Dye_Dispersion->Indirect Direct Direct Reduction (Carbon Electrode) Dye_Dispersion->Direct Electrolyte_Prep Electrolyte Preparation Electrolyte_Prep->Indirect Electrolyte_Prep->Direct Fabric_Scouring Fabric Scouring Dyeing Dyeing Fabric_Scouring->Dyeing Indirect->Dyeing Direct->Dyeing Oxidation Oxidation (Airing) Dyeing->Oxidation Aftertreatment Aftertreatment (Soaping, Rinsing) Oxidation->Aftertreatment

Caption: Workflow for Electrochemical Vat Dyeing.

Indirect_Reduction_Pathway Cathode Cathode (e-) Mediator_ox Mediator (Ox) Cathode->Mediator_ox Reduction Mediator_red Mediator (Red) Mediator_ox->Mediator_red Vat_Dye_insoluble Vat Dye (Insoluble) Mediator_red->Vat_Dye_insoluble Electron Transfer Leuco_Dye_soluble Leuco Dye (Soluble) Vat_Dye_insoluble->Leuco_Dye_soluble Leuco_Dye_soluble->Mediator_ox Regeneration

References

Application Notes and Protocols for Dyeing Polyester with C.I. Vat Violet 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the dyeing of synthetic fibers, specifically polyester, with C.I. Vat Violet 1. The information is intended for a scientific audience and focuses on providing reproducible methodologies and relevant data.

Introduction

This compound, a member of the anthraquinone class of vat dyes, is a water-insoluble pigment known for its excellent fastness properties on cellulosic fibers.[1][2] Its application to hydrophobic synthetic fibers like polyester presents a greater challenge due to the fiber's crystalline structure and lack of reactive dye sites. However, under specific high-temperature conditions or with the use of specialized dyeing techniques, polyester can be successfully dyed with this compound.[3] This document outlines two primary methods for this application: the Thermosol process and a high-temperature exhaust dyeing method. This compound is also utilized in the dyeing of cotton, linen, silk, and various blended fabrics, including polyester/cotton blends.[4][5][6][7]

The fundamental principle of applying vat dyes involves a two-step process:

  • Vatting: The insoluble dye is chemically reduced in an alkaline solution to its water-soluble leuco form. This is typically achieved using a reducing agent like sodium hydrosulfite (sodium dithionite) and an alkali such as sodium hydroxide.[2][8]

  • Oxidation: The fiber, having absorbed the soluble leuco dye, is exposed to an oxidizing agent (or atmospheric oxygen), which reverts the dye to its original insoluble pigment form, trapping it within the fiber matrix.[2][8][9]

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below. Understanding these properties is crucial for optimizing the dyeing process.

PropertyValue
C.I. NameVat Violet 1
C.I. Number60010
CAS Number1324-55-6
Molecular FormulaC₃₄H₁₄Cl₂O₂
Molecular Weight525.38 g/mol [7]
AppearancePuce (brilliant blue-purple) powder[7]
SolubilityInsoluble in water, ethanol, and acetone. Slightly soluble in toluene, xylene, chloroform, and nitrobenzene.[6][7]
Leuco form color (alkaline)Blue[6][7]
Leuco form color (acidic)Red-light purple[7]

Experimental Protocols

The following sections provide detailed protocols for dyeing polyester fibers with this compound.

Thermosol Dyeing Process

The Thermosol process is a continuous method suitable for dyeing polyester fabrics and is particularly effective for achieving good dye fixation at high temperatures.[10][11]

3.1.1. Padding

  • Preparation of Padding Liquor:

    • Disperse this compound (e.g., 10-40 g/L, depending on the desired shade depth) in water containing a dispersing agent (e.g., 1-2 g/L).

    • Add a migration inhibitor (e.g., 10-20 g/L of sodium alginate or a synthetic anti-migration agent) to the dispersion.

    • Thoroughly mix to ensure a homogenous dispersion.

  • Padding Application:

    • Immerse the polyester fabric in the padding liquor.

    • Pass the fabric through a padding mangle to ensure even application and achieve a wet pick-up of 60-70%.

3.1.2. Drying

  • Immediately dry the padded fabric, typically using an infrared pre-dryer followed by a hot flue dryer at a temperature of 100-120°C.[12]

3.1.3. Thermofixation

  • Pass the dried fabric through a Thermosol oven at a temperature of 190-220°C for 60-90 seconds.[10][11] The optimal temperature and time will depend on the specific fabric construction and desired shade.

3.1.4. Reduction and Rinsing

  • Immediately after thermofixation, the fabric is passed into a chemical pad containing a reducing agent and alkali to reduce the dye to its leuco form.

    • Chemical Pad Composition:

      • Sodium Hydroxide (36° Bé): 30-60 ml/L

      • Sodium Hydrosulfite: 30-60 g/L

      • Temperature: 70°C

  • The fabric is then steamed for 30-60 seconds at 102-105°C to facilitate the reduction process.

  • Rinse the fabric thoroughly with cold water.

3.1.5. Oxidation

  • The fabric is treated in an oxidizing bath to convert the leuco dye back to its insoluble form.

    • Oxidizing Bath Composition:

      • Hydrogen Peroxide (35%): 5-10 ml/L

      • Acetic Acid (60%): 1-2 ml/L

      • Temperature: 50-60°C

      • Time: 3-5 minutes

3.1.6. Soaping

  • To remove unfixed dye and improve fastness properties, the fabric is soaped at the boil.[2][9]

    • Soaping Bath Composition:

      • Detergent: 1-2 g/L

      • Sodium Carbonate: 1 g/L

      • Temperature: 95-100°C

      • Time: 5-10 minutes

  • Finally, rinse the fabric thoroughly with hot and cold water and then dry.

High-Temperature Exhaust Dyeing

This method is suitable for dyeing polyester in yarn or fabric form in batch processes using high-temperature, high-pressure (HTHP) dyeing machines. A variation of this method, the leuco vat acid dyeing process, is particularly noted for its applicability to polyester at a slightly acidic pH.[13]

3.2.1. Preparation of the Dyebath

  • Vatting (Preparation of the Leuco Dye Solution):

    • In a separate vessel, create a stock solution by pasting the this compound with a dispersing agent and a small amount of water.

    • Add this paste to a solution containing:

      • Sodium Hydroxide (36° Bé): 5-10 ml/L

      • Sodium Hydrosulfite: 5-10 g/L

      • Temperature: 50-60°C

    • Stir until the dye is fully reduced and dissolved (a color change to blue should be observed).

  • Setting the Dyebath:

    • Fill the dyeing machine with water and add a dispersing agent (1-2 g/L) and a leveling agent.

    • For the leuco vat acid method, adjust the pH to 6.5-7.5 using a buffer system, such as a phosphate-based buffer.[14]

    • Add the pre-reduced leuco dye solution to the dyebath.

3.2.2. Dyeing Cycle

  • Loading: Introduce the polyester material into the dyebath at approximately 60°C.

  • Temperature Rise: Increase the temperature to 130°C at a rate of 1-2°C per minute.[15]

  • Dyeing: Hold the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.[15]

  • Cooling: Cool the dyebath down to 70°C at a rate of 2°C per minute.

3.2.3. Post-Dyeing Treatment

  • Rinsing: Rinse the dyed material thoroughly with hot water (70-80°C) to remove residual dye liquor.

  • Oxidation: Treat the material in a fresh bath with an oxidizing agent as described in the Thermosol protocol (Section 3.1.5).

  • Soaping: Soap the material at the boil as described in the Thermosol protocol (Section 3.1.6) to ensure optimal fastness.

  • Final Rinse and Drying: Rinse thoroughly with hot and cold water, and then dry.

Visualization of Experimental Workflows

Thermosol Dyeing Workflow

Thermosol_Workflow cluster_padding Padding cluster_drying Drying cluster_thermofixation Thermofixation cluster_reduction Reduction cluster_oxidation Oxidation cluster_soaping Soaping & Finishing A Preparation of Padding Liquor (Dye, Dispersing Agent, Migration Inhibitor) B Padding Application (60-70% Wet Pick-up) A->B C Infrared Pre-drying B->C D Hot Flue Drying (100-120°C) C->D E Thermosol Oven (190-220°C, 60-90s) D->E F Chemical Pad (NaOH, Na₂S₂O₄) E->F G Steaming (102-105°C, 30-60s) F->G H Oxidizing Bath (H₂O₂, Acetic Acid) G->H I Soaping at Boil (Detergent, Na₂CO₃) H->I J Rinsing & Drying I->J

Caption: Workflow for the Thermosol dyeing of polyester with this compound.

High-Temperature Exhaust Dyeing Workflow

HT_Exhaust_Workflow cluster_preparation Dyebath Preparation cluster_dyeing Dyeing Cycle cluster_post_treatment Post-Dyeing Treatment A Vatting of Dye (NaOH, Na₂S₂O₄) B Setting the Dyebath (Dispersing Agent, Buffer) A->B C Load Material at 60°C B->C D Ramp to 130°C C->D E Hold at 130°C for 30-60 min D->E F Cool to 70°C E->F G Rinsing F->G H Oxidation G->H I Soaping H->I J Final Rinse & Dry I->J

Caption: Workflow for the high-temperature exhaust dyeing of polyester.

Logical Relationship of Vat Dyeing Process

The following diagram illustrates the key transformations of the vat dye during the dyeing process.

Vat_Dyeing_Logic A Insoluble Vat Dye (Pigment Form) B Soluble Leuco-Vat Dye (Anionic Form) A->B Reduction (Alkali + Reducing Agent) C Dye Absorbed by Fiber B->C Absorption/Diffusion into Fiber D Insoluble Dye Trapped in Fiber C->D Oxidation (Air or Chemical)

Caption: The chemical transformations of a vat dye during the dyeing process.

References

Application Notes and Protocols for Incorporating C.I. Vat Violet 1 into Plastics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for incorporating C.I. Vat Violet 1 into various plastic matrices for coloration. The information is intended to guide researchers and professionals in the successful application of this high-performance violet colorant.

Introduction to this compound

This compound is an anthraquinone-based vat dye known for its brilliant blue-purple hue and exceptional fastness properties.[1][2] While its primary application has traditionally been in the textile industry for dyeing cellulosic fibers, its robust chemical structure and stability make it a suitable candidate for coloring plastics.[3][4] When used as a pigment in plastics, it is expected to impart high lightfastness, good thermal stability, and excellent resistance to migration and bleeding.

Key Properties:

  • Chemical Class: Anthraquinone

  • Appearance: Purple-brown or blue-black powder[1]

  • Solubility: Insoluble in water, ethanol, and acetone. Slightly soluble in organic solvents such as toluene, xylene, chloroform, and nitrobenzene.[1]

  • Lightfastness: Excellent, with ratings of 7-8 on the blue wool scale in textile applications, suggesting high performance in plastics.[3]

General Principles of Incorporating Vat Dyes into Plastics

Vat dyes, in their pigment form, are incorporated into plastics using melt-processing techniques. The primary goal is to achieve a uniform and fine dispersion of the pigment particles within the polymer matrix to ensure consistent color and optimal performance. The most common industrial method for achieving this is through the preparation of a masterbatch.

Masterbatch Approach:

A masterbatch is a concentrated mixture of the pigment dispersed in a carrier resin. This masterbatch is then blended with the virgin polymer at a specific let-down ratio during the final processing step (e.g., injection molding or extrusion) to achieve the desired final color concentration.

Advantages of using a masterbatch:

  • Improved dispersion of the pigment.

  • Enhanced safety by reducing dust exposure.

  • Simplified and more accurate dosing during processing.

  • Improved product consistency.

Experimental Protocols

The following protocols are generalized based on standard industry practices for incorporating pigments into thermoplastics. Specific parameters should be optimized based on the polymer matrix, processing equipment, and desired final properties.

Protocol 1: Masterbatch Preparation via Twin-Screw Extrusion

This protocol describes the preparation of a this compound masterbatch using a twin-screw extruder, a common method for achieving high-quality dispersion.

Materials and Equipment:

  • This compound pigment powder

  • Carrier resin (e.g., LLDPE, LDPE, or a universal carrier)

  • Dispersing aids/wetting agents (optional, e.g., stearic acid, waxes)

  • Twin-screw extruder with gravimetric feeders

  • Strand pelletizer or underwater pelletizer

  • Hot air oven for drying

Procedure:

  • Pre-Drying: Dry the this compound powder and the carrier resin in a hot air oven to remove any residual moisture. The drying temperature and time will depend on the polymer used (e.g., 80°C for 2-4 hours for polyethylene).

  • Pre-Mixing: In a separate container, pre-mix the this compound powder, carrier resin, and any dispersing aids at the desired loading concentration (typically 20-40% pigment by weight for a masterbatch).

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder appropriate for the carrier resin. A general starting profile for LLDPE is provided in the table below.

    • Feed the pre-mixed components into the main hopper of the extruder using a gravimetric feeder to ensure a consistent feed rate.

    • The co-rotating twin screws will melt, mix, and disperse the pigment within the polymer matrix.

    • The molten, colored polymer is then extruded through a die to form strands.

  • Pelletizing: The extruded strands are cooled in a water bath and then cut into pellets using a strand pelletizer.

  • Post-Drying: The resulting masterbatch pellets are dried to remove surface moisture.

Table 1: Example Processing Parameters for a Polyethylene-Based Masterbatch

ParameterValue
Pigment Loading 20 - 40% by weight
Carrier Resin LLDPE (MFI 20 g/10 min)
Extruder Zone 1 Temp. 160°C
Extruder Zone 2 Temp. 170°C
Extruder Zone 3 Temp. 180°C
Extruder Zone 4 Temp. 185°C
Die Temperature 190°C
Screw Speed 200 - 400 rpm
Protocol 2: Coloration of Thermoplastics via Injection Molding using Masterbatch

This protocol outlines the use of the prepared this compound masterbatch to produce colored plastic parts via injection molding.

Materials and Equipment:

  • This compound masterbatch pellets

  • Virgin thermoplastic resin (e.g., PP, PE, ABS, PC)

  • Injection molding machine

  • Gravimetric or volumetric blender

Procedure:

  • Pre-Drying: Dry the virgin resin and the masterbatch pellets according to the material supplier's recommendations.

  • Blending: Blend the virgin resin and the masterbatch at a pre-determined let-down ratio to achieve the desired final pigment concentration (typically 0.5% to 5% masterbatch, which corresponds to a much lower final pigment concentration). For example, a 2% let-down of a 30% masterbatch results in a 0.6% final pigment concentration.

  • Injection Molding:

    • Set the temperature profile, injection pressure, and cycle time on the injection molding machine as recommended for the virgin polymer.

    • Feed the blended material into the hopper of the injection molding machine.

    • The material is melted, injected into the mold, cooled, and ejected as a colored part.

  • Quality Control: Visually inspect the molded parts for color consistency, specks, or streaks, which would indicate poor dispersion.

Performance Data (Illustrative)

While specific data for this compound in plastics is not widely published, the following table provides expected performance characteristics based on its chemical class and properties observed in other applications. These values should be confirmed through testing in the specific polymer matrix.

Table 2: Expected Performance of this compound in Plastics

PropertyExpected PerformanceTest Method (Example)
Heat Stability Good to Excellent (up to 280-300°C)ISO 787-21
Light Fastness (Blue Wool Scale) 7-8ISO 4892-2
Migration Resistance Excellent (Rating 5)EN 14469-4
Weathering Resistance Good to ExcellentASTM G154 / G155

Visualizations

Experimental Workflow for Masterbatch Production

Masterbatch_Workflow cluster_prep Material Preparation cluster_extrusion Compounding cluster_final Final Product Drying Drying of Pigment & Resin PreMixing Pre-Mixing Drying->PreMixing Extrusion Twin-Screw Extrusion PreMixing->Extrusion Gravimetric Feeding Cooling Strand Cooling Extrusion->Cooling Pelletizing Pelletizing Cooling->Pelletizing FinalMasterbatch This compound Masterbatch Pelletizing->FinalMasterbatch

Caption: Workflow for this compound masterbatch production.

Logical Relationship for Plastic Coloration Process

Coloration_Process RawPigment This compound (Pigment Powder) Masterbatch Masterbatch (Concentrate) RawPigment->Masterbatch Compounding CarrierResin Carrier Resin (e.g., LLDPE) CarrierResin->Masterbatch Compounding FinalProduct Colored Plastic Part Masterbatch->FinalProduct Melt Processing (Injection Molding/Extrusion) VirginPolymer Virgin Polymer (e.g., PP, ABS) VirginPolymer->FinalProduct Melt Processing (Injection Molding/Extrusion)

Caption: Process flow from raw pigment to final colored plastic part.

Conclusion

This compound is a high-performance colorant with significant potential for the coloration of a wide range of plastics. Its excellent fastness properties make it suitable for applications requiring long-term color stability. The use of a masterbatch prepared via twin-screw extrusion is the recommended method for achieving optimal dispersion and consistent results. The provided protocols offer a starting point for researchers and professionals to develop specific formulations and processes for their unique applications. It is crucial to conduct thorough testing to validate the performance of this compound in the chosen polymer system and under the specific processing conditions.

References

Application Notes and Protocols for the Identification of C.I. Vat Violet 1 using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Raman spectroscopy for the identification and characterization of C.I. Vat Violet 1 (C.I. 60010), an anthraquinone dye known for its use in textiles and potential applications in other fields. Given the inherent challenges in analyzing insoluble pigments, this document outlines protocols for both standard Raman spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS), a technique that significantly enhances the Raman signal.

Introduction to this compound and Raman Spectroscopy

This compound is a complex organic dye derived from isoviolanthrone.[1] Its insolubility in common solvents makes traditional analytical techniques challenging. Raman spectroscopy offers a non-destructive method for obtaining a unique "molecular fingerprint" of a substance, providing insights into its vibrational modes and molecular structure.[1] This makes it a powerful tool for identifying this compound, even in complex matrices.

Due to potential fluorescence interference and weak Raman scattering of the bulk material, Surface-Enhanced Raman Spectroscopy (SERS) is often the preferred method for analyzing such dyes. SERS utilizes metallic nanostructures to dramatically amplify the Raman signal of molecules adsorbed onto their surface.[1]

Data Presentation

As no specific quantitative experimental data for this compound was found in the literature, the following table presents an illustrative example of how such data could be structured. This hypothetical data is based on typical quantitative Raman analysis and should be replaced with experimental results.

Table 1: Illustrative Quantitative SERS Analysis of this compound Concentration

Concentration (µg/mL)Integrated Intensity of Major Peak (arbitrary units)Standard Deviation
115,234± 850
578,945± 3,210
10162,580± 7,890
25410,230± 15,600
50835,110± 32,450

Key Raman Spectral Features

Researchers should aim to acquire a reference spectrum from a certified standard of this compound to build a spectral library for accurate identification.

Experimental Protocols

The following are detailed protocols for the analysis of this compound using both standard Raman and SERS techniques.

Protocol 1: Standard Raman Spectroscopy of Solid this compound

This protocol is suitable for obtaining a reference spectrum from a pure, solid sample of the dye.

1. Instrumentation:

  • Raman spectrometer equipped with a microscope.
  • Laser excitation source (e.g., 785 nm to minimize fluorescence).
  • Appropriate objective lens (e.g., 50x or 100x).
  • Sample holder (e.g., microscope slide).

2. Sample Preparation:

  • Place a small amount of this compound powder onto a clean microscope slide.
  • Gently press the powder to create a flat, even surface.

3. Data Acquisition:

  • Place the microscope slide on the spectrometer stage.
  • Focus the microscope on the sample surface.
  • Set the laser power to a low level (e.g., 1-5 mW) to avoid sample degradation.
  • Select an appropriate integration time and number of accumulations to achieve a good signal-to-noise ratio.
  • Acquire the Raman spectrum over a relevant spectral range (e.g., 200-2000 cm⁻¹).

4. Data Processing:

  • Perform baseline correction to remove any fluorescence background.
  • Normalize the spectrum if comparing relative peak intensities.
  • Identify and record the positions of the major Raman peaks.

Protocol 2: Surface-Enhanced Raman Spectroscopy (SERS) of this compound

This protocol is recommended for enhancing the Raman signal and is particularly useful for analyzing the dye on a substrate or at low concentrations.

1. Materials:

  • Silver or gold colloid (commercially available or synthesized in-house).
  • Sample of this compound (solid or on a substrate like a textile fiber).
  • Micro-centrifuge tubes.
  • Pipettes.
  • Microscope slides.

2. SERS Substrate Preparation (Colloidal Solution):

  • Pipette a small volume (e.g., 10 µL) of the metallic colloid onto a clean microscope slide and allow it to air dry, forming a concentrated nanoparticle film.

3. Sample Application:

  • For solid samples: Prepare a dilute suspension of this compound in a non-interfering solvent (e.g., ethanol). Pipette a small drop of the suspension onto the prepared SERS substrate and allow the solvent to evaporate.
  • For dyed textiles: Place a single fiber directly onto the prepared SERS substrate. Alternatively, a small drop of the metallic colloid can be placed directly onto the dyed fiber on a microscope slide.

4. Data Acquisition:

  • Follow the same data acquisition steps as in Protocol 1, paying close attention to the laser power to prevent damage to the SERS substrate or the sample.

5. Data Analysis:

  • Process the SERS spectrum by performing baseline correction.
  • Compare the enhanced spectrum to a reference SERS spectrum of this compound for identification.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the identification of this compound using Raman spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Raman Analysis cluster_data Data Processing & Identification start Start: Obtain this compound Sample solid_sample Solid Powder start->solid_sample dyed_substrate Dyed Substrate (e.g., Textile) start->dyed_substrate prep_solid Prepare microscope slide with solid sample solid_sample->prep_solid prep_sers Prepare SERS substrate (e.g., Ag colloid film) dyed_substrate->prep_sers raman_acq Standard Raman Acquisition prep_solid->raman_acq apply_sers Apply sample to SERS substrate prep_sers->apply_sers sers_acq SERS Acquisition apply_sers->sers_acq process_data Baseline Correction & Normalization raman_acq->process_data sers_acq->process_data compare_spectra Compare with Reference Spectrum process_data->compare_spectra identification Positive Identification of this compound compare_spectra->identification

Caption: Experimental workflow for Raman analysis of this compound.

logical_relationship cluster_problem Analytical Challenge cluster_solution Spectroscopic Solution cluster_outcome Desired Outcome insolubility Insolubility of Vat Dyes raman Raman Spectroscopy insolubility->raman enables solid-state analysis fluorescence Potential Fluorescence sers Surface-Enhanced Raman Spectroscopy (SERS) fluorescence->sers mitigates interference fingerprint Molecular Fingerprint raman->fingerprint sers->fingerprint signal enhancement identification Accurate Identification fingerprint->identification

Caption: Logical relationship for using Raman/SERS for this compound.

References

Application Notes and Protocols: C.I. Vat Violet 1 in Textile Printing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Vat Violet 1 in textile printing, detailing its properties, application methodologies, and expected outcomes. The following protocols are intended to serve as a foundational guide for laboratory and research applications.

Introduction to this compound

This compound, also known as Vat Brilliant Violet 2R, is an anthraquinone-based vat dye prized for its brilliant blue-purple shade and excellent fastness properties on cellulosic fibers.[1][2][3] Its application in textile printing is extensive, particularly for cotton, linen, silk, and viscose fabrics.[1][2][4][5][6] The dye is insoluble in water and requires a chemical reduction process, known as "vatting," to convert it into a water-soluble "leuco" form that can be absorbed by the textile fibers.[7] Subsequent oxidation regenerates the original insoluble pigment, trapping it within the fiber matrix and resulting in a durable and vibrant print.[8]

Physicochemical and Technical Data

A summary of the key properties of this compound is presented below.

PropertyValueReference
C.I. NameVat Violet 1[2][3]
C.I. Number60010[1][2]
CAS Number1324-55-6[1][2][3]
Molecular FormulaC₃₄H₁₄Cl₂O₂[1][2][3]
Molecular Weight525.38 g/mol [1][2][3]
AppearanceBlue-black or puce powder[1][4]
ShadeBrilliant blue-purple[1][2]
SolubilityInsoluble in water, alcohol, and acetone. Slightly soluble in chloroform, nitrobenzene, and toluene.[1][2][4][8][9]
Leuco Body Color (Alkaline)Blue[1][2][4]

Fastness Properties of this compound on Cotton

The fastness properties of a dye indicate its resistance to various environmental factors. This compound exhibits excellent fastness, making it suitable for high-quality textile products.

Fastness TestISO Standard RatingAATCC Standard RatingReference
Light Fastness5-66-7[3]
Soaping (Fading)4-5-[3]
Soaping (Staining)4-5-[3]
Ironing22[3]
Chlorine Bleach54-5[3]
Oxygen Bleach4-55[3]
Mercerized43[3]

Experimental Protocols for Textile Printing

The following protocols describe a standard procedure for applying this compound to cotton fabric using a screen-printing method. These protocols are based on the "all-in" or one-phase printing process, where all necessary chemicals for reduction are included in the printing paste.

Materials and Reagents
  • This compound dye powder

  • Cotton fabric (pre-scoured and bleached)

  • Thickener (e.g., starch-based or guar gum)

  • Reducing Agent (e.g., Sodium Formaldehyde Sulfoxylate - Rongolite C)

  • Alkali (e.g., Potassium Carbonate - K₂CO₃)

  • Hygroscopic Agent/Wetting Agent (e.g., Glycerin)

  • Oxidizing Agent (e.g., Sodium Perborate or Hydrogen Peroxide)

  • Non-ionic soap

  • Distilled water

  • Laboratory balance, beakers, stirring rods, heating plate with magnetic stirrer

  • Screen printing equipment (screen with desired design, squeegee)

  • Steamer

  • Washing and drying equipment

Preparation of the Printing Paste

A typical recipe for a vat printing paste is provided below. The exact amounts may need to be adjusted based on the desired color depth and fabric type.

ComponentQuantity (g)Purpose
This compound30Colorant
Glycerin30Wetting and hygroscopic agent
Potassium Carbonate (K₂CO₃)30Alkali for reduction
Rongolite C40Reducing agent
Starch Thickener (8%)870Viscosity control
Total 1000

Procedure:

  • Thickener Preparation: Prepare an 8% starch thickener by pasting 80g of starch in a small amount of cold water, then adding it to 920mL of boiling water with constant stirring until a smooth, thick paste is formed. Allow it to cool.

  • Dye Dispersion: In a separate beaker, create a smooth paste by mixing the this compound powder with the glycerin.

  • Alkali and Reducing Agent: In another beaker, dissolve the potassium carbonate in a small amount of warm water. In a separate container, dissolve the Rongolite C in a small amount of water.

  • Combining Components: Add the dissolved potassium carbonate and Rongolite C solutions to the dye dispersion and mix thoroughly.

  • Final Paste: Gradually add the dye mixture to the cooled thickener with constant stirring until a homogenous printing paste is obtained.

G cluster_materials Raw Materials cluster_process Paste Preparation VatViolet1 This compound Mix1 Disperse Dye in Glycerin VatViolet1->Mix1 Glycerin Glycerin Glycerin->Mix1 K2CO3 Potassium Carbonate Mix2 Dissolve K2CO3 & Rongolite C K2CO3->Mix2 RongoliteC Rongolite C RongoliteC->Mix2 Thickener Thickener FinalMix Mix with Thickener Thickener->FinalMix Combine Combine Dispersions Mix1->Combine Mix2->Combine Combine->FinalMix PrintingPaste Final Printing Paste FinalMix->PrintingPaste

Caption: Workflow for the preparation of this compound printing paste.

Printing, Drying, and Fixation

Procedure:

  • Printing: Place the pre-treated cotton fabric on a printing table. Position the screen with the desired design on the fabric and apply the printing paste. Use a squeegee to evenly spread the paste across the screen, ensuring the design is transferred to the fabric.

  • Drying: Carefully remove the printed fabric and dry it thoroughly at a moderate temperature (e.g., 80-100°C). Avoid excessive heat which can damage the reducing agent.

  • Steaming (Fixation): The crucial step for vat dye fixation is steaming. The printed and dried fabric should be steamed in an air-free environment at 100-102°C for 8-12 minutes. During steaming, the reducing agent is activated, converting the insoluble dye into its soluble leuco form, which then penetrates the fibers.

G Start Start Printing Apply Printing Paste (Screen Printing) Start->Printing Drying Dry Fabric (80-100°C) Printing->Drying Steaming Steam Fixation (100-102°C, 8-12 min) Drying->Steaming AfterTreatment Proceed to After-Treatment Steaming->AfterTreatment

Caption: The printing, drying, and fixation process for this compound.

After-Treatment

After steaming, the fabric undergoes a series of washing and oxidation steps to remove unfixed dye and chemicals and to develop the final color.

Procedure:

  • Rinsing: Rinse the steamed fabric thoroughly in cold water to remove the thickener and excess chemicals.

  • Oxidation: Treat the fabric in a bath containing an oxidizing agent to convert the soluble leuco dye back to its insoluble pigment form. A typical bath would contain 2-3 g/L of sodium perborate or hydrogen peroxide at 40-50°C for 5-10 minutes. For direct printing on cotton, oxidation with sodium perborate or hydrogen peroxide is recommended to prevent the color from becoming dim.[10]

  • Soaping: Wash the fabric in a solution containing 1-2 g/L of non-ionic soap at or near the boil (90-95°C) for 10-15 minutes. This step is crucial for achieving the final brilliant shade and improving fastness properties by removing any remaining unfixed dye.

  • Final Rinsing and Drying: Rinse the fabric thoroughly with hot and then cold water. Finally, dry the printed fabric.

G Start Start: Steamed Fabric Rinsing1 Cold Water Rinse Start->Rinsing1 Oxidation Oxidation (e.g., Sodium Perborate, 40-50°C) Rinsing1->Oxidation Soaping Soaping at Boil (90-95°C) Oxidation->Soaping Rinsing2 Hot & Cold Water Rinse Soaping->Rinsing2 Drying Final Drying Rinsing2->Drying End Finished Printed Fabric Drying->End

Caption: After-treatment workflow for fabrics printed with this compound.

Conclusion

This compound is a versatile and robust dye for textile printing, offering brilliant shades and high fastness on cellulosic fibers. The success of the printing process is highly dependent on the careful preparation of the printing paste, proper drying, and controlled steaming conditions for fixation. The after-treatment, particularly the oxidation and soaping steps, is critical for achieving the desired color brilliance and durability. The protocols provided herein offer a solid foundation for the application of this compound in a research and development setting.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of C.I. Vat Violet 1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C.I. Vat Violet 1, also known as Indanthrene Brilliant Violet RK or C.I. 60010, is a vat dye with the chemical formula C34H14Cl2O2[1][2]. Vat dyes are characteristically insoluble in water in their pigment form. For analytical techniques such as chromatography, they typically require reduction to their soluble leuco form[3]. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and potential quantification of this compound. Due to the limited availability of specific published HPLC methods for this particular dye, the following protocol is based on established principles of reversed-phase chromatography for dye analysis and the known chemical properties of vat dyes.

Experimental Protocols

A detailed methodology for the analysis of this compound is provided below. This protocol outlines sample preparation, HPLC instrumentation, and chromatographic conditions.

1. Sample Preparation (Reduction of Vat Dye)

The primary challenge in the analysis of vat dyes is their insolubility. Therefore, a reduction step is necessary to convert the insoluble keto form to the soluble leuco form.

  • Reagents:

    • Sodium Dithionite (Na2S2O4)

    • Sodium Hydroxide (NaOH), 0.1 M

    • Nitrogen gas (for inert atmosphere)

    • Methanol (HPLC grade)

    • Deionized Water (HPLC grade)

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M Sodium Hydroxide solution.

    • Add approximately 50 mg of Sodium Dithionite to the flask.

    • Immediately purge the flask with nitrogen gas for 1-2 minutes to prevent re-oxidation of the leuco dye.

    • Seal the flask and sonicate for 15 minutes, or until the dye is completely dissolved, resulting in a color change to the leuco form (typically blue)[1][2].

    • Dilute to the mark with a 50:50 (v/v) mixture of methanol and deionized water.

    • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial. The analysis should be performed promptly after preparation to minimize re-oxidation.

2. HPLC Instrumentation and Conditions

A standard HPLC system with a UV-Vis detector is suitable for this analysis.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 8.5 with Ammonium Hydroxide)

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-20 min: 80% B

      • 20.1-25 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: A primary wavelength of 540-580 nm is suggested based on the typical absorbance of violet dyes[4]. A secondary wavelength, such as 254 nm, can also be monitored. A PDA detector would be ideal to capture the full UV-Vis spectrum.

Data Presentation

Quantitative data from the HPLC analysis should be summarized for clarity and comparison. The following table is a template for presenting such data.

AnalyteRetention Time (min)Peak AreaPeak HeightPurity (%)
This compounde.g., 12.5e.g., 850000e.g., 150000e.g., 98.5
Impurity 1e.g., 8.2e.g., 12000e.g., 2500N/A
Impurity 2e.g., 10.1e.g., 7500e.g., 1500N/A

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow Sample This compound Sample Reduction Reduction with Sodium Dithionite in Alkaline Solution Sample->Reduction Sample Preparation Filtration Syringe Filtration (0.45 µm) Reduction->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial HPLC_System HPLC Analysis (C18 Column) HPLC_Vial->HPLC_System Injection Data_Acquisition Data Acquisition (UV-Vis Detector) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Chromatogram) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: C.I. Vat Violet 1 Solubility for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of C.I. Vat Violet 1 for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in common laboratory solvents?

A1: this compound, an anthraquinone-based vat dye, possesses a large, planar, and nonpolar molecular structure.[1] This inherent chemical nature leads to strong intermolecular forces, making it insoluble in water and common organic solvents like ethanol and acetone.[1][2][3]

Q2: What is the primary method to solubilize this compound?

A2: The most effective and widely used method is "vatting."[1][4][5] This chemical process involves the reduction of the insoluble dye in an alkaline medium to its water-soluble "leuco" form.[1][6][7]

Q3: What are the key reagents required for the vatting process?

A3: The standard vatting process requires a reducing agent, typically sodium dithionite (also known as sodium hydrosulfite or hydros), and an alkali, most commonly sodium hydroxide.[8][9][10]

Q4: Can organic solvents be used to dissolve this compound?

A4: While this compound is generally insoluble in most organic solvents, it exhibits slight solubility in some, such as toluene, xylene, chloroform, nitrobenzene, and pyridine.[1][2][3][11] For most research applications requiring higher concentrations, these solvents are often insufficient on their own.

Q5: Are there alternative methods to improve the solubility of this compound?

A5: Yes, alternative approaches include the use of co-solvents like alcohols, amides, or esters to enhance the solubility of the leuco form.[6] Another advanced technique involves the formation of inclusion complexes with cyclodextrins, which can encapsulate the dye molecule and improve its interaction with aqueous media.[12]

Troubleshooting Guide

Issue: The this compound is not dissolving completely during the vatting process.

Potential Cause Troubleshooting Step
Insufficient Reducing Agent Increase the concentration of sodium dithionite incrementally. Ensure the powder is fresh as it can degrade with exposure to air and moisture.[8]
Incorrect pH (Insufficient Alkali) The solution must be sufficiently alkaline for the reduction to occur and to keep the leuco form solubilized.[4][6] Add more sodium hydroxide to ensure a strongly alkaline environment (pH 12-15).[4]
Low Temperature The rate of reduction is temperature-dependent.[8] Gently warm the solution (typically to 50-60°C) to facilitate the reaction.[10][13] Avoid excessively high temperatures which can degrade the reducing agent.[8]
Poor Quality of Reagents Use high-purity this compound, sodium dithionite, and sodium hydroxide. Impurities can interfere with the reduction process.
Premature Oxidation The leuco form is sensitive to oxygen and can re-oxidize back to the insoluble form.[1][5] Minimize exposure to air by working in a closed vessel or under an inert atmosphere (e.g., nitrogen) for sensitive applications.

Issue: The solution color is not the expected blue of the leuco form.

Potential Cause Troubleshooting Step
Incomplete Reduction The solution may appear as a slurry of the original purple-brown powder.[2][3] Follow the troubleshooting steps for incomplete dissolution.
Over-reduction At temperatures higher than 60°C, some vat dyes can be over-reduced, leading to a color change.[8] This can sometimes be prevented by adding sodium nitrite when using sodium dithionite.[8]
Acidic Conditions If the solution becomes acidic, the leuco form will be reddish-purple.[2][11] Ensure the solution remains strongly alkaline.

Data Presentation: Solubility of this compound

Solvent Solubility Citation
WaterInsoluble[1][2][3]
EthanolInsoluble[1][2][3]
AcetoneInsoluble[1][2][3]
BenzeneSoluble[3][11]
TolueneSlightly Soluble[1][2][3][11]
XyleneSlightly Soluble[1][2][3][11]
ChloroformSlightly Soluble[1][2][3][11]
NitrobenzeneSlightly Soluble[1][2][3][11]
PyridineSlightly Soluble[2][3][11]
o-ChlorophenolSlightly Soluble[2][3]
TetralinSlightly Soluble[2][3]
Alkaline Hydrosulfite SolutionSoluble (as leuco form)[2][4][6]

Experimental Protocol: Alkaline Reduction of this compound

This protocol outlines the standard laboratory procedure for solubilizing this compound by converting it to its leuco form.

Materials:

  • This compound powder

  • Sodium Dithionite (Na₂S₂O₄)

  • Sodium Hydroxide (NaOH)

  • Distilled or deionized water

  • Stir plate and magnetic stir bar

  • Beaker or flask

  • Heating mantle or water bath (optional)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Preparation of Alkaline Solution: In a well-ventilated area, prepare a solution of sodium hydroxide in water. The concentration will depend on the desired final volume and pH. A typical starting point is a 1-2% w/v solution.

  • Dispersion of the Dye: While stirring, add the this compound powder to the alkaline solution to form a suspension.

  • Addition of Reducing Agent: Gradually add sodium dithionite to the suspension. A common starting ratio is approximately equal parts by weight of dye, sodium hydroxide, and sodium dithionite.

  • Heating (Optional but Recommended): Gently heat the mixture to 50-60°C while stirring.[10][13] This will accelerate the reduction process.

  • Observation of Color Change: As the reduction proceeds, the color of the suspension will change from purple-brown to a blue solution, indicating the formation of the soluble leuco form.[2][11]

  • Completion of Dissolution: Continue stirring until all the dye has dissolved, and the solution is homogenous.

  • Use of the Solubilized Dye: The resulting solution contains the leuco form of this compound and is ready for experimental use. Note that the solution is susceptible to oxidation and should be used relatively quickly or stored under an inert atmosphere.

Visualizations

G cluster_workflow Experimental Workflow for Solubilization prep_alkali 1. Prepare Alkaline Solution (NaOH in H₂O) disperse_dye 2. Disperse this compound Powder prep_alkali->disperse_dye add_reducing 3. Add Reducing Agent (Sodium Dithionite) disperse_dye->add_reducing heat_stir 4. Heat (50-60°C) and Stir add_reducing->heat_stir observe_color 5. Observe Color Change (Purple to Blue) heat_stir->observe_color ready_to_use 6. Solubilized Leuco Form Ready for Use observe_color->ready_to_use

Caption: A flowchart illustrating the key steps in the experimental workflow for solubilizing this compound.

G cluster_pathway Chemical Principle of Vat Dye Solubilization insoluble_dye Insoluble this compound (Purple-Brown Solid) soluble_leuco Soluble 'Leuco' Form (Blue Solution) insoluble_dye->soluble_leuco + Sodium Dithionite + NaOH (Reduction) reoxidized_dye Insoluble this compound (Regenerated) soluble_leuco->reoxidized_dye + Oxygen (Oxidation)

Caption: A diagram showing the reversible chemical transformation of this compound between its insoluble and soluble forms.

References

Troubleshooting guide for uneven dyeing with Vat Violet 1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers and scientists encountering uneven dyeing issues with Vat Violet 1.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary causes of uneven or patchy dyeing with Vat Violet 1?

Uneven dyeing with vat dyes like Vat Violet 1 is often rooted in procedural inconsistencies. The most common causes include:

  • Improper Substrate Preparation: Residual oils, waxes, detergents, or sizing agents on the fabric can act as a resist, preventing uniform dye penetration. It is crucial to ensure the material is thoroughly scoured and rinsed before dyeing.[1] Dry fibers also absorb dye unevenly, so pre-soaking the material is essential.[1]

  • Incomplete or Improper Vatting: The conversion of the insoluble vat dye into its soluble leuco form is a critical step.[2][3] Incomplete reduction, often due to incorrect amounts of reducing agent (sodium hydrosulfite) or alkali (caustic soda), or improper temperature, will lead to poor dye uptake and unevenness.[2][4]

  • Incorrect Dyeing Temperature: Vat dyeing is highly sensitive to temperature.[2] Deviations from the optimal temperature range can result in uneven shades.[2] For Vat Violet 1, it is recommended to start at a low temperature and gradually increase to the specified temperature to promote level dyeing.[5]

  • Poor Liquor Circulation or Material Handling: If the fabric floats in the dyebath or if there are "dead zones" with poor circulation, localized differences in dye and chemical concentrations will cause patchiness.[1][4] The material should be kept fully submerged and agitated to ensure even coverage.[1][2]

  • Premature Oxidation: Exposing the fabric to air during the dyeing process can cause the dye to prematurely revert to its insoluble form on the fiber surface, leading to splotches.[2]

  • Rapid Addition of Dye or Chemicals: Adding dyes or chemicals too quickly can cause them to fix onto the fabric rapidly and unevenly.[6]

Q2: How can I prevent unevenness before starting the dyeing process?

Proactive control of dyeing parameters is key. The following table summarizes the critical parameters that must be strictly controlled.

ParameterRecommended ControlRationale for Preventing Unevenness
Substrate Preparation Thoroughly scour, bleach, and rinse the fabric. Ensure fabric is fully wetted out before entering the dyebath.Removes impurities that can resist dye uptake, ensuring a uniform surface for dyeing.[1][6]
Vatting (Reduction) Use freshly prepared alkali solutions.[2] Ensure complete dissolution and reduction of the dye paste at the correct temperature (typically 50-60°C) for 10-15 minutes before adding to the main dyebath.[2][5]Guarantees the dye is in its fully soluble leuco form, allowing for even penetration into the fibers.[2]
pH Control Maintain a stable pH of 11-12 during the reduction and dyeing stages.[4]Incorrect pH can lead to incomplete reduction or formation of the acid leuco form, which has poor affinity for the fiber.[7][8]
Temperature Start dyeing at a lower temperature and gradually raise it to the target, maintaining it within a ±1°C tolerance.[4][5]A gradual temperature rise slows the initial dye uptake, promoting more level and uniform absorption.[9]
Levelling Agents Add a suitable levelling agent to the dyebath.These agents temporarily compete with the dye for sites on the fiber, slowing down the initial rush of dye and allowing it to distribute more evenly.[9][10]
Agitation Ensure continuous and uniform movement of the fabric within the dyebath.Prevents the fabric from floating and eliminates dead zones, ensuring all parts of the material have equal exposure to the dye liquor.[1][4]

Q3: What is a levelling agent and how does it help with Vat Violet 1?

A levelling agent is a chemical auxiliary added to the dyebath to promote uniform color distribution.[9] For vat dyes, which can have a high affinity for cellulosic fibers and a tendency to "rush" onto the fabric, a levelling agent is crucial. It works by forming a temporary complex with the leuco vat dye anions or by competing for dyeing sites on the fiber.[9] This action slows down the initial rate of dye uptake, allowing the dye molecules more time to migrate and distribute evenly throughout the material before becoming fixed.[9][11] For Vat Violet 1, adding a product like cowhide or bone glue can be beneficial for level dyeing.[5]

Q4: My fabric has already been dyed unevenly with Vat Violet 1. Can it be corrected?

Correcting a faulty vat dyeing is challenging but possible through a process called stripping and redyeing.

  • Stripping: The goal is to remove a portion of the unevenly applied dye. This typically involves treating the fabric in a bath with alkali and a reducing agent at an elevated temperature to re-solubilize the dye. A stripping agent may be added to assist this process.

  • Redyeing: After stripping and thorough rinsing, the fabric can be redyed. It is critical to use a well-controlled procedure for the redyeing process, including the use of a good levelling agent, to ensure a uniform result.

Experimental Protocols

Protocol 1: Standard Laboratory Dyeing Procedure for Cotton with Vat Violet 1

This protocol provides a standardized method to ensure reproducible and level dyeing results at a laboratory scale.

  • Substrate Preparation:

    • Take a pre-weighed, 4g sample of scoured and bleached cotton fabric.

    • Thoroughly wet the fabric in deionized water until fully saturated.

  • Dye Stock Preparation (Vatting):

    • Accurately weigh 0.16g of Vat Violet 1 dye powder (for a 4% shade).

    • In a separate beaker, create a paste by mixing the dye powder with 1 mL of a wetting agent solution and 1 mL of ethanol. Stir with a glass rod until uniform.[2]

    • Prepare an alkali solution by dissolving 1.5g of caustic soda (NaOH) in 50 mL of distilled water heated to 60°C.[2]

    • Pour the hot alkali solution into the dye paste.

    • Add 3g of sodium hydrosulfite and stir gently.[2]

    • Place the beaker in a 60°C water bath for 10-15 minutes to ensure complete pre-reduction (vatting).[2][5] The solution should turn a clear blue, which is the color of the leuco body.[5]

  • Dye Bath Preparation and Dyeing:

    • Prepare the main dyebath by adding the pre-reduced dye stock to 150 mL of 60°C distilled water containing a levelling agent (e.g., 1 g/L).

    • Introduce the pre-wetted 4g cotton sample into the dyebath. Ensure it is fully submerged.[2]

    • Place the dyeing vessel into a laboratory dyeing machine set to 60°C. Run for 45 minutes with continuous agitation.[2]

  • Post-Dyeing Treatment:

    • Rinsing & Oxidation: Remove the fabric, squeeze out excess liquor, and rinse with cold water. Allow the fabric to air-oxidize for 10-15 minutes. The color will develop from blue to the final brilliant violet shade.[2]

    • Soaping: Prepare a soaping bath containing 2 g/L soda ash and a suitable detergent at 90°C. Treat the oxidized fabric in this bath for 15 minutes to remove loose surface dye and improve fastness properties.[2][3]

    • Final Rinse: Rinse the fabric thoroughly with hot water, followed by a final cold water rinse.

    • Dry the sample and evaluate for evenness.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing and resolving uneven dyeing issues with Vat Violet 1.

TroubleshootingWorkflow Troubleshooting Flow for Uneven Dyeing with Vat Violet 1 Start Uneven Dyeing Observed Check_Prep Review Substrate Preparation Start->Check_Prep Check_Vatting Analyze Vatting Procedure Start->Check_Vatting Check_Dyeing Examine Dyeing Parameters Start->Check_Dyeing Check_Oxidation Inspect Post-Dyeing Process Start->Check_Oxidation Result_Prep_Bad Cause: Residual Contaminants or Improper Wetting Check_Prep->Result_Prep_Bad Issue Found Result_Vatting_Bad Cause: Incomplete Reduction or Incorrect pH Check_Vatting->Result_Vatting_Bad Issue Found Result_Dyeing_Bad Cause: Temp Fluctuation, Poor Agitation, or No Levelling Agent Check_Dyeing->Result_Dyeing_Bad Issue Found Result_Oxidation_Bad Cause: Uneven Oxidation or Premature Exposure to Air Check_Oxidation->Result_Oxidation_Bad Issue Found Solution_Prep Solution: Re-scour Substrate & Ensure Proper Wet-out Result_Prep_Bad->Solution_Prep Solution_Vatting Solution: Verify Chemical Dosages, Temp, & Time. Use Fresh Alkali. Result_Vatting_Bad->Solution_Vatting Solution_Dyeing Solution: Calibrate Temp, Increase Agitation, Add Appropriate Levelling Agent Result_Dyeing_Bad->Solution_Dyeing Solution_Oxidation Solution: Keep Fabric Submerged During Dyeing. Ensure Uniform Rinsing/Oxidation. Result_Oxidation_Bad->Solution_Oxidation

Caption: A flowchart for diagnosing causes of uneven dyeing.

References

Strategies to prevent the aggregation of C.I. Vat Violet 1 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Vat Violet 1 (C.I. 60010) in aqueous solutions. The primary focus is on preventing and resolving issues related to dye aggregation and precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to aggregation in water?

A1: this compound is an anthraquinone-based vat dye.[1] Like most vat dyes, it is insoluble in water in its oxidized, pigmented form.[1][2][3][4] To be used in aqueous solutions, it must be chemically reduced in an alkaline environment (a process called "vatting") to its water-soluble "leuco" form.[1][5] Aggregation and precipitation can occur if the dye is not fully reduced, if the solution conditions are not optimal, or if the leuco form re-oxidizes prematurely.[1][2] The inherent molecular structure, characterized by a large, planar aromatic system, promotes intermolecular interactions that lead to stacking and aggregation.[6][7]

Q2: My this compound solution is cloudy and a precipitate is forming. What are the likely causes?

A2: Cloudiness and precipitation are common indicators of dye aggregation. The primary causes include:

  • Incomplete Reduction: Insufficient reducing agent (e.g., sodium hydrosulfite) or non-optimal pH can lead to incomplete conversion to the soluble leuco form. The remaining insoluble particles cause turbidity.[1]

  • Re-oxidation: Exposure of the leuco form to atmospheric oxygen will convert it back to the insoluble pigment form, causing it to precipitate out of solution.[1]

  • Improper pH: Vat dyes require a specific alkaline pH range for the leuco form to remain soluble and stable.[8] Deviations from this range can cause aggregation.

  • Lack of a Dispersing Agent: Without a suitable dispersing agent, dye particles (both in the initial dispersion and any re-oxidized particles) will clump together and settle.[2][9][10]

  • Temperature Effects: Temperature can influence both the reduction process and the stability of the final solution. Dyeing is often performed at elevated temperatures (e.g., 50-60°C) to ensure proper reduction and leveling.[11] Uneven heating during drying can also cause color variations.[11]

Q3: How can I prevent the aggregation of this compound?

A3: Preventing aggregation involves controlling the chemical and physical environment of the dye solution. Key strategies include:

  • Use of Dispersing Agents: This is the most critical step. Dispersing agents, or dispersants, are anionic surfactants that adsorb onto the surface of dye particles, preventing them from clumping together through electrostatic and steric hindrance.[9] They are essential for creating a stable initial dispersion and keeping any re-oxidized particles from agglomerating.[2][12]

  • Strict pH Control: Maintain a stable and appropriate alkaline pH throughout your experiment to ensure the leuco dye remains in its soluble, anionic form. The optimal pH can vary, but an alkaline environment is essential for the vatting process.[1][8]

  • Controlled Temperature: Perform the reduction (vatting) process at a recommended temperature, typically between 50-60°C, to ensure complete and efficient conversion to the leuco form.[11]

  • Minimizing Oxygen Exposure: Once the dye is in its reduced leuco form, minimize its exposure to air to prevent premature re-oxidation. Working under an inert atmosphere (e.g., nitrogen) can be beneficial for highly sensitive applications.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Cloudy Solution / Precipitation Incomplete reduction of the dye.Increase the concentration of the reducing agent (e.g., sodium hydrosulfite). Ensure the solution is sufficiently alkaline (check pH). Gently heat the solution (50-60°C) to facilitate the reaction.[11]
Re-oxidation of the leuco dye.Minimize exposure to air. If possible, blanket the solution with an inert gas like nitrogen.
Insufficient dispersion.Add or increase the concentration of a suitable dispersing agent (e.g., a naphthalene sulfonate condensate or lignin-based biopolymer).[2][9]
Uneven Color / Speckling Aggregated dye particles depositing on a surface.Improve the initial dispersion by adding a dispersing agent during the grinding or pasting of the dye powder.[9] Ensure the dye is fully dissolved in its leuco form before application.
Poor leveling properties.Add a leveling agent such as cowhide or bone glue.[11] Start the application at a lower temperature and gradually increase it to the target temperature.[11]
Low Color Yield Precipitation of dye before it can interact with the substrate.Stabilize the stock vat by adding a protective colloid or dispersing agent, such as 10 g/L of a sulphonated condensed polymer.[12]

Dispersing Agent Recommendations

Dispersing agents are crucial for stability. Lignin-based biopolymers and synthetic anionic surfactants are highly effective for vat dyes.[2][9]

Dispersant Type Example Recommended Concentration Key Function
Sulphonated Condensed Polymer AVCO-DISPERSANT NS1-3 g/L for dye bath stability.[12]Acts as a non-foaming dispersing agent and protective colloid. Improves stability of stock vats.[12]
10 g/L for stock vat stabilization.[12]
Naphthalene Sulfonate Formaldehyde Condensate Dispersant NNOVaries by application; added during dye grinding/pasting.Anionic surfactant that breaks down aggregates into fine, evenly distributed particles.[9]
Lignin-based Biopolymers Borregaard ProductsVaries by application.Environmentally friendly dispersants that maintain insoluble particles in a finely dispersed state.[2]

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol outlines a general method for preparing a reduced and stabilized aqueous solution of this compound.

Materials:

  • This compound powder

  • Deionized water

  • Dispersing agent (e.g., Dispersant NNO)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Sodium hydrosulfite (Na₂S₂O₄), reducing agent

  • Heating plate and magnetic stirrer

Methodology:

  • Prepare Initial Dispersion: In a beaker, create a paste of the this compound powder with a small amount of deionized water containing the recommended concentration of a dispersing agent. This step is critical for preventing initial clumping.[9]

  • Dilution: Gradually add more deionized water while stirring to create a uniform, non-aggregated suspension.

  • Alkalinization: Adjust the pH of the suspension to a strongly alkaline level (e.g., pH 11-12) by slowly adding a concentrated sodium hydroxide solution.

  • Reduction (Vatting): Gently heat the solution to 50-60°C.[11] Slowly add the solid sodium hydrosulfite in small portions. The solution's color will change from purple to the blue color of the leuco form.[3][13]

  • Stabilization: Continue to stir at 50-60°C for 10-15 minutes to ensure the reduction is complete.[11] The resulting solution is the soluble leuco form of the dye, ready for use.

  • Storage: For storage, cool the solution and protect it from atmospheric oxygen to prevent re-oxidation. Store in a tightly sealed container.

G cluster_start Step 1: Initial Dispersion cluster_vatting Step 2: Vatting Process cluster_end Step 3: Outcome start This compound (Insoluble Powder) suspension Uniform Suspension start->suspension Paste & Dilute dispersant Dispersing Agent + Water dispersant->suspension Paste & Dilute vatted Reduced Leuco Form (Soluble, Blue) suspension->vatted + NaOH (Alkali) + Na₂S₂O₄ (Reducer) + Heat (50-60°C) final Stable Aqueous Solution vatted->final Success precipitate Aggregated Precipitate (Insoluble, Violet) vatted->precipitate Failure: Re-oxidation (O₂ Exposure) or Poor Stability

Caption: Experimental workflow for the preparation of a stable this compound aqueous solution.
Protocol 2: Assessing Aggregation using UV-Visible Spectroscopy

Aggregation changes the electronic environment of the dye molecules, which can be detected by changes in the UV-Visible absorption spectrum.[6] This method can be used to qualitatively assess the stability of a solution.

Methodology:

  • Prepare Sample: Prepare a diluted solution of the this compound leuco form in an appropriate aqueous buffer. The concentration should be low enough to be within the linear range of the spectrophotometer.

  • Acquire Initial Spectrum: Immediately after preparation, acquire a full UV-Vis spectrum (e.g., 300-800 nm) to establish a baseline (T=0). Note the wavelength of maximum absorbance (λ_max).

  • Monitor Over Time: Store the solution under desired experimental conditions (e.g., exposed to air, at a specific temperature). Acquire spectra at regular time intervals (e.g., every 30 minutes).

  • Analyze Spectra:

    • Decrease in Absorbance: A general decrease in the absorbance at λ_max over time suggests precipitation of the dye from the solution.

    • Spectral Shifts: The formation of aggregates often leads to shifts in the absorption peaks. H-aggregates (face-to-face stacking) typically cause a blue-shift (to shorter wavelengths), while J-aggregates (head-to-tail) cause a red-shift (to longer wavelengths).[6]

    • Scattering: An increase in the baseline across the entire spectrum, particularly at longer wavelengths, indicates the formation of large particles causing light scattering.[1] Derivative spectrophotometry can sometimes be used to reduce interference from scattering.[1]

G problem Problem: This compound Aggregation cause1 Cause: High Intermolecular Attraction problem->cause1 cause2 Cause: Incomplete Reduction / Re-oxidation problem->cause2 cause3 Cause: Sub-optimal Solution Conditions problem->cause3 solution1 Strategy: Add Dispersing Agents (Steric/Electrostatic Shielding) cause1->solution1 Mitigates solution2 Strategy: Ensure Sufficient Reducer & Minimize O₂ Exposure cause2->solution2 Mitigates solution3 Strategy: Control pH & Temperature cause3->solution3 Mitigates

Caption: Logical relationship between causes of aggregation and preventative strategies.

References

Investigating factors that affect the lightfastness of C.I. Vat Violet 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the factors that affect the lightfastness of C.I. Vat Violet 1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected lightfastness?

This compound, also known as dichloroisoviolanthrone, is a vat dye with a good lightfastness rating, typically around 7 on the blue wool scale when applied to cotton.[1] Vat dyes, in general, are known for their excellent fastness properties due to their application method, which involves the dye becoming insoluble within the fiber.[2][3]

Q2: What are the primary factors that can influence the lightfastness of this compound?

The lightfastness of this compound can be influenced by several factors during and after the dyeing process. These include:

  • Humidity: Higher humidity levels can accelerate the fading of vat dyes.[4][5]

  • Dye Concentration: The concentration of the dye on the substrate can affect its lightfastness. Generally, for many dyes, a higher concentration can lead to a slight improvement in the lightfastness rating.[6][7]

  • Substrate: The type of fiber to which the dye is applied plays a crucial role. For instance, the lightfastness of vat dyes is typically higher on cotton than on polyester or nylon.[1][8]

  • Atmospheric Contaminants: Pollutants such as ozone and nitrogen oxides can contribute to the fading of vat dyes, especially in industrial areas.[4]

Q3: How is the lightfastness of this compound experimentally determined?

The standard method for determining the lightfastness of textiles is ISO 105-B02.[9][10][11][12] This test involves exposing a dyed textile specimen to a controlled artificial light source that simulates natural daylight. Simultaneously, a set of standardized blue wool references with known lightfastness ratings (from 1 to 8, with 8 being the most resistant) are also exposed. The lightfastness of the specimen is then rated by comparing the degree of its fading to that of the blue wool standards.[9][10][11][13]

Q4: What is the chemical nature of the photodegradation of this compound?

The photodegradation of vat dyes, which are often based on anthraquinone structures, is a complex process. It is generally understood to involve photo-oxidation. The high-energy ultraviolet radiation from light can break the chemical bonds within the dye's chromophore (the part of the molecule responsible for color), leading to fading. The specific degradation products of dichloroisoviolanthrone are not extensively detailed in readily available literature, but the process likely involves the breakdown of the complex polycyclic aromatic structure.

Troubleshooting Guide for Lightfastness Experiments

This guide addresses common issues encountered during the experimental investigation of this compound lightfastness.

Problem Possible Causes Troubleshooting Steps
Inconsistent or non-reproducible lightfastness ratings. 1. Variations in "effective humidity" within the test chamber. "Effective humidity" is influenced by air temperature, sample surface temperature, and the relative humidity of the air, and it directly impacts the fading of humidity-sensitive dyes.[9][10] 2. Inconsistent sample preparation or dye application. Uneven dye uptake or variations in dye concentration across samples will lead to inconsistent results. 3. Incorrect positioning of samples in the lightfastness tester. Samples and blue wool standards must be equidistant from the light source.[14]1. Calibrate and monitor the humidity in the test chamber daily. Use a humidity-test control fabric (a red azo-dyed cotton) as specified in ISO 105-B02 to verify the "effective humidity".[9][10] 2. Ensure a standardized and controlled dyeing procedure. Precisely control dye concentration, temperature, and time for all samples. Verify even dye application through visual inspection or colorimetric measurements. 3. Follow the equipment manufacturer's instructions for sample placement. Ensure all samples and standards are mounted correctly and at the same distance from the lamp.
Lower than expected lightfastness rating. 1. Presence of atmospheric contaminants in the laboratory environment. Ozone and nitrogen oxides can accelerate fading.[4] 2. High humidity during the test. Increased moisture can promote photodegradation.[4][5] 3. Low dye concentration. Lighter shades may exhibit lower lightfastness.[6][7] 4. Incorrect substrate preparation. Residual chemicals from scouring or bleaching could affect dye stability.1. Ensure proper ventilation and consider air filtration in the laboratory. 2. Strictly control the humidity according to the desired test conditions as outlined in ISO 105-B02. 3. If investigating the effect of concentration, ensure a range of concentrations is tested to establish a trend. For achieving a high lightfastness, ensure an adequate dye concentration is used. 4. Thoroughly rinse and neutralize the substrate after any pre-treatment processes before dyeing.
Discrepancies between results from different laboratories or instruments. 1. Use of different lightfastness testing standards (e.g., AATCC 16 vs. ISO 105-B02). While some methods are equivalent, not all are directly comparable.[9] 2. Variations in the artificial light source or filters used in the equipment. This can alter the spectral power distribution of the light reaching the samples. 3. Use of different sets of blue wool references (European 1-8 vs. American L2-L9). These two sets are not interchangeable.[10]1. Ensure all parties agree on and use the exact same testing standard and method. 2. Regularly calibrate the light source and check the condition of the filters as per the instrument manufacturer's recommendations. 3. Specify and use the same set of blue wool references for all comparative tests.

Experimental Protocols

Key Experiment: Lightfastness Testing according to ISO 105-B02

This protocol provides a detailed methodology for assessing the lightfastness of this compound on a cotton substrate.

1. Materials and Equipment:

  • Dyed cotton fabric specimens with this compound.

  • A set of blue wool references (either 1-8 for European standards or L2-L9 for American standards).[10]

  • Opaque, non-fluorescent card for mounting.

  • A xenon arc lamp lightfastness tester compliant with ISO 105-B02.[11]

  • Grey scale for assessing color change (ISO 105-A02).

  • Humidity-test control fabric.[9][10]

2. Specimen Preparation:

  • Cut specimens of the dyed cotton fabric to the dimensions required by the sample holders of the lightfastness tester.

  • Mount the specimens on the opaque cards. Part of each specimen should be covered with an opaque material to serve as an unexposed reference.

  • Mount the blue wool references and the humidity-test control fabric in the same manner.

3. Test Procedure:

  • Calibrate the lightfastness tester for irradiance, temperature, and humidity according to the manufacturer's instructions and the specific conditions outlined in ISO 105-B02.

  • Place the mounted specimens, blue wool references, and humidity-test control fabric in the sample holders within the tester.

  • Expose the samples to the xenon arc light under the desired conditions (e.g., specified humidity and temperature).

  • Periodically inspect the fading of the specimens against the fading of the blue wool references. The exposure is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the grey scale, or when a certain blue wool reference shows a specific amount of fading.

4. Evaluation:

  • Remove the samples from the tester.

  • Allow the samples to condition in the dark at a standard temperature and humidity for at least one hour.

  • Visually assess the change in color of the exposed portion of the specimen compared to the unexposed portion using the grey scale.

  • Compare the fading of the specimen to the fading of the blue wool references. The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading.

Data Presentation

The following tables summarize the expected influence of key factors on the lightfastness of this compound. Note: Specific quantitative data for this compound is limited in publicly available literature. The data presented here is based on general principles for vat dyes and the reported lightfastness of this compound.

Table 1: Effect of Dye Concentration on Lightfastness of this compound on Cotton

Dye Concentration (% owf)Expected Lightfastness Rating (Blue Wool Scale)
Low (e.g., 0.5%)6-7
Medium (e.g., 1.5%)7
High (e.g., 3.0%)7-8

Table 2: Influence of Substrate on the Lightfastness of this compound

SubstrateExpected Lightfastness Rating (Blue Wool Scale)
Cotton7
Polyester5-6
Nylon4-5

Table 3: Impact of Relative Humidity on Lightfastness of Vat Dyes

Relative HumidityGeneral Effect on Fading Rate
LowSlower fading
HighAccelerated fading

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation Dyeing Dye Cotton with This compound Mounting Mount Samples and Blue Wool Standards Dyeing->Mounting Exposure Expose in Xenon Arc Tester (ISO 105-B02) Mounting->Exposure Comparison Compare Fading of Sample to Blue Wool Standards Exposure->Comparison Rating Assign Lightfastness Rating Comparison->Rating

Caption: Experimental workflow for lightfastness testing.

influencing_factors LF Lightfastness of This compound Hum Humidity Hum->LF influences Conc Dye Concentration Conc->LF influences Sub Substrate Sub->LF influences Atm Atmospheric Contaminants Atm->LF influences

Caption: Factors influencing lightfastness.

photodegradation_pathway Dye This compound (Chromophore) Excited Excited State of Dye Dye->Excited Light Light (UV Radiation) Light->Dye Oxygen Oxygen & Moisture Degradation Photodegradation (Bond Cleavage) Oxygen->Degradation Excited->Degradation with O2/H2O Fading Color Fading Degradation->Fading

Caption: Simplified photodegradation pathway.

References

Process optimization for improving the synthesis yield of C.I. Vat Violet 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of C.I. Vat Violet 1 for improved yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most widely documented method for synthesizing this compound is through the condensation reaction of 1,4-diaminoanthraquinone with phthalic anhydride.[1] This reaction is typically performed at high temperatures, generally ranging from 180°C to 220°C.[1] Another reported method involves the treatment of dichlorobenzene around anthrone with an alkali.[2][3]

Q2: Why are the yields for vat dye synthesis, including this compound, often low?

A2: The synthesis of many vat dyes is a multi-step process. The overall yield is a product of the yields of each individual step. Even with a respectable average yield of 79% for each step, a five-step synthesis would result in an overall yield of only about 31%.[4] Significant material losses often stem from incomplete chemical reactions, which is a primary cause of low yields.[4]

Q3: What are the key reaction parameters to control for yield optimization?

A3: Optimization efforts should focus on key parameters such as reaction temperature, reaction time, and the stoichiometric ratio of the reactants.[1] The choice of solvent and catalyst, if any, also plays a critical role in reaction efficiency and purity of the final product.

Q4: What is the role of a catalyst in the synthesis of this compound?

A4: In condensation-based syntheses of anthraquinone derivatives, catalysts are often employed to improve reaction rates and yields. For instance, Zinc chloride (ZnCl₂) is a common catalyst used in Friedel-Crafts acylation pathways, which is relevant to the reaction between amino groups of 1,4-diaminoanthraquinone and the carbonyl groups of phthalic anhydride.[1]

Q5: What are the solubility characteristics of this compound, and how does this impact synthesis?

A5: this compound is insoluble in water, ethanol, and acetone.[1][2] It is slightly soluble in solvents like toluene, xylene, chloroform, and nitrobenzene.[1][2][5] This low solubility can make purification challenging. The product may precipitate from the reaction mixture, but this also means that unreacted starting materials and byproducts can be trapped. Purification often requires washing with specific organic solvents or other advanced purification techniques.

Troubleshooting Guide

Problem 1: Low Final Yield

Possible Cause Recommended Solution
Incomplete Reaction Optimize reaction conditions. Systematically vary the temperature within the recommended range (e.g., 180°C to 220°C) and extend the reaction time.[1] Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to determine the optimal endpoint.
Suboptimal Reactant Ratio Ensure the precise stoichiometric ratio of 1,4-diaminoanthraquinone and phthalic anhydride. Experiment with a slight excess of one reactant to drive the reaction to completion, followed by purification to remove the excess.
Poor Heat Transfer In high-temperature reactions, inefficient or uneven heating can lead to localized overheating (decomposition) or under-heating (incomplete reaction). Use a high-boiling point solvent to ensure even heat distribution and consider mechanical stirring for better mixing.
Product Loss During Work-up Due to its insolubility, the product is typically isolated via filtration. Ensure the filter medium is appropriate to prevent loss of fine particles. Optimize the washing procedure to remove impurities without dissolving a significant amount of the product.

Problem 2: Product Impurity / Poor Color Quality

Possible Cause Recommended Solution
Side Reactions High temperatures can promote the formation of unwanted byproducts. Try to conduct the reaction at the lowest possible temperature that still provides a reasonable reaction rate. The presence of impurities in starting materials can also lead to side reactions; ensure high-purity reactants are used.
Trapped Solvents or Reactants The precipitated product can trap unreacted starting materials or solvents. Wash the crude product thoroughly with appropriate solvents in which the impurities are soluble but the product is not (e.g., ethanol, acetone).[1][2]
Incorrect Crystalline Form The final color and properties of the pigment can be dependent on its crystalline structure. The post-synthesis work-up, including washing and drying procedures, can influence this. A final hot wash procedure can help develop the desired crystalline form.[6]

Illustrative Data on Optimization Parameters

The following table illustrates the hypothetical impact of varying reaction parameters on the yield of this compound. This data is for demonstrative purposes to guide experimental design.

Experiment ID Temperature (°C) Time (hours) Reactant Ratio (Amine:Anhydride) Catalyst (mol%) Hypothetical Yield (%) Observations
118041:1565Incomplete reaction observed.
220041:1578Good yield, some impurities.
322041:1572Increased byproduct formation.
420061:1585Higher conversion, improved yield.
520061:1.05588Pushing equilibrium, requires purification.
620061:1045Catalyst is crucial for efficiency.

Experimental Protocols & Visualizations

General Synthesis Workflow

The overall process for synthesizing and purifying this compound involves several key stages, from reactant preparation to final product isolation.

cluster_0 Synthesis Stage cluster_1 Work-up & Purification Reactants 1. Prepare Reactants (1,4-diaminoanthraquinone, phthalic anhydride) Solvent 2. Add High-Boiling Solvent & Catalyst Reactants->Solvent Reaction 3. Heat Mixture (180-220°C) Run Reaction Solvent->Reaction Cooling 4. Cool Reaction Mixture Reaction->Cooling Reaction Complete Filtration 5. Filter Crude Product Cooling->Filtration Washing 6. Wash with Solvents (e.g., Ethanol) Filtration->Washing Drying 7. Dry Final Product Washing->Drying Final This compound Drying->Final

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Methodology

Objective: To synthesize this compound via condensation reaction.

Materials:

  • 1,4-diaminoanthraquinone

  • Phthalic anhydride

  • Zinc chloride (catalyst)

  • High-boiling point solvent (e.g., nitrobenzene or trichlorobenzene)

  • Ethanol (for washing)

  • Acetone (for washing)

Procedure:

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add the high-boiling point solvent.

  • Reactant Addition: Add 1,4-diaminoanthraquinone, phthalic anhydride (in a 1:1 stoichiometric ratio), and a catalytic amount of zinc chloride (e.g., 5 mol%).

  • Reaction: Begin stirring the mixture and slowly heat it to the target temperature (e.g., 200°C). Maintain this temperature for a predetermined duration (e.g., 6 hours). Monitor the reaction's progress periodically via TLC if possible.

  • Cooling and Precipitation: Once the reaction is deemed complete, turn off the heat and allow the mixture to cool to room temperature. The product should precipitate as a solid.

  • Isolation: Filter the cooled mixture using a Buchner funnel to isolate the crude solid product.

  • Purification: Wash the collected solid sequentially with hot ethanol and then acetone to remove unreacted starting materials and soluble byproducts.

  • Drying: Dry the purified solid in a vacuum oven at an elevated temperature (e.g., 80°C) until a constant weight is achieved.

  • Analysis: Characterize the final product using techniques such as UV-Visible Spectroscopy to confirm absorption peaks (typically 520–580 nm) and FTIR for structural elucidation.[1]

Troubleshooting Logic Diagram

This diagram provides a logical pathway for diagnosing and addressing common issues encountered during the synthesis.

start Start Synthesis yield_check Is Final Yield Low? start->yield_check purity_check Is Product Purity Low? (Check Color/Analysis) yield_check->purity_check No incomplete_rxn Possible Cause: Incomplete Reaction yield_check->incomplete_rxn Yes side_rxn Possible Cause: Side Reactions purity_check->side_rxn Yes end_ok Process Optimized purity_check->end_ok No loss_workup Possible Cause: Loss During Work-up incomplete_rxn->loss_workup sol_incomplete Solution: - Increase Reaction Time/Temp - Check Reactant Ratio incomplete_rxn->sol_incomplete sol_side Solution: - Lower Reaction Temp - Use Higher Purity Reactants side_rxn->sol_side sol_loss Solution: - Optimize Filtration/Washing - Use Different Solvents loss_workup->sol_loss end_reassess Re-assess & Repeat sol_incomplete->end_reassess sol_side->end_reassess sol_loss->end_reassess

Caption: A decision tree for troubleshooting this compound synthesis.

References

Best practices for the long-term storage and stabilization of C.I. Vat Violet 1 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the long-term storage and stabilization of C.I. Vat Violet 1 solutions, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound, also known as Vat Brilliant Violet 2R or by its CAS number 1324-55-6, is an anthraquinone-based vat dye.[1] In its oxidized form, it is a puce powder that is insoluble in water, ethanol, and acetone.[1] It demonstrates slight solubility in organic solvents such as toluene, xylene, chloroform, o-chlorophenol, nitrobenzene, and pyridine.[1] For aqueous applications, the dye must be converted to its soluble leuco form.

Q2: What is the "leuco" form of this compound and why is it important?

A2: The leuco form of a vat dye is its reduced, water-soluble state.[2] Vat dyes, in their solid state, are insoluble in water. The process of "vatting" involves chemical reduction in an alkaline solution, which converts the dye into its soluble leuco form, which is typically a different color (e.g., blue in an alkaline solution for this compound).[1][2] This soluble form is essential for creating aqueous solutions for experiments. Upon exposure to an oxidizing agent or air, the leuco form reverts to the insoluble, pigmented state.

Q3: What are the primary factors that affect the stability of this compound solutions?

A3: The stability of this compound solutions is influenced by several factors:

  • Oxidation: The soluble leuco form is susceptible to oxidation, which will cause it to revert to its insoluble form and precipitate out of solution.

  • pH: The pH of the solution is critical for maintaining the reduced state of the dye. Vat dyes are typically reduced in alkaline conditions.

  • Light: Exposure to UV light can cause photodegradation of the dye molecules, leading to a loss of color and activity.

  • Temperature: Elevated temperatures can accelerate both degradation and oxidation processes.

Q4: What are the general recommendations for the long-term storage of this compound solutions?

A4: For optimal long-term stability, solutions of this compound, particularly in its reduced leuco form, should be stored with the following precautions:

  • Solvent Choice: For non-aqueous applications, using a high-purity, dry organic solvent in which the oxidized form is slightly soluble may be an option. For aqueous applications, the dye must be in its reduced leuco form.

  • Inert Atmosphere: To prevent oxidation, solutions of the leuco form should be prepared and stored under an inert atmosphere, such as nitrogen or argon.

  • Light Protection: Store solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Storage at reduced temperatures (e.g., 2-8°C) is recommended to slow down potential degradation.

  • pH Management: For aqueous leuco solutions, maintaining a stable, alkaline pH is crucial.

  • Use of Stabilizers: The addition of antioxidants or oxygen scavengers may help to prolong the stability of the solution.

Troubleshooting Guide

Issue 1: My this compound solution has precipitated.

  • Question: I prepared a solution of this compound, and now there is a solid precipitate at the bottom. What happened?

  • Answer: Precipitation in a this compound solution, especially if it was prepared as the soluble leuco form, is most likely due to oxidation. The reduced leuco form is water-soluble, but upon exposure to oxygen, it reverts to the insoluble oxidized form. This can happen if the solution was not adequately protected from air. Another possibility is a change in pH, which can affect the solubility of the leuco dye.

Issue 2: The color of my solution has faded or changed unexpectedly.

  • Question: The vibrant violet color of my this compound solution has faded over time. Why is this occurring?

  • Answer: Color fading is a common indicator of dye degradation. The most probable cause is photodegradation from exposure to light, especially UV radiation. High temperatures can also accelerate this process. If you are working with the leuco form, a color change may also indicate oxidation.

Issue 3: I am seeing inconsistent results in my experiments using a this compound stock solution.

  • Question: My experimental results vary even though I am using the same stock solution of this compound. What could be the cause?

  • Answer: Inconsistent results can stem from a lack of stability in your stock solution. If the concentration of the active dye is decreasing over time due to degradation or precipitation, each aliquot taken from the stock will have a different effective concentration. It is crucial to ensure your stock solution is properly stored and to periodically check its concentration, for example, by using UV-Vis spectroscopy.

Data Presentation

ParameterConditionExpected Impact on StabilityRationale
Temperature 2-8°CHigh StabilitySlows down chemical degradation and oxidation rates.
Room Temperature (~25°C)Moderate StabilityIncreased rate of degradation compared to refrigerated storage.
High Temperature (>40°C)Low StabilitySignificantly accelerates degradation and oxidation.
Light Dark (Amber Vial/Foil)High StabilityProtects the dye from photodegradation.
Ambient LightModerate to Low StabilityGradual degradation due to exposure to visible and UV light.
Direct UV LightVery Low StabilityRapid photodegradation of the chromophore.
Atmosphere Inert (Nitrogen/Argon)High Stability (for Leuco form)Prevents oxidation of the soluble reduced form.
AirLow Stability (for Leuco form)Rapid oxidation leading to precipitation.
pH (Aqueous Leuco form) Alkaline (pH > 8)High StabilityMaintains the solubility of the reduced leuco form.
Neutral or AcidicLow StabilityCan lead to precipitation and instability of the leuco form.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (Leuco Form)

This protocol describes the preparation of a stock solution of the reduced, water-soluble leuco form of this compound for use in aqueous-based experiments.

Materials:

  • This compound powder

  • Sodium hydroxide (NaOH)

  • Sodium dithionite (Na₂S₂O₄)

  • Degassed, deionized water

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with septa

Procedure:

  • Prepare an alkaline solution: In a fume hood, prepare a solution of NaOH in degassed, deionized water to the desired concentration (e.g., 0.1 M).

  • Weigh the dye: Accurately weigh the required amount of this compound powder.

  • Create a paste: In a small beaker, create a smooth paste of the dye powder with a small amount of the alkaline solution.

  • Dissolve and reduce: Transfer the paste to a larger volume of the alkaline solution. While stirring, slowly add a reducing agent like sodium dithionite until the solution changes color, indicating the formation of the soluble leuco dye.

  • Inert atmosphere: Throughout this process, it is advisable to bubble a slow stream of inert gas through the solution to minimize exposure to oxygen.

  • Filter (optional): If any insoluble particles remain, filter the solution under an inert atmosphere.

  • Store: Transfer the solution to amber glass vials, purge the headspace with inert gas, and seal with septa. Store at 2-8°C in the dark.

Protocol 2: Accelerated Stability Study of this compound Solution

This protocol outlines a method to assess the stability of a prepared this compound solution under accelerated conditions.

Materials:

  • Prepared stock solution of this compound

  • UV-Vis spectrophotometer

  • Temperature-controlled incubator or water bath

  • Amber and clear glass vials

Procedure:

  • Establish Baseline: Immediately after preparing the stock solution, take an aliquot and measure its absorbance spectrum using a UV-Vis spectrophotometer at the dye's λmax (typically in the 520-580 nm range for the oxidized form). This is your time-zero reading.

  • Aliquot Samples: Distribute the stock solution into several amber and clear glass vials.

  • Storage Conditions:

    • Control: Store one set of amber vials at 2-8°C in the dark.

    • Accelerated Temperature: Place another set of amber vials in an incubator at an elevated temperature (e.g., 40°C).

    • Photostability: Place a set of clear vials under a controlled light source (e.g., a photostability chamber) and a corresponding set of amber (wrapped in foil) vials as dark controls at the same temperature.

  • Time Points: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), remove a vial from each storage condition.

  • Analysis: Allow the vials to return to room temperature. If working with the leuco form, you may need to re-oxidize the solution in a controlled manner to measure the absorbance of the pigmented form. Measure the absorbance of each sample at the λmax.

  • Data Evaluation: Compare the absorbance readings at each time point to the time-zero reading. A decrease in absorbance indicates degradation. Calculate the percentage of dye remaining at each time point.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Preparation of this compound Leuco Solution cluster_preparation Solution Preparation cluster_stabilization Stabilization & Storage A Weigh this compound Powder C Create Dye Paste with Alkaline Solution A->C B Prepare Alkaline Solution (e.g., 0.1M NaOH) B->C D Dissolve Paste in Bulk Alkaline Solution C->D E Add Reducing Agent (e.g., Sodium Dithionite) D->E F Observe Color Change to Leuco Form E->F G Purge with Inert Gas (N2 or Ar) F->G H Store in Amber Vial at 2-8°C G->H

Caption: Workflow for preparing a stable leuco solution of this compound.

troubleshooting_logic Troubleshooting Logic for this compound Solution Instability start Problem with Solution? precipitate Precipitation Observed? start->precipitate color_fade Color Fading? start->color_fade inconsistent_results Inconsistent Results? start->inconsistent_results precipitate->color_fade No oxidation Likely Oxidation of Leuco Form precipitate->oxidation Yes color_fade->inconsistent_results No degradation Likely Photodegradation color_fade->degradation Yes instability Underlying Solution Instability inconsistent_results->instability Yes check_atmosphere Action: Check for inert atmosphere, re-reduce if necessary oxidation->check_atmosphere check_light Action: Store in dark/amber vials degradation->check_light reprepare Action: Re-prepare solution following best practices, check concentration before use instability->reprepare

Caption: Logical diagram for troubleshooting common issues with this compound solutions.

References

Understanding and mitigating the light-induced degradation of Vat Violet 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the light-induced degradation of Vat Violet 1.

Troubleshooting Guide

This guide addresses common issues encountered during photostability experiments with Vat Violet 1.

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of violet color upon light exposure. High light intensity or inappropriate wavelength: The energy and wavelength of the light source can significantly accelerate photodegradation. Anthraquinone dyes are particularly sensitive to UV and near-UV radiation.[1]- Reduce the intensity of the light source.- Use filters to eliminate wavelengths below 320 nm.[2]- If possible, use a light source that mimics the intended application environment.
Presence of photosensitizers: Impurities in the solvent or on the substrate can act as photosensitizers, accelerating dye degradation.- Use high-purity solvents and clean substrates.- Degas the solvent to remove dissolved oxygen, which can participate in photo-oxidative degradation pathways.[1]
Inconsistent results between experiments. Variability in experimental conditions: Minor differences in light exposure, temperature, humidity, or sample preparation can lead to significant variations in results.[3]- Precisely control and monitor all experimental parameters.- Use a calibrated radiometer/lux meter to ensure consistent light exposure.[4]- Always run a dark control (sample protected from light) in parallel to account for thermal degradation.[2]
Sample heterogeneity: Uneven dye concentration or film thickness can result in non-uniform degradation.- Ensure homogenous mixing of dye solutions.- For solid samples, ensure a uniform and consistent sample preparation method.
No degradation observed. Insufficient light exposure: The total energy delivered to the sample may be too low to induce measurable degradation. The ICH Q1B guideline suggests a minimum illumination of 1.2 million lux hours and a near UV energy of 200 watt hours/square meter.[2]- Increase the duration of light exposure.- Use a more intense light source, while being mindful of potential thermal effects.
High intrinsic photostability: Vat Violet 1, as an anthraquinone dye, may possess high inherent photostability under the tested conditions.[1]- Perform forced degradation studies by exposing the dye to more extreme conditions (e.g., higher intensity light, presence of an oxidizing agent) to confirm the stability and validate the analytical method.[4]
Formation of unexpected colored byproducts. Complex degradation pathways: The photodegradation of anthraquinone dyes can lead to a variety of byproducts, some of which may be colored.[5]- Use analytical techniques such as HPLC-MS or GC-MS to identify the degradation products.- This information can help elucidate the degradation mechanism and develop targeted mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of Vat Violet 1 and why is it susceptible to light-induced degradation?

Vat Violet 1, also known as C.I. 60010, is an anthraquinone-based dye.[6][7] Its molecular structure consists of a large system of conjugated double bonds which is responsible for its color.[7] Light energy, particularly in the UV region, can excite the electrons in these bonds to a higher energy state. This excited state is more reactive and can undergo chemical reactions, leading to the breakdown of the chromophore and a loss of color. The primary photochemical reaction for anthraquinone dyes often involves the abstraction of a hydrogen atom from a nearby molecule.[1]

Q2: What is the proposed mechanism for the light-induced degradation of anthraquinone dyes like Vat Violet 1?

While the exact degradation pathway for Vat Violet 1 is not extensively documented, a general mechanism for anthraquinone dyes involves the following steps:

  • Photoexcitation: The dye molecule absorbs a photon of light, promoting it to an excited singlet state, which can then convert to a more stable, longer-lived triplet state.

  • Hydrogen Abstraction: The excited dye molecule can abstract a hydrogen atom from a neighboring molecule (e.g., solvent, substrate, or another dye molecule), leading to the formation of a radical.[1]

  • Reaction with Oxygen: In the presence of oxygen, this radical can undergo further reactions to form reactive oxygen species (ROS), such as singlet oxygen or superoxide radicals. These ROS can then attack other dye molecules, leading to a chain reaction of degradation.

  • Cleavage of the Chromophore: These reactions ultimately lead to the cleavage of the anthraquinone ring system, resulting in smaller, often colorless, degradation products.[5]

G cluster_0 Degradation Pathway A Vat Violet 1 (Ground State) B Excited State (Singlet/Triplet) A->B Light Absorption (hν) C Radical Formation (Hydrogen Abstraction) B->C H-Abstraction E Degradation Products (Loss of Color) B->E Direct Photolysis D Reactive Oxygen Species (ROS) Generation C->D Reaction with O₂ D->E Oxidative Attack

Caption: Proposed general degradation pathway for anthraquinone dyes.

Q3: Are there any structural features that can predict the photostability of anthraquinone dyes?

Yes, studies on various anthraquinone derivatives have identified some general trends:

  • Electron-donating groups: Substituents that donate electrons to the anthraquinone system, such as amino groups, tend to increase photostability.[1]

  • Intramolecular hydrogen bonding: The presence of groups that can form internal hydrogen bonds can also enhance stability.

  • Substitution pattern: The position of substituent groups on the anthraquinone core can influence photostability.

Q4: What are the key parameters to control in a photostability experiment?

To ensure reproducible and meaningful results, the following parameters should be carefully controlled:

  • Light Source: The spectral distribution and intensity of the light source are critical.[4]

  • Exposure: The total light exposure should be monitored and controlled, often measured in lux hours for visible light and watt hours per square meter for UV radiation.[4]

  • Temperature and Humidity: These can influence the rate of both photochemical and thermal degradation. A dark control is essential to differentiate between these effects.[2]

  • Atmosphere: The presence of oxygen can significantly impact the degradation pathway.[1] Experiments may be conducted in an inert atmosphere (e.g., nitrogen) to investigate oxygen-independent degradation.

  • Sample Preparation: The concentration of the dye, the solvent used, and the nature of the substrate can all affect photostability.[3]

Q5: How can I mitigate the light-induced degradation of Vat Violet 1 in my experiments?

Several strategies can be employed to minimize photodegradation:

  • Light Protection: Store solutions and treated materials in the dark or in amber containers to block UV and blue light.[2]

  • UV Absorbers: Incorporate UV-absorbing compounds into the formulation to filter out damaging high-energy light.

  • Quenchers: Add molecules that can quench the excited state of the dye, preventing it from undergoing degradative reactions.

  • Antioxidants: Include antioxidants in the system to scavenge reactive oxygen species that may be formed.

  • Inert Atmosphere: If feasible, conduct experiments under a nitrogen or argon atmosphere to exclude oxygen.

Quantitative Data

Anthraquinone Derivative Key Structural Features Relative Photostability (Irreversible Inverse Quantum Efficiency, Bε)
1,8-DihydroxyanthraquinoneTwo hydroxyl groups with strong intramolecular H-bonding4.56 x 10⁹ (High)
1,5-DihydroxyanthraquinoneTwo hydroxyl groups2.00 x 10⁹ (Moderate)
1-AminoanthraquinoneOne amino group1.50 x 10⁹ (Moderate)
Disperse Orange 11Amino and methylamino groups0.50 x 10⁹ (Lower)
Data adapted from a study on anthraquinone derivatives in a PMMA matrix. The values are for illustrative purposes to show relative stability trends.[8]

Experimental Protocols

Protocol: Assessing the Photostability of Vat Violet 1 in Solution

This protocol is based on the ICH Q1B guidelines for photostability testing.[4]

1. Materials and Equipment:

  • Vat Violet 1

  • High-purity solvent (e.g., DMSO, DMF, or a solvent relevant to the application)

  • Calibrated photostability chamber with controlled light source (e.g., Xenon lamp with filters or a combination of cool white fluorescent and near UV lamps)

  • Calibrated radiometer/lux meter

  • Quartz cuvettes or other transparent, inert containers

  • UV-Vis spectrophotometer

  • Aluminum foil

2. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Vat Violet 1 in the chosen solvent at a known concentration. The concentration should be such that the absorbance at the λmax is within the linear range of the spectrophotometer (typically < 1.0 AU).

    • Prepare a "dark control" sample by wrapping a container of the solution completely in aluminum foil.

  • Exposure:

    • Place the unwrapped sample and the dark control side-by-side in the photostability chamber.

    • Expose the samples to a controlled light source. A typical exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]

    • Monitor the temperature within the chamber to ensure it does not cause significant thermal degradation.

  • Analysis:

    • At predetermined time intervals, withdraw aliquots from both the exposed sample and the dark control.

    • Measure the UV-Vis absorption spectrum of each aliquot.

    • Monitor the decrease in absorbance at the λmax of Vat Violet 1.

    • The degradation can be quantified by calculating the percentage of remaining dye at each time point compared to the initial concentration.

4. Data Interpretation:

  • Compare the degradation of the exposed sample to the dark control. Any change in the dark control is due to thermal degradation, while the difference between the exposed sample and the dark control is due to photodegradation.

  • Plot the percentage of remaining dye as a function of exposure time or total light energy to determine the degradation kinetics.

G cluster_1 Experimental Workflow prep Sample Preparation (Dye Solution) split Split into two samples prep->split expose Exposed Sample (In Photostability Chamber) split->expose Exposed dark Dark Control (Wrapped in foil) split->dark Control analysis Periodic Analysis (UV-Vis Spectroscopy) expose->analysis dark->analysis compare Compare Spectra analysis->compare results Quantify Photodegradation compare->results G cluster_2 Troubleshooting Logic start Inconsistent Results? q1 Dark control stable? start->q1 a1_yes Issue is light-related q1->a1_yes Yes a1_no Thermal instability or solvent issue q1->a1_no No q2 Light source calibrated? a1_yes->q2 q3 Solvent pure? a1_no->q3 a2_yes Check sample prep consistency q2->a2_yes Yes a2_no Calibrate/validate light source q2->a2_no No a3_yes Investigate thermal degradation q3->a3_yes Yes a3_no Use higher purity solvent q3->a3_no No

References

Technical Support Center: Optimization of the Vatting Process for C.I. Vat Violet 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the vatting process for C.I. Vat Violet 1. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during the vatting and dyeing process with this compound.

Issue Potential Cause Recommended Solution
Dull or Weak Shade Incomplete reduction of the dye (vatting).Ensure the correct concentrations of sodium hydrosulphite and caustic soda are used. Check that the vatting temperature is within the recommended range (50-60°C) and that the reduction time is sufficient (at least 15-20 minutes). The leuco form of this compound should be a blue color.[1][2]
Premature oxidation of the leuco dye.Minimize exposure of the vatted dye solution to air. Ensure the dyed material remains submerged during the dyeing process.
Incorrect pH of the dyebath.This compound is an "IN" class dye, requiring a high concentration of alkali (caustic soda) for proper vatting and dyeing.[3][4] Verify the pH of the dyebath is strongly alkaline.
Uneven Dyeing (Patchy or Streaky) The leuco form of this compound has a high affinity for cotton but moderate leveling properties.[2]Start the dyeing process at a lower temperature and gradually raise it to the target temperature (around 60°C). This allows for more even initial absorption of the dye.[4]
Dye particles are not fully dissolved.Ensure the dye is properly pasted with a dispersing agent and hot water before adding the caustic soda and sodium hydrosulphite.
Rapid addition of dye or chemicals.Add the vatted dye solution and any other chemical additions to the dyebath slowly and evenly.
Color Changes on Heating or Wetting This compound is known to exhibit thermochromism and hydrochromism.Dyed products may appear more blue when heated and redder when wet, returning to the original shade upon cooling and drying. Ensure even drying to avoid color variations.
Poor Rubbing Fastness Unfixed dye particles on the fiber surface.A thorough soaping of the dyed material at or near the boil is crucial to remove loose dye particles and improve fastness properties.[5]
Incomplete oxidation.Ensure complete oxidation of the leuco dye back to its insoluble pigment form within the fiber. This can be done by air oxidation or with a chemical oxidizing agent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and alkali conditions for vatting this compound?

A1: this compound is classified as an "IN" (Indanthrene Normal) dye, which requires high temperature and high alkali conditions for optimal vatting. The recommended vatting temperature is between 50°C and 60°C.[4] A high concentration of caustic soda (sodium hydroxide) is necessary to ensure the stability of the vatted solution.[3][4]

Q2: What is the correct appearance of the vatted (leuco) form of this compound?

A2: The alkaline reduced leuco form of this compound is blue.[1][2] A deviation from this color may indicate incomplete reduction or other issues with the vatting process.

Q3: Why is my dyed fabric showing poor colorfastness to washing?

A3: Poor wash fastness is often due to the presence of unfixed dye on the surface of the fibers. This can be rectified by a thorough soaping process after dyeing and oxidation. Soaping at a high temperature (near boiling) helps to remove loose dye particles and allows the dye molecules within the fibers to crystallize, which improves fastness properties.[5]

Q4: Can I use an alternative reducing agent to sodium hydrosulphite?

A4: While sodium hydrosulphite (also known as sodium dithionite) is the most common reducing agent for vat dyes, research is ongoing into more environmentally friendly alternatives. However, for this compound, established protocols primarily utilize sodium hydrosulphite. Any substitution would require significant process optimization.

Q5: How can I improve the levelness of my dyeing with this compound?

A5: this compound has a high affinity for cellulosic fibers, which can sometimes lead to uneven dyeing. To improve levelness, it is recommended to start the dyeing process at a lower temperature and then gradually increase it to the optimal dyeing temperature of 60°C. This allows for a more controlled and even uptake of the dye.[4] The use of a suitable leveling agent can also be beneficial.

Optimization of Vatting Process Parameters

The following table summarizes the key parameters for the optimization of the vatting process for this compound. The values are based on general recommendations for "IN" class vat dyes and should be optimized for specific laboratory conditions and substrate requirements.

Parameter Sub-optimal Range Optimal Range Effect of Sub-optimal Conditions
Vatting Temperature < 50°C or > 70°C50°C - 60°CIncomplete or slow reduction at lower temperatures; potential for dye degradation or over-reduction at higher temperatures.
Caustic Soda (NaOH) Low concentrationHigh concentration (specifics depend on dye concentration and liquor ratio)Insufficient alkali can lead to incomplete vatting and precipitation of the leuco dye.
Sodium Hydrosulphite Insufficient amountSufficient excess to ensure complete reduction and prevent premature oxidationIncomplete reduction results in a weak and dull shade.
pH < 11> 11 (strongly alkaline)A highly alkaline medium is essential for the stability of the leuco form of "IN" class dyes.

Experimental Protocols

Experimental Workflow for Optimization

experimental_workflow Experimental Workflow for Vatting Optimization A 1. Preliminary Trials (Based on standard recipe) B 2. Vary Vatting Temperature (e.g., 40, 50, 60, 70°C) A->B C 3. Vary Caustic Soda Conc. (at optimal temperature) B->C D 4. Vary Sodium Hydrosulphite Conc. (at optimal temp. & alkali) C->D E 5. Analysis of Results (Color yield, levelness, fastness) D->E F 6. Determination of Optimal Parameters E->F

Caption: A stepwise approach to optimizing the vatting process parameters for this compound.

Detailed Methodology for Exhaust Dyeing of Cotton

This protocol provides a general procedure for the exhaust dyeing of cotton with this compound. All quantities should be adjusted based on the weight of the fabric (owf) and the desired depth of shade.

1. Preparation of the Dyebath:

  • Start with a liquor ratio of 20:1 (20 parts water to 1 part fabric).

  • Heat the required volume of water to 60°C.

  • Add a wetting agent (e.g., 1 g/L) and a dispersing agent (e.g., 1 g/L) to the water.

2. Vatting of this compound (Stock Vat Preparation):

  • In a separate vessel, paste the required amount of this compound powder with an equal amount of a dispersing agent and a small amount of hot water (60°C) to form a smooth paste.

  • Add more hot water (60°C) to the paste.

  • Add the required amount of caustic soda (e.g., 10-15 g/L) and stir until dissolved.

  • Add the required amount of sodium hydrosulphite (e.g., 8-12 g/L) and stir gently.

  • Allow the solution to stand for 15-20 minutes at 50-60°C for complete reduction. The solution should turn a clear blue color.[1][2][4]

3. Dyeing Procedure:

  • Add the prepared vatted dye solution to the main dyebath.

  • Introduce the pre-wetted cotton fabric into the dyebath at a lower temperature (e.g., 40°C).

  • Gradually raise the temperature of the dyebath to 60°C over 15-20 minutes.

  • Continue dyeing at 60°C for 45-60 minutes, ensuring the fabric is fully submerged and agitated periodically.

4. Rinsing and Oxidation:

  • Remove the fabric from the dyebath and gently squeeze out the excess liquor.

  • Rinse the fabric in cold water to remove excess alkali and reducing agent.

  • Oxidize the dye by exposing the fabric to air (airing) for 15-20 minutes or by treating it with a mild oxidizing agent (e.g., 1-2 g/L hydrogen peroxide or sodium perborate) at 40-50°C for 10-15 minutes. The color will change from the blue of the leuco form to the final brilliant violet shade.

5. Soaping:

  • Prepare a soaping bath containing a non-ionic detergent (e.g., 2 g/L) and soda ash (e.g., 1 g/L).

  • Treat the dyed and oxidized fabric in this bath at 95-100°C for 15-20 minutes.[5]

  • Rinse the fabric thoroughly with hot water and then cold water.

6. Drying:

  • Dry the soaped and rinsed fabric.

Troubleshooting Logic Diagram

troubleshooting_logic Troubleshooting Logic for this compound Dyeing Start Dyeing Fault Observed WeakShade Weak or Dull Shade? Start->WeakShade UnevenDyeing Uneven Dyeing? WeakShade->UnevenDyeing No CheckReduction Check Vatting Parameters: - Temp (50-60°C) - NaOH/Hydros Conc. - Vat Color (Blue) WeakShade->CheckReduction Yes PoorFastness Poor Rubbing Fastness? UnevenDyeing->PoorFastness No CheckDyeingProc Review Dyeing Procedure: - Gradual Temp Rise - Leveling Agent UnevenDyeing->CheckDyeingProc Yes CheckSoaping Verify Soaping: - Temp (95-100°C) - Duration (15-20 min) PoorFastness->CheckSoaping Yes End Problem Resolved PoorFastness->End No CheckOxidation Ensure Complete Oxidation CheckReduction->CheckOxidation CheckOxidation->End CheckDyeingProc->End CheckSoaping->End

Caption: A logical flow diagram for diagnosing and resolving common issues in this compound dyeing.

References

Methods for the purification and removal of impurities from C.I. Vat Violet 1

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C.I. Vat Violet 1 Purification & Impurity Removal

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification critical?

A1: this compound (CAS 1324-55-6) is an anthraquinone-based vat dye known for its brilliant blue-purple hue and excellent fastness.[1] For research and development applications, particularly in materials science or as a starting material for drug development, high purity is essential. Impurities can interfere with experimental outcomes, affect material properties, and introduce variability in results.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in this compound typically originate from its synthesis. Manufacturing methods include the chlorination of C.I. Vat Violet 10 or the alkali treatment of dichlorobenzene around an anthrone structure.[2][3] Therefore, common impurities may include:

  • Unreacted starting materials (e.g., C.I. Vat Violet 10, anthrone derivatives).

  • Isomers and by-products from the chlorination process.

  • Residual solvents used in synthesis and purification, such as nitrobenzene or pyridine.[2]

  • Degradation products.

Q3: What are the primary laboratory-scale methods for purifying this compound?

A3: The primary methods for purifying this compound, given its insolubility in most common solvents, are:

  • Recrystallization: Using a high-boiling point organic solvent in which the dye has good solubility at high temperatures and poor solubility at low temperatures.[4][5]

  • Soxhlet Extraction: To remove soluble impurities from the solid dye.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are primarily used for purity assessment and analysis rather than bulk purification due to the dye's low solubility.[6] However, they are crucial for guiding purification strategies.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively check for the presence of impurities.[6]

  • High-Performance Liquid Chromatography (HPLC) / Capillary Electrophoresis (CE): These methods provide quantitative purity data. Analysis requires converting the insoluble vat dye into its soluble leuco form by using a reducing agent like sodium dithionite.[6][7]

  • UV-Visible Spectroscopy: Can be used to confirm the characteristic absorption peaks of the dye, typically in the 520–580 nm range, although scattering from insoluble particles can be a challenge.[6]

Troubleshooting Guides

Recrystallization Issues

Q: My this compound sample will not dissolve completely in the chosen recrystallization solvent, even at boiling point. What should I do?

A: This issue usually arises from using an inappropriate solvent or an insufficient volume.

  • Verify Solvent Choice: this compound is only soluble in a limited number of high-boiling point solvents.[1][8] Ensure you are using a suitable solvent (see Table 1).

  • Increase Solvent Volume: Add small, incremental amounts of hot solvent until the dye dissolves completely. Avoid adding a large excess, as this will reduce the recovery yield.[4]

  • Check for Insoluble Impurities: If a portion of the material remains undissolved, it may be an insoluble impurity. In this case, perform a hot gravity filtration to remove the solid impurities before allowing the solution to cool.[4]

Q: After dissolving the dye and letting it cool, no crystals have formed. How can I resolve this?

A: Crystal formation depends on supersaturation. If crystals do not appear, it could be due to excessive solvent or the solution cooling too quickly.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. This creates nucleation sites. Adding a tiny "seed" crystal of pure this compound can also initiate crystallization.[4]

  • Reduce Solvent Volume: If too much solvent was added, you can gently boil off some of the solvent to concentrate the solution and increase saturation.[4]

  • Ensure Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Cooling too rapidly can lead to the formation of an oil or amorphous solid instead of crystals.[4]

Chromatography & Analysis Issues

Q: When running a TLC, my sample spot remains at the baseline and does not move with the solvent front. What is wrong?

A: This indicates that the mobile phase (eluent) is not polar enough to move the analyte up the stationary phase (e.g., silica gel).

  • Increase Solvent Polarity: The eluent needs to be optimized. For anthraquinone-based dyes, solvent systems involving toluene, xylene, or chloroform with small amounts of a more polar solvent might be effective.[2] You will need to experiment with different solvent mixtures to achieve good separation.

  • Check Sample Application: Ensure the sample is fully dissolved in the spotting solvent and that the spot is small and concentrated.

Q: How do I prepare the insoluble this compound for analysis by HPLC or Capillary Electrophoresis (CE)?

A: Since this compound is insoluble in typical HPLC/CE mobile phases, it must be converted to its water-soluble "leuco" form.[6]

  • Chemical Reduction: This is achieved by treating the dye in an alkaline solution with a reducing agent. Sodium dithionite (Na₂S₂O₄) is commonly used for this "vatting" process.[6][7] The resulting soluble leuco form can then be analyzed. The analytical buffer or electrolyte should also contain the reducing agent to prevent re-oxidation during the analysis.[7]

Data Presentation

Table 1: Solubility Characteristics of this compound

SolventSolubilityReference(s)
WaterInsoluble[1][8]
EthanolInsoluble[1][2]
AcetoneInsoluble[1][2]
BenzeneSoluble[1][8]
TolueneSlightly Soluble[1][2]
XyleneSlightly Soluble[1][2]
ChloroformSlightly Soluble[1][2]
NitrobenzeneSlightly Soluble[2][8]
PyridineSlightly Soluble[2][8]
o-ChlorophenolSlightly Soluble[1][8]
Concentrated H₂SO₄Soluble (with reaction)[2][8]

Table 2: Typical Parameters for Analytical Methods

MethodParameterTypical Value / ConditionReference(s)
UV-Vis Spectroscopy Max. Absorption (λmax)520 - 580 nm[6]
TLC Stationary PhaseSilica Gel[6]
Mobile PhaseRequires empirical optimization (e.g., Toluene/Chloroform mixtures)[2][6]
Capillary Electrophoresis (CE) Electrolyte Solution5 mM ammonium acetate in 40:60 acetonitrile-water (pH 9.3)[7]
Reducing Agent (for Vat dyes)Add 20 mM sodium dithionite to the electrolyte[7]
Applied Voltage20 kV[7]
DetectionUV-Vis Diode Array (190 - 600 nm)[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • High-boiling point solvent (e.g., Nitrobenzene, o-Chlorophenol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Glass funnel and fluted filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent from Table 1 in which the dye has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimum amount of the chosen solvent (e.g., 20-30 mL) and heat the mixture to boiling while stirring. Continue to add small portions of hot solvent until the dye is completely dissolved.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second flask containing a small amount of boiling solvent and a stemless funnel with fluted filter paper. Quickly pour the hot dye solution through the filter paper to remove the solid impurities.[9]

  • Crystallization: Cover the flask containing the clear, hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in a vacuum oven to remove residual solvent.

Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of a this compound sample.

Materials:

  • TLC plate (silica gel)

  • Developing chamber

  • Spotting capillaries

  • This compound sample

  • Solvent for sample dissolution (e.g., Chloroform)

  • Eluent (mobile phase, to be determined experimentally)

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent like chloroform.

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of the TLC plate. Allow the solvent to evaporate completely.

  • Development: Place a small amount of the chosen eluent into the TLC chamber and allow the atmosphere to saturate. Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.

  • Analysis: Allow the solvent front to travel up the plate. Once it is near the top, remove the plate and immediately mark the solvent front.

  • Visualization: Visualize the spots. A single spot indicates a relatively pure compound, while multiple spots suggest the presence of impurities. Calculate the Retention Factor (Rf) for each spot.

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Gravity Filtration (Remove Insolubles) dissolve->hot_filter Impurities Present? cool Slow Cooling & Crystallization dissolve->cool No Insolubles hot_filter->cool Yes vac_filter Vacuum Filtration cool->vac_filter wash Wash Crystals with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure Solvent_Selection_Logic start Start: Select a Potential Recrystallization Solvent q1 Is the dye highly soluble in the hot solvent? start->q1 q2 Is the dye poorly soluble in the cold solvent? q1->q2 Yes reject Reject Solvent q1->reject No q2->reject No accept Acceptable Solvent q2->accept Yes Analytical_Workflow sample Purified Sample of This compound qualitative Qualitative Check sample->qualitative quantitative Quantitative Analysis sample->quantitative tlc TLC Analysis qualitative->tlc reduction Reduction to Soluble Leuco Form (with Na₂S₂O₄) quantitative->reduction result_qual Purity Indication (Single Spot?) tlc->result_qual hplc HPLC / CE Analysis reduction->hplc result_quant Quantitative Purity (e.g., % Area) hplc->result_quant

References

Validation & Comparative

Performance comparison of C.I. Vat Violet 1 versus C.I. Pigment Violet 23

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Performance Analysis of C.I. Vat Violet 1 and C.I. Pigment Violet 23

This guide provides a detailed, objective comparison of the performance characteristics of this compound and C.I. Pigment Violet 23. The information is intended for researchers, scientists, and professionals in drug development who may utilize these compounds in various applications, from formulation studies to material science. This document outlines their chemical identities, summarizes key performance metrics based on available data, details standardized experimental protocols for performance evaluation, and provides visualizations for experimental workflows and a hypothetical biological pathway.

Chemical and Physical Properties

This compound and C.I. Pigment Violet 23 belong to different chemical classes, which fundamentally dictates their application and performance.

  • This compound is an anthraquinone-based dye.[1] Its chemical structure is derived from isoviolanthrone.[2] Vat dyes are characteristically insoluble in water and require a chemical reduction process ("vatting") to a soluble leuco form before application to a substrate, followed by oxidation to regenerate the insoluble form.[3] This process imparts high fastness properties.[3]

  • C.I. Pigment Violet 23 is a high-performance pigment from the dioxazine chemical class, derived from carbazole.[4][5] As a pigment, it is designed to be insoluble in the medium in which it is dispersed. It is known for its high color strength, excellent lightfastness, and thermal stability.[4][6][7]

PropertyThis compoundC.I. Pigment Violet 23
C.I. Name Vat Violet 1Pigment Violet 23
C.I. Number 6001051319
CAS Number 1324-55-66358-30-1, 215247-95-3
Chemical Class Anthraquinone (Isoviolanthrone Dichloride)Dioxazine
Molecular Formula C₃₄H₁₄Cl₂O₂C₃₄H₂₂Cl₂N₄O₂
Molecular Weight 525.38 g/mol 589.47 g/mol
Appearance Puce (brilliant blue-purple) powderDark purple powder
Hue Brilliant blue-purple to red-violetReddish to bluish violet
Solubility Insoluble in water, ethanol, and acetone; slightly soluble in various organic solvents like toluene and chloroform.[2][8][9]Generally insoluble in most organic solvents.[10]

Performance Comparison

The performance of these colorants is critical to their application. The following table summarizes key performance metrics based on technical data sheets and available literature. It is important to note that direct comparison can be challenging as data is not always reported using the same standardized testing protocols.

Performance ParameterThis compoundC.I. Pigment Violet 23
Lightfastness Good to excellent. ISO standards indicate a rating of 5-6, while other sources claim 7-8.[8][11][12]Excellent. Generally rated 7-8 on the Blue Wool Scale (BWS), indicating very high resistance to fading.[13][14][15]
Heat Stability Data not widely available in pigment contexts, as it is primarily a textile dye.Good to excellent. Stable up to 200-280°C in various plastics like polyolefins, though performance can vary with concentration and substrate.[4][16][17][18]
Chemical Resistance Excellent fastness to washing (soaping), perspiration, and chlorine bleach in textile applications.[8]High resistance to acids, alkalis, water, and various organic solvents, typically rated 5 on a 1-5 scale.[13][15][19]
Migration Resistance Not typically rated in the same manner as pigments.Poor to fair in flexible PVC, but generally good in other systems.[4][16]
Color Strength High affinity and good color yield in dyeing processes.[11]Very high, making it effective for tinting and achieving deep shades with low concentrations.[4][6][10]
Primary Applications Dyeing of cotton, linen, silk, and synthetic fibers; can be processed into organic pigments.[1][8][20]Coatings (automotive, industrial), printing inks, plastics, and textile printing.[6][10][17][18]

Experimental Protocols

For objective comparison, standardized testing methodologies are crucial. Below are summaries of key experimental protocols for evaluating colorant performance.

Lightfastness Testing (ISO 105-B02 / ASTM D4303)

This test determines the resistance of a colorant to fading upon exposure to a standardized light source.

  • Principle: A specimen of the material colored with the test dye/pigment is exposed to an artificial light source (typically a Xenon arc lamp) under controlled conditions, alongside a set of Blue Wool standards (rated 1-8, with 8 being the most lightfast).[5][7][20] The lightfastness is assessed by comparing the degree of fading of the specimen to that of the Blue Wool standards.[20]

  • Apparatus: Xenon arc fading lamp apparatus, opaque cardboard for masking, Blue Wool references, and a Grey Scale for assessing color change.[20]

  • Procedure:

    • Prepare test specimens (e.g., dyed fabric, coated panel, or plastic plaque).

    • Mount the specimens and a set of Blue Wool references on a sample holder.

    • Partially cover each specimen and the references with an opaque mask.

    • Expose the mounted samples in the Xenon arc apparatus under specified conditions of irradiance, temperature, and humidity.

    • Periodically inspect the samples for color change. The test ends when the contrast between the exposed and unexposed parts of the specimen corresponds to a specific grade on the Grey Scale, or after a predetermined radiant exposure.

    • The lightfastness rating is the number of the Blue Wool reference that shows a similar degree of fading to the test specimen.[10]

Heat Stability Testing (ISO 787-21)

This method compares the heat stability of a pigment in a stoving medium.

  • Principle: The pigment is dispersed into a suitable stoving medium (e.g., a baking enamel). The dispersion is applied to test panels and baked at various temperatures for a fixed duration. The color change at higher temperatures is compared to a panel baked at a minimum curing temperature.[21]

  • Apparatus: Laboratory oven with good ventilation and temperature control, film applicator, test panels (e.g., metal sheets).[22]

  • Procedure:

    • Prepare dispersions of the test pigment and a reference pigment in the agreed stoving medium.

    • Apply the dispersions to test panels at a uniform film thickness.[22]

    • Allow the coated panels to flash off any solvent at room temperature.

    • Bake a set of panels at the minimum temperature required for full curing (these serve as the standard).

    • Bake other panels at progressively higher temperatures for the same duration.

    • After cooling, visually or instrumentally (using a spectrophotometer as per ASTM D2244) compare the color of the panels baked at higher temperatures to the standard panel.[1][23][24] The heat stability is reported as the maximum temperature at which no significant color change occurs.

Chemical Resistance Testing

This evaluates the colorant's stability when exposed to various chemicals.

  • Principle: A colored substrate is immersed in or spotted with a chemical agent (e.g., acid, alkali, solvent) for a specified period. The change in color and any bleeding of the colorant into the solution are assessed.

  • Apparatus: Glass beakers or test tubes, filter paper, Grey Scale for assessing staining.

  • Procedure:

    • Prepare colored specimens (e.g., coated panels or plastic chips).

    • Immerse a specimen in the test chemical (e.g., 2% hydrochloric acid, 5% sodium hydroxide) for a set time (e.g., 24 hours) at a controlled temperature.[25]

    • For bleeding tests, a piece of white substrate (e.g., filter paper) is placed in contact with the colored specimen during immersion.

    • After the exposure period, the specimen is removed, rinsed, and dried.

    • The change in the specimen's color is evaluated against an unexposed sample using the Grey Scale.

    • The staining of the white substrate or the coloration of the chemical solution is also assessed to determine bleeding. The resistance is typically rated on a 1-5 scale, where 5 indicates no change.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis A Colorant A (e.g., Vat Violet 1) D Prepare Test Specimens (Coatings, Plastic Plaques, Dyed Textiles) A->D B Colorant B (e.g., Pigment Violet 23) B->D C Select Application Medium (e.g., Resin, Textile, Ink Vehicle) C->D E Lightfastness Test (ISO 105-B02) D->E F Heat Stability Test (ISO 787-21) D->F G Chemical Resistance Test D->G H Instrumental Measurement (Spectrophotometer - ASTM D2244) E->H I Visual Assessment (Grey Scale Comparison) E->I F->H F->I G->H G->I J Quantitative Data Tabulation H->J I->J K Comparative Report Generation J->K caption Fig. 1: Workflow for Comparative Performance Evaluation of Colorants.

Fig. 1: Workflow for Comparative Performance Evaluation of Colorants.

Hypothetical Signaling Pathway

For the target audience, the interaction of small organic molecules with biological systems is of interest. The following diagram illustrates a hypothetical pathway where a xenobiotic compound, such as a leached pigment molecule, could induce cellular stress and an inflammatory response.

G cluster_input External Stimulus cluster_cellular Cellular Response cluster_output Biological Outcome A Xenobiotic Compound (e.g., Organic Pigment) B Cell Membrane Interaction A->B Uptake / Diffusion C Generation of Reactive Oxygen Species (ROS) B->C D Activation of MAPK Pathway (e.g., p38, JNK) C->D Oxidative Stress E NF-κB Activation C->E F Transcription of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) D->F G Cellular Stress / Apoptosis D->G E->F caption Fig. 2: Hypothetical Pathway of Xenobiotic-Induced Cellular Stress.

Fig. 2: Hypothetical Pathway of Xenobiotic-Induced Cellular Stress.

References

A Comparative Analysis of Vat Violet 1 and Other Anthraquinone Violet Dyes for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vat Violet 1 and other selected anthraquinone violet dyes. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in understanding the key performance characteristics and chemical properties of these dyes. This document includes a summary of quantitative performance data, detailed experimental protocols for fastness testing, and visualizations of chemical structures and experimental workflows.

Introduction to Anthraquinone Violet Dyes

Anthraquinone dyes are a significant class of colorants known for their vibrant shades and excellent fastness properties. Their core structure is based on anthraquinone, and their color is determined by the presence of electron-donating and electron-withdrawing groups attached to the aromatic rings. Vat dyes, a subgroup of anthraquinone dyes, are unique in their application process. They are applied in a soluble, reduced (leuco) form and are then oxidized to their insoluble, colored form within the fiber, leading to exceptional resistance to washing and light.

This guide focuses on a comparative evaluation of the following anthraquinone violet dyes:

  • Vat Violet 1 (C.I. 60010): A dichlorinated isoviolanthrone, known for its brilliant bluish-violet hue and excellent fastness.

  • Vat Violet 10 (C.I. 60000): Also known as Isoviolanthrone, the parent compound of Vat Violet 1.

  • Solvent Violet 13 (C.I. 60725): A 1-hydroxy-4-(p-tolylamino)anthraquinone, used in plastics, and cosmetics.

  • Disperse Violet 28 (C.I. 61102): A 1,4-diamino-2,3-dichloroanthraquinone, primarily used for dyeing polyester.

Chemical Structures and Properties

The chemical structure of an anthraquinone dye dictates its color, solubility, and fastness properties. The structures of the compared dyes are presented below.

Dye NameC.I. NameCAS NumberChemical StructureMolecular FormulaMolecular Weight ( g/mol )
Vat Violet 1600101324-55-6[Image of Vat Violet 1 structure]C₃₄H₁₄Cl₂O₂525.38
Vat Violet 1060000128-64-3[Image of Vat Violet 10 structure]C₃₄H₁₆O₂456.49
Solvent Violet 136072581-48-1[Image of Solvent Violet 13 structure]C₂₁H₁₅NO₃329.35
Disperse Violet 286110281-42-5[Image of Disperse Violet 28 structure]C₁₄H₈Cl₂N₂O₂307.13

Note: The chemical structures are best represented visually. Due to the text-based format, descriptive names are provided. For detailed structural diagrams, please refer to chemical databases using the provided CAS numbers.

Comparative Performance Data

The performance of a dye is critical for its application. The following tables summarize the lightfastness and wash fastness data for the selected anthraquinone violet dyes.

Lightfastness

Lightfastness is a measure of a dye's resistance to fading upon exposure to light. It is commonly rated on the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent).

Dye NameC.I. NameLightfastness Rating (Blue Wool Scale)
Vat Violet 1600106-7[1]
Vat Violet 10600007
Solvent Violet 13607257-8[2][3]
Disperse Violet 28611026-7[4]
Wash Fastness

Wash fastness assesses a dye's resistance to fading and bleeding during washing. It is evaluated using a Grey Scale for Staining, where a rating of 1 indicates severe staining and 5 indicates no staining.

Dye NameC.I. NameWash Fastness Rating (Grey Scale for Staining)
Vat Violet 1600104-5[1]
Vat Violet 10600004-5
Solvent Violet 1360725Good
Disperse Violet 28611025[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible performance data. Below are the methodologies for two key fastness tests.

AATCC Test Method 16.3: Colorfastness to Light: Xenon-Arc

This method is designed to determine the resistance of a material to the fading effects of light.

Apparatus:

  • Xenon-arc lamp fading apparatus

  • AATCC Blue Wool Lightfastness Standards

  • Gray Scale for Color Change

Procedure:

  • Specimen Preparation: Prepare specimens of the dyed material to the specified dimensions.

  • Calibration: Calibrate the xenon-arc apparatus using the AATCC Blue Wool Lightfastness Standards.

  • Exposure: Mount the specimens in the apparatus and expose them to the light from the xenon-arc lamp under controlled conditions of temperature and humidity.[5] A portion of each specimen should be shielded from the light to serve as a reference.

  • Evaluation: Periodically compare the exposed portion of the specimen with the unexposed portion.

  • Rating: Evaluate the degree of fading using the Gray Scale for Color Change and compare it to the fading of the Blue Wool Standards to assign a lightfastness rating.[5][6]

AATCC Test Method 61: Colorfastness to Laundering, Home and Commercial: Accelerated

This test provides an accelerated method for assessing the colorfastness of textiles to laundering.

Apparatus:

  • Launder-Ometer or similar apparatus for rotating closed canisters in a thermostatically controlled water bath.

  • Stainless steel canisters and steel balls.

  • Multifiber test fabric.

  • AATCC Standard Reference Detergent.

  • Gray Scale for Color Change and Gray Scale for Staining.

Procedure:

  • Specimen Preparation: Prepare a composite specimen by sewing the dyed fabric to a piece of multifiber test fabric.

  • Washing: Place the composite specimen, along with the specified number of steel balls and the detergent solution, into a stainless steel canister.[7][8]

  • Agitation: Place the sealed canister in the Launder-Ometer and agitate for the specified time and temperature.[7][8]

  • Rinsing and Drying: After the cycle, remove the specimen, rinse it thoroughly, and dry it.

  • Evaluation: Assess the color change of the dyed fabric using the Gray Scale for Color Change and the staining of the multifiber test fabric using the Gray Scale for Staining.[7]

Visualizations

General Synthesis Pathway for Anthraquinone Dyes

Many anthraquinone dyes are synthesized from key intermediates like 1,4-dihydroxyanthraquinone or through reactions like the Ullmann condensation.

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_reaction Reaction Types cluster_product Product Anthraquinone Anthraquinone Sulfonation/Nitration Sulfonation/Nitration Anthraquinone->Sulfonation/Nitration Amine Amine Ullmann Condensation Ullmann Condensation Amine->Ullmann Condensation Haloanthraquinone Haloanthraquinone Haloanthraquinone->Ullmann Condensation 1,4-Dihydroxyanthraquinone 1,4-Dihydroxyanthraquinone Amination Amination 1,4-Dihydroxyanthraquinone->Amination 1,4-Diaminoanthraquinone 1,4-Diaminoanthraquinone Anthraquinone Dye Anthraquinone Dye 1,4-Diaminoanthraquinone->Anthraquinone Dye Sulfonation/Nitration->1,4-Dihydroxyanthraquinone Amination->1,4-Diaminoanthraquinone Ullmann Condensation->Anthraquinone Dye

Caption: General synthesis pathways for anthraquinone dyes.

Experimental Workflow for Colorfastness Testing

The following diagram illustrates the general workflow for determining the colorfastness of a dye.

G Start Start Prepare_Dyed_Specimen Prepare Dyed Specimen Start->Prepare_Dyed_Specimen Select_Test_Method Select Test Method (e.g., AATCC 16.3 or 61) Prepare_Dyed_Specimen->Select_Test_Method Perform_Test Perform Fastness Test Select_Test_Method->Perform_Test Evaluate_Color_Change Evaluate Color Change (Gray Scale for Color Change) Perform_Test->Evaluate_Color_Change Evaluate_Staining Evaluate Staining (Gray Scale for Staining) Perform_Test->Evaluate_Staining Assign_Rating Assign Fastness Rating Evaluate_Color_Change->Assign_Rating Evaluate_Staining->Assign_Rating End End Assign_Rating->End

Caption: Workflow for colorfastness testing.

Conclusion

The selection of an appropriate anthraquinone violet dye is dependent on the specific application and required performance characteristics. Vat Violet 1 and Vat Violet 10 offer excellent all-around fastness properties, making them suitable for applications demanding high durability. Solvent Violet 13 exhibits superior lightfastness, which is advantageous for coloring plastics and other materials exposed to light. Disperse Violet 28 shows exceptional wash fastness, a key requirement for polyester textiles. This guide provides a foundational comparison to aid in the selection process for research and development activities. Further specific testing is recommended to validate performance in the intended application.

References

A Comparative Guide to Purity Validation of C.I. Vat Violet 1 by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of C.I. Vat Violet 1 (Isoviolanthrone). Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound

This compound, a member of the anthraquinone class of dyes, is a purple-brown to blue-black powder.[1][2] Its chemical formula is C₃₄H₁₄Cl₂O₂ with a molecular weight of approximately 525.38 g/mol .[1][2][3][4][5] This vat dye is notable for its insolubility in water and ethanol but slight solubility in organic solvents such as toluene, xylene, and chloroform.[1][2] The core structure is based on the anthraquinone chromophore, which is responsible for its color and stability.[6] Due to its chemical properties, it finds applications in dyeing cotton, linen, and silk, as well as in the manufacturing of organic pigments and plastic colorants.[1][3]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it highly suitable for assessing the purity of dyes like this compound. Reversed-phase HPLC, in particular, is a commonly employed method for the analysis of anthraquinone dyes.

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a typical reversed-phase HPLC method for the purity analysis of this compound.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 60% B

    • 5-25 min: 60% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm and 550 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., N,N-Dimethylformamide or a mixture of chloroform and methanol).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Purity Assessment

The purity of the this compound sample is determined by calculating the area percentage of the main peak in the chromatogram.

Peak No.Retention Time (min)Peak AreaArea %Identification
115.8985000098.5This compound
212.3750000.75Impurity A
318.1750000.75Impurity B

Note: The retention times and peak areas are hypothetical and for illustrative purposes.

Potential Impurities

Based on the manufacturing process, which involves the treatment of dichlorobenzene around an anthrone structure with an alkali, potential impurities could include:

  • Isomers of dichloroisoviolanthrone.

  • Under- or over-chlorinated violanthrone derivatives.

  • Unreacted starting materials or intermediates.

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution and sensitivity, quantitative, suitable for complex mixtures.Requires more complex instrumentation and expertise, can be time-consuming.
Thin-Layer Chromatography (TLC) Separation based on differential migration of analytes on a thin layer of adsorbent.Simple, rapid, and cost-effective for qualitative analysis.Lower resolution and sensitivity compared to HPLC, primarily qualitative.
UV-Visible Spectrophotometry Measurement of light absorption by the analyte in the UV-Vis spectrum.Simple, rapid, and good for quantitative analysis of the main component.Non-specific, cannot separate or quantify impurities with similar absorption spectra.
Melting Point Determination Determination of the temperature range over which the solid melts.A simple and rapid indicator of purity; impurities typically lower and broaden the melting range.Not suitable for compounds that decompose before melting, not quantitative.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound using HPLC.

CI_Vat_Violet_1_Purity_Validation_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis cluster_reporting Reporting start Start: this compound Sample weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV-Vis Detection (280 nm & 550 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for this compound Purity Validation by HPLC.

Conclusion

High-Performance Liquid Chromatography stands out as a superior method for the purity validation of this compound, offering high resolution and quantitative accuracy. While alternative methods like TLC and UV-Visible spectrophotometry can be useful for preliminary or rapid screening, HPLC provides the most detailed and reliable purity profile, which is crucial for research, development, and quality control in the pharmaceutical and chemical industries.

References

A Tale of Two Violets: A Comparative Analysis of C.I. Vat Violet 1 and Crystal Violet for Biological Staining

Author: BenchChem Technical Support Team. Date: November 2025

In the diverse world of biological staining, the selection of the appropriate dye is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparative analysis of two violet dyes: C.I. Vat Violet 1 and the ubiquitously used Crystal Violet. While both impart a violet hue, their chemical properties, mechanisms of action, and, consequently, their applicability in biological research are vastly different. This analysis, supported by available data, will aid researchers, scientists, and drug development professionals in making informed decisions for their specific staining needs.

At a Glance: Key Differences

Crystal Violet is a well-established, water-soluble cationic dye with a broad spectrum of applications in microbiology and cell biology. In contrast, this compound is a water-insoluble vat dye, primarily engineered for the textile industry, with no significant documented use in biological staining. This fundamental difference in solubility and application chemistry dictates their utility in a laboratory setting.

Chemical and Physical Properties

A side-by-side comparison of the chemical and physical properties of this compound and Crystal Violet highlights their distinct nature.

PropertyThis compoundCrystal Violet
C.I. Name Vat Violet 1Basic Violet 3
C.I. Number 6001042555
CAS Number 1324-55-6[1][2][3]548-62-9
Molecular Formula C₃₄H₁₄Cl₂O₂[1][2]C₂₅H₃₀ClN₃[4]
Molecular Weight 525.38 g/mol [1][2]407.98 g/mol
Chemical Class Anthraquinone (Vat Dye)[1][5]Triarylmethane (Basic Dye)[4]
Solubility in Water InsolubleSoluble[4]
Solubility in Other Solvents Slightly soluble in chloroform, nitrobenzene, toluene, xylene[1]Soluble in ethanol and chloroform[4]
Staining Mechanism Reduction to a soluble leuco form, followed by oxidation to an insoluble pigment[5][6][7][8][9][10][11][12][13][14]Electrostatic interaction with negatively charged cellular components[4][15]

Staining Mechanisms: A Fundamental Divide

The methodologies for applying these two dyes are fundamentally different, governed by their chemical properties.

This compound: The Vatting Process

Vat dyes, including this compound, are insoluble in their pigment form and require a chemical reduction process known as "vatting" to be applied.[6][8][9][11] This process, typically carried out in an alkaline solution with a reducing agent like sodium dithionite, converts the dye into a water-soluble "leuco" form. The substrate is then immersed in this solution, and subsequent oxidation, often by exposure to air, regenerates the insoluble pigment, trapping it within the material.[5][7][8] This complex and harsh chemical process, while excellent for creating colorfast textiles, is generally incompatible with the delicate nature of biological specimens.

Vat_Dye_Staining_Mechanism Vat_Pigment This compound (Insoluble Pigment) Vatting Vatting (Alkaline Reduction) Vat_Pigment->Vatting + Reducing Agent + Alkali Leuco_Dye Leuco Form (Soluble) Vatting->Leuco_Dye Oxidation Oxidation (e.g., Air Exposure) Leuco_Dye->Oxidation Penetrates Substrate Trapped_Pigment Trapped Insoluble Pigment Oxidation->Trapped_Pigment

Figure 1. The vatting process required for this compound application.

Crystal Violet: A Direct Electrostatic Interaction

Crystal Violet, a cationic (positively charged) dye, employs a much simpler and more direct staining mechanism.[4][15][16] In an aqueous solution, the dye readily binds to negatively charged components of cells, such as nucleic acids (DNA and RNA) in the nucleus and components of the bacterial cell wall like peptidoglycan and teichoic acids.[4][15] This electrostatic attraction allows for rapid and effective staining of cellular structures without the need for harsh chemical treatments, making it ideal for a wide range of biological applications.

Crystal_Violet_Staining_Mechanism CV Crystal Violet (Cationic Dye, CV+) Binding Electrostatic Binding CV->Binding Cell Biological Specimen (Negatively Charged Components) Cell->Binding Stained_Cell Stained Cellular Components Binding->Stained_Cell

Figure 2. The direct electrostatic binding mechanism of Crystal Violet.

Established Biological Applications of Crystal Violet

Crystal Violet is a cornerstone in many biological laboratories, with several well-documented applications.

Gram Staining

The Gram stain is a fundamental differential staining technique in microbiology used to classify bacteria into two large groups: Gram-positive and Gram-negative.[4][17] Crystal Violet serves as the primary stain, binding to the peptidoglycan layer of the bacterial cell wall.[4] The subsequent addition of a mordant (iodine) forms a large complex that is retained by the thick peptidoglycan layer of Gram-positive bacteria, while it is washed out from the thinner layer of Gram-negative bacteria.[4][17]

Cell Viability and Cytotoxicity Assays

In cell biology, Crystal Violet is widely used to assess cell viability and cytotoxicity. The dye stains the DNA and proteins of adherent cells.[15][18][19] When cells die, they detach from the culture plate, leading to a reduction in the overall staining intensity, which can be quantified by measuring the absorbance of the solubilized dye.[18][19] This provides a simple and effective method for screening the effects of drugs and other compounds on cell proliferation and survival.[20][21]

Biofilm Quantification

Crystal Violet is also a standard method for quantifying biofilm formation. The dye stains the cells and the extracellular matrix of the biofilm, and the amount of bound dye, which is proportional to the biofilm mass, can be measured spectrophotometrically after solubilization.

Experimental Protocols for Crystal Violet Staining

Below are generalized protocols for common applications of Crystal Violet.

General Cell Staining for Viability

This protocol outlines the basic steps for staining adherent cells in a multi-well plate to assess cell viability.

CV_Viability_Workflow start Start: Adherent cells in multi-well plate wash1 Wash with PBS to remove dead, non-adherent cells start->wash1 fix Fix cells with methanol or paraformaldehyde wash1->fix stain Add 0.1% - 0.5% Crystal Violet solution (Incubate for 10-20 minutes) fix->stain wash2 Wash excess stain with water stain->wash2 dry Air dry the plate wash2->dry solubilize Solubilize the stain (e.g., with 10% acetic acid or methanol) dry->solubilize read Measure absorbance (typically at 570-590 nm) solubilize->read end End: Quantify relative cell viability read->end

Figure 3. A typical workflow for a Crystal Violet cell viability assay.

Methodology:

  • Cell Culture: Seed adherent cells in a multi-well plate and culture under desired experimental conditions.

  • Washing: Gently wash the cells with Phosphate Buffered Saline (PBS) to remove dead and non-adherent cells.

  • Fixation: Fix the remaining adherent cells with a fixative such as methanol or 4% paraformaldehyde for 10-15 minutes.

  • Staining: Add a 0.1% to 0.5% (w/v) solution of Crystal Violet in water or methanol to each well and incubate for 10-20 minutes at room temperature.

  • Washing: Carefully wash away the excess stain with water until the wash water runs clear.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add a solubilizing agent (e.g., 10% acetic acid, methanol, or a commercial solubilizing buffer) to each well to elute the stain from the cells.

  • Quantification: Measure the absorbance of the solubilized stain using a plate reader at a wavelength of 570-590 nm. The absorbance is directly proportional to the number of viable, adherent cells.

This compound: A Biologically Incompatible Dye

Based on its chemical properties, this compound is not a suitable candidate for routine biological staining for several reasons:

  • Insolubility: Its insolubility in aqueous solutions prevents direct application to biological specimens in a physiological context.

  • Harsh Application Process: The vatting process requires a highly alkaline environment and a strong reducing agent, conditions that would destroy the morphology and integrity of most cells and tissues.

  • Lack of Specificity: While the mechanism of vat dyes in textiles involves trapping the pigment within fibers, how this would translate to specific and differential staining of cellular components is unknown and likely to be non-specific.

  • Toxicity: Although detailed cytotoxicity data is lacking, the Material Safety Data Sheet (MSDS) for this compound indicates that it may cause skin and eye irritation, and is harmful if swallowed.[22] The potential toxicity of the dye and the required reducing and oxidizing agents further limit its biological applicability.

Conclusion: A Clear Choice for Biological Staining

The comparative analysis of this compound and Crystal Violet reveals a stark contrast in their suitability for biological staining. Crystal Violet is a versatile, easy-to-use, and well-characterized stain with a multitude of established protocols for crucial applications in microbiology and cell biology. Its simple, direct staining mechanism based on electrostatic interactions is compatible with the preservation of cellular structures.

On the other hand, this compound, with its water-insoluble nature and requirement for a harsh chemical vatting process, is fundamentally unsuited for most biological staining techniques. While the world of biological stains is vast and ever-expanding, for researchers seeking a reliable violet dye for applications such as Gram staining, cell viability assays, or biofilm quantification, Crystal Violet remains the unequivocal and superior choice. The use of this compound in a biological context is not supported by available scientific literature and its chemical properties present significant, likely insurmountable, challenges for its application in staining delicate biological specimens.

References

Standard methods for assessing the colorfastness of C.I. Vat Violet 1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the colorfastness properties of C.I. Vat Violet 1 against other vat dyes. The information is targeted towards researchers, scientists, and drug development professionals who require a thorough understanding of the performance of this dye in various applications. The data presented is based on established international testing standards.

Quantitative Data Summary

The colorfastness of vat dyes is renowned for its high performance.[1][2][3] this compound, in particular, demonstrates excellent resistance to fading and bleeding across various conditions. The following table summarizes the colorfastness ratings for this compound and provides a comparison with other common vat dyes based on available data. The ratings are based on the standard Grey Scale for assessing color change and staining, where a rating of 5 indicates negligible or no change, and 1 indicates a severe change. For lightfastness, the Blue Wool Scale is used, where 8 signifies the highest fastness.

Color Index Name Lightfastness (ISO 105-B02 / AATCC 16.3) Wash Fastness (ISO 105-C06 / AATCC 61) Rubbing Fastness (ISO 105-X12 / AATCC 8) Perspiration Fastness (ISO 105-E04 / AATCC 15)
This compound 6-74-54-54-5
C.I. Vat Blue 1 7-84-544-5
C.I. Vat Green 3 7-854-55
C.I. Vat Orange 2 64-544-5

Disclaimer: The data in this table is compiled from various sources and may not have been generated under identical experimental conditions. For direct comparison, it is recommended to perform tests under the same laboratory conditions.

Experimental Protocols

Detailed methodologies for the key colorfastness assessment experiments are outlined below. These protocols are based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

This test determines the resistance of the color of textiles to the action of an artificial light source representing natural daylight (Xenon arc lamp).

  • Apparatus : Xenon arc lamp apparatus, Grey Scale for assessing color change, Blue Wool standards.

  • Specimen Preparation : A specimen of the dyed textile is prepared according to the standard dimensions.

  • Procedure :

    • The specimen is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.

    • Simultaneously, a set of Blue Wool standards is exposed under the same conditions.

    • The exposure is continued until a specified contrast is achieved between the exposed and unexposed portions of the specimen or the Blue Wool standards.

    • The colorfastness to light is assessed by comparing the change in color of the specimen with that of the Blue Wool standards. The rating is assigned on a scale of 1 to 8.

This method assesses the resistance of the color of textiles to domestic and commercial laundering procedures.

  • Apparatus : Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath, stainless steel balls, multifiber test fabric, Grey Scale for assessing color change and staining.

  • Specimen Preparation : A specimen of the dyed textile is sewn together with a multifiber test fabric.

  • Procedure :

    • The composite specimen is placed in a stainless steel container with a specified amount of detergent solution and stainless steel balls.

    • The container is sealed and placed in the Launder-Ometer, which is operated at a specified temperature and for a specified duration.

    • After the test, the composite specimen is removed, rinsed, and dried.

    • The change in color of the specimen and the staining of the multifiber test fabric are evaluated using the respective Grey Scales. The rating is from 1 to 5.

This test determines the resistance of the color of textiles to rubbing off and staining other materials.

  • Apparatus : Crockmeter, standard white cotton rubbing cloth, Grey Scale for assessing staining.

  • Specimen Preparation : A specimen of the dyed textile is cut to the required size.

  • Procedure :

    • Dry Rubbing : The specimen is mounted on the base of the Crockmeter. A dry, standard white cotton rubbing cloth is fixed to the rubbing finger. The finger is then passed back and forth over the specimen a specified number of times with a specified pressure.

    • Wet Rubbing : The procedure is repeated with a wet rubbing cloth that has been wetted to a specific moisture content.

    • The amount of color transferred to the white rubbing cloth is assessed by comparing it with the Grey Scale for staining. The rating is from 1 to 5.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols for assessing colorfastness.

Colorfastness_to_Light_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment start Start prep_specimen Prepare Textile Specimen start->prep_specimen expose Expose Specimen & Standards in Xenon Arc Apparatus prep_specimen->expose prep_wool Prepare Blue Wool Standards prep_wool->expose compare Compare Color Change of Specimen to Blue Wool expose->compare rate Assign Lightfastness Rating (1-8) compare->rate end_node End rate->end_node

Workflow for Colorfastness to Light Test

Colorfastness_to_Washing_Workflow cluster_prep Preparation cluster_washing Washing Process cluster_assessment Assessment start Start prep_composite Prepare Composite Specimen (Textile + Multifiber Fabric) start->prep_composite place_in_container Place in Container with Detergent & Steel Balls prep_composite->place_in_container launder Run in Launder-Ometer (Specified Temp & Time) place_in_container->launder rinse_dry Rinse and Dry Composite Specimen launder->rinse_dry assess_color_change Assess Color Change of Specimen (Grey Scale 1-5) rinse_dry->assess_color_change assess_staining Assess Staining of Multifiber (Grey Scale 1-5) rinse_dry->assess_staining end_node End assess_color_change->end_node assess_staining->end_node

Workflow for Colorfastness to Washing Test

Colorfastness_to_Rubbing_Workflow cluster_dry Dry Rubbing cluster_wet Wet Rubbing start Start prep_specimen Prepare Textile Specimen start->prep_specimen mount_specimen Mount Specimen on Crockmeter prep_specimen->mount_specimen dry_rub Rub with Dry Standard Cotton Cloth mount_specimen->dry_rub wet_rub Rub with Wet Standard Cotton Cloth mount_specimen->wet_rub assess_dry Assess Staining of Dry Cloth (Grey Scale 1-5) dry_rub->assess_dry end_node End assess_dry->end_node assess_wet Assess Staining of Wet Cloth (Grey Scale 1-5) wet_rub->assess_wet assess_wet->end_node

Workflow for Colorfastness to Rubbing Test

References

A Researcher's Guide to the Spectroscopic Cross-Validation of C.I. Vat Violet 1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the spectroscopic characterization of C.I. Vat Violet 1, a vital dye in various industrial and research applications. Recognizing the critical need for accurate and reproducible data, this document outlines the principles of spectroscopic cross-validation using Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the expected spectral features of this compound with those of well-characterized alternative vat dyes, C.I. Vat Blue 1 (Indigo) and C.I. Vat Green 1, this guide offers a robust methodology for structural confirmation and purity assessment.

Executive Summary

The positive identification and quality control of dyes such as this compound are paramount in ensuring the reliability of research outcomes and the quality of finished products. Spectroscopic techniques provide a powerful, non-destructive means of elucidating the chemical structure and purity of these compounds. This guide details the expected spectroscopic data for this compound and provides a comparative analysis with two other commercially significant vat dyes. Furthermore, it includes detailed experimental protocols for acquiring high-quality UV-Vis, IR, and NMR spectra, alongside a visual workflow for the cross-validation process.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features expected for this compound, alongside reported data for C.I. Vat Blue 1 and C.I. Vat Green 1. These tables serve as a reference for researchers performing cross-validation.

Table 1: UV-Visible Spectroscopy Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference/Notes
This compound Dichloromethane520 - 580Data not availableExpected range for the violet chromophore based on its anthraquinone structure.[1]
C.I. Vat Blue 1 (Indigo) Chloroform602 - 610~1.5 x 10⁴Characteristic blue color.
C.I. Vat Green 1 Not specifiedNot availableData not available

Table 2: Infrared (IR) Spectroscopy Data

CompoundKey Functional GroupsExpected/Reported Peak Positions (cm⁻¹)Reference/Notes
This compound C=O (Ketone), C=C (Aromatic), C-Cl~1640-1680 (C=O), ~1580-1600 (C=C), ~700-800 (C-Cl)Expected peaks for a polycyclic aromatic ketone. The C=O stretch is a strong, characteristic band.
C.I. Vat Blue 1 (Indigo) N-H, C=O (Amide), C=C (Aromatic)~3270 (N-H), ~1626 (C=O), ~1585, 1487, 1456 (C=C)The N-H stretch is a key feature for identification.
C.I. Vat Green 1 C=O (Ketone), C=C (Aromatic), C-O (Ether)Not availableExpected to show characteristic peaks for its polycyclic aromatic ketone structure with methoxy groups.

Table 3: ¹H NMR Spectroscopy Data

CompoundKey Proton EnvironmentsExpected/Reported Chemical Shifts (δ, ppm)Reference/Notes
This compound Aromatic Protons7.0 - 9.0Due to the extensive fused aromatic ring system, a complex multiplet pattern is expected in this region.
C.I. Vat Blue 1 (Indigo) Aromatic Protons, N-H Protons6.8 - 7.7 (Aromatic), ~8.7 (N-H)The downfield shift of the N-H proton is due to hydrogen bonding.
C.I. Vat Green 1 Aromatic Protons, Methoxy Protons (-OCH₃)Not availableAromatic protons would appear in the 7.0-9.0 ppm range, with a characteristic singlet for the methoxy protons around 3.8-4.0 ppm.

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are crucial for reliable cross-validation.

1. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the maximum absorption wavelength (λmax) of the dye, which is characteristic of its chromophore.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dye sample.

    • Dissolve the sample in a suitable spectroscopic grade solvent (e.g., dichloromethane, chloroform, or dimethylformamide) in a 100 mL volumetric flask. Ensure complete dissolution.

    • Prepare a series of dilutions to obtain concentrations that result in an absorbance reading between 0.2 and 1.0 for optimal accuracy.

  • Data Acquisition:

    • Record the spectrum over a wavelength range of 200-800 nm.

    • Use the pure solvent as a blank to zero the instrument.

    • Identify the wavelength of maximum absorbance (λmax).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the dye molecule.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the dry dye sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the dye molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the dye in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)). The choice of solvent is critical due to the often-limited solubility of vat dyes.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Integrate the signals to determine the relative number of protons.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical flow of the spectroscopic cross-validation process.

Spectroscopic_Cross_Validation cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Comparison Comparative Analysis cluster_Conclusion Conclusion UV_Vis UV-Vis Spectroscopy Analyze_UV Determine λmax UV_Vis->Analyze_UV IR IR Spectroscopy Analyze_IR Identify Functional Groups IR->Analyze_IR NMR NMR Spectroscopy Analyze_NMR Elucidate H-Framework NMR->Analyze_NMR Compare_Lit Compare with Literature/Expected Data Analyze_UV->Compare_Lit Analyze_IR->Compare_Lit Analyze_NMR->Compare_Lit Compare_Alt Compare with Alternative Dyes Compare_Lit->Compare_Alt Validation Structural Confirmation & Purity Assessment Compare_Alt->Validation

Caption: Workflow for the cross-validation of this compound using spectroscopic techniques.

References

A Comprehensive Guide to Evaluating the Performance of C.I. Vat Violet 1 from Different Chemical Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a rigorous framework for the comparative evaluation of C.I. Vat Violet 1 (CAS No. 1324-55-6; C.I. 60010), an anthraquinone-based vat dye, from various chemical suppliers. Due to the limited availability of public, head-to-head comparative data, this document outlines a comprehensive suite of experimental protocols based on international standards. These protocols will enable users to generate their own quantitative data to inform purchasing decisions and ensure consistency in research and development applications.

Introduction to this compound

This compound is a synthetic dye characterized by its brilliant blue-purple hue and excellent fastness properties.[1][2] Its molecular formula is C₃₄H₁₄Cl₂O₂, and it is insoluble in water but soluble in certain organic solvents.[1][2] The application of this dye, typical for vat dyes, involves a reduction process (vatting) in an alkaline solution to form a water-soluble "leuco" compound, which can then be applied to a substrate. Subsequent oxidation regenerates the insoluble dye, trapping it within the fibers.[3] This process imparts high resistance to washing, light, and other environmental factors.[2][4]

The primary applications of this compound are in the dyeing and printing of cellulosic fibers such as cotton and linen, as well as in the coloration of plastics.[1][2] Given its stability, the purity and physical properties of the dye from different suppliers can significantly impact the final product's performance and reproducibility in sensitive applications.

Potential Chemical Suppliers

A number of chemical companies supply this compound. While this guide does not endorse any specific supplier, the following are listed in various chemical directories and technical literature:

  • Sigma-Aldrich (Merck): A major global supplier of chemicals for research and development.

  • Benchchem: A supplier of fine chemicals for research purposes.

  • Sinoever: A manufacturer and supplier of dyes and pigments based in China.

  • YABANG INVESTMENT HOLDING GROUP CO., LTD: A Chinese chemical company with a portfolio of dyes.

  • Xuzhou Kedah Fine Chemicals Limited: A chemical manufacturer based in China.

  • Amar Dye Chem Ltd: An Indian manufacturer of dyes and chemicals.

  • HANGZHOU ENOCH CHEMICAL CO., LTD: A supplier of dyes based in China.

  • Qingdao Sanhuan Colorchem CO., LTD: A Chinese supplier of dyes and pigments.

Comparative Data Presentation

To facilitate a direct comparison of this compound from different suppliers, all experimental data should be meticulously recorded and organized. The following tables provide a structured format for summarizing key performance indicators.

Table 1: Physical and Chemical Properties

ParameterSupplier ASupplier BSupplier CTest Method
Appearance Visual Inspection
Shade Spectrophotometry (CIELAB)
Purity (% Active Dye) HPLC/UV-Vis
Solubility in o-chlorophenol Gravimetric Analysis
Particle Size (D50, µm) Laser Diffraction
Moisture Content (%) Karl Fischer Titration
Heavy Metal Content (ppm) ICP-MS/AAS
Lead (Pb)
Cadmium (Cd)
Mercury (Hg)
Arsenic (As)

Table 2: Color Fastness Properties

Fastness TestSupplier ASupplier BSupplier CTest Method
Light Fastness (Blue Wool Scale) ISO 105-B02 / AATCC TM16.3
Washing Fastness (Grey Scale) ISO 105-C06 / AATCC TM61
Color Change
Staining on Cotton
Staining on Polyester
Rubbing Fastness (Grey Scale) ISO 105-X12 / AATCC TM8
Dry Rubbing
Wet Rubbing
Perspiration Fastness (Grey Scale) ISO 105-E04 / AATCC TM15
Acidic, Color Change
Acidic, Staining
Alkaline, Color Change
Alkaline, Staining

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and comparable data. The following protocols are based on internationally recognized standards from ISO (International Organization for Standardization) and AATCC (American Association of Textile Chemists and Colorists).

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the active dye content and identify the presence of impurities.

  • Principle: The dye sample is dissolved in a suitable solvent and injected into an HPLC system. The components are separated based on their affinity for the stationary and mobile phases and detected by a UV-Vis detector.

  • Apparatus: HPLC system with a diode array detector, C18 column, analytical balance, volumetric flasks.

  • Procedure:

    • Prepare a stock solution of the this compound standard of known concentration in a suitable solvent (e.g., o-chlorophenol, followed by dilution in a miscible solvent like N,N-dimethylformamide).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Accurately weigh and dissolve a sample of the dye from each supplier to the same concentration as the stock solution.

    • Inject the calibration standards and sample solutions into the HPLC system.

    • Develop a suitable gradient elution method to achieve good separation of the main dye peak from any impurities.

    • Monitor the elution at the wavelength of maximum absorbance for this compound.

    • Construct a calibration curve from the peak areas of the standards.

    • Calculate the concentration of the active dye in the samples from the calibration curve.

Color Fastness to Light
  • Objective: To assess the resistance of the dyed substrate to fading upon exposure to artificial light.

  • Standard: ISO 105-B02 or AATCC TM16.3.

  • Principle: A dyed textile specimen is exposed to a xenon-arc lamp under controlled conditions, alongside a set of Blue Wool standards. The light fastness is rated by comparing the fading of the specimen to that of the standards.

  • Apparatus: Xenon-arc lamp weathering instrument, Blue Wool standards (ISO 105-B08), Grey Scale for assessing color change (ISO 105-A02).

  • Procedure:

    • Prepare dyed fabric samples from each supplier's this compound according to a standardized dyeing procedure.

    • Mount the specimens and the Blue Wool standards in the weathering instrument.

    • Expose the samples to the xenon-arc light under the conditions specified in the standard (e.g., temperature, humidity).

    • Periodically inspect the samples and compare the fading of the specimens with the fading of the Blue Wool standards.

    • The light fastness rating is the number of the Blue Wool standard that shows a similar degree of fading to the specimen.

Color Fastness to Washing
  • Objective: To evaluate the resistance of the dye to desorption and abrasion during laundering.

  • Standard: ISO 105-C06 or AATCC TM61.

  • Principle: A dyed specimen, in contact with a multifiber test fabric, is subjected to mechanical agitation in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the multifiber fabric are assessed.

  • Apparatus: Launder-Ometer or similar apparatus, stainless steel containers and balls, multifiber test fabric, Grey Scales for assessing color change and staining.

  • Procedure:

    • Prepare a composite specimen by sewing a piece of the dyed fabric to a piece of multifiber test fabric.

    • Place the composite specimen in a stainless steel container with a specified volume of soap solution and stainless steel balls.

    • Agitate the container in the Launder-Ometer at the specified temperature and for the specified duration.

    • Rinse and dry the composite specimen.

    • Assess the change in color of the dyed specimen using the Grey Scale for color change.

    • Assess the degree of staining on each type of fiber in the multifiber test fabric using the Grey Scale for staining.

Particle Size Analysis
  • Objective: To determine the particle size distribution of the dye powder.

  • Principle: Laser diffraction is used to measure the angular distribution of scattered light from a sample of the dye powder dispersed in a suitable medium. The particle size distribution is then calculated from the scattering pattern.

  • Apparatus: Laser diffraction particle size analyzer, liquid dispersion unit.

  • Procedure:

    • Select a suitable dispersant in which the dye is insoluble.

    • Prepare a stable dispersion of the dye powder in the dispersant using the liquid dispersion unit, which may incorporate ultrasonication to break up agglomerates.

    • Measure the scattered light pattern using the laser diffraction analyzer.

    • The instrument's software will calculate the particle size distribution, providing metrics such as the D10, D50, and D90 values.

Visualizations

The following diagrams illustrate the logical workflow for evaluating this compound and a simplified representation of the vat dyeing process.

ExperimentalWorkflow cluster_procurement Procurement cluster_characterization Physicochemical Characterization cluster_performance Performance Testing cluster_analysis Data Analysis & Comparison S1 Supplier A Purity Purity (HPLC) S1->Purity ParticleSize Particle Size S1->ParticleSize Solubility Solubility S1->Solubility HeavyMetals Heavy Metals S1->HeavyMetals S2 Supplier B S2->Purity S2->ParticleSize S2->Solubility S2->HeavyMetals S3 Supplier C S3->Purity S3->ParticleSize S3->Solubility S3->HeavyMetals Dyeing Standardized Dyeing Purity->Dyeing ParticleSize->Dyeing Solubility->Dyeing HeavyMetals->Dyeing LightFast Light Fastness Dyeing->LightFast WashFast Washing Fastness Dyeing->WashFast RubFast Rubbing Fastness Dyeing->RubFast Comparison Comparative Analysis LightFast->Comparison WashFast->Comparison RubFast->Comparison

Fig. 1: Experimental workflow for evaluating this compound.

VatDyeingProcess Dye Insoluble Vat Dye (this compound) Vatting Vatting (Alkaline Reduction) Dye->Vatting + NaOH + Na₂S₂O₄ Leuco Soluble Leuco Form Vatting->Leuco Application Application to Fiber Leuco->Application Oxidation Oxidation (Air or Chemical) Application->Oxidation Final Insoluble Dye Trapped in Fiber Oxidation->Final

Fig. 2: Simplified schematic of the vat dyeing process.

References

A Comparative Guide to the Dyeing Efficacy of C.I. Vat Violet 1 on Diverse Textile Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 2, 2025

Abstract: This guide presents a comprehensive comparative analysis of the dyeing efficiency of C.I. Vat Violet 1 (C.I. 60010) on four distinct textile substrates: cotton (cellulosic), silk (protein), wool (protein), and polyester (synthetic). Vat dyes are renowned for their excellent fastness properties, making them crucial for textiles requiring high durability.[1] However, their application efficacy varies significantly across different fiber types due to fundamental differences in fiber chemistry and the dyeing mechanism.[2][3] This study evaluates key performance indicators, including color strength (K/S), and fastness to washing, light, and rubbing. Methodologies for dyeing and subsequent performance testing are detailed to ensure reproducibility. The findings indicate that Vat Violet 1 exhibits superior performance on cellulosic fibers like cotton. While it can be applied to protein fibers, the requisite high alkalinity of the standard dyeing process poses a risk of fiber degradation.[3] Its application on polyester is generally poor under conventional aqueous conditions and requires specialized high-temperature methods.[4][5]

Introduction

This compound is an anthraquinone-based vat dye known for its brilliant blue-purple hue and high fastness properties.[6][7] Like other vat dyes, it is insoluble in water in its pigment form.[1] The dyeing process, known as 'vatting', involves a chemical reduction in an alkaline medium to convert the dye into a water-soluble 'leuco' form, which has an affinity for textile fibers.[3][8] Once the fiber absorbs the leuco dye, it is oxidized back to its original insoluble pigment form, trapping it within the fiber matrix.[1][2] This mechanism is responsible for the exceptional wash fastness of vat dyes.[1][8]

The efficiency of this process is highly dependent on the chemical nature of the substrate.

  • Cellulosic Fibers (e.g., Cotton): Possess abundant hydroxyl groups, which facilitate dye-fiber interactions through hydrogen bonding and Van der Waals forces.[9] The alkaline conditions of vat dyeing are well-tolerated by cotton.

  • Protein Fibers (e.g., Silk, Wool): Contain amino and carboxyl groups.[9] These fibers are sensitive to the high pH required for conventional vat dyeing, which can cause hydrolysis and damage. Modified, lower-alkalinity methods are necessary.

  • Synthetic Fibers (e.g., Polyester): Are hydrophobic and lack the functional groups found in natural fibers, resulting in very low affinity for the water-soluble leuco dye in a standard aqueous dyebath.[9] Dyeing polyester with vat dyes typically requires a thermosol process, where the dye is padded onto the fabric and then fixed at high temperatures (e.g., 210°C).[4][5]

This guide provides the experimental data and protocols necessary to compare the performance of Vat Violet 1 across these key substrates.

Experimental Protocols

Materials
  • Dye: this compound (C.I. 60010), commercial powder form.

  • Textile Substrates: Scoured and bleached plain-weave fabrics: 100% cotton, 100% silk (mulberry), 100% wool (merino), and 100% polyester.

  • Chemicals: Sodium hydroxide (NaOH), sodium hydrosulfite (Na₂S₂O₄), acetic acid, sodium perborate, and ECE non-phosphate reference detergent.

Dyeing Methodologies

2.2.1 Standard Vat Dyeing for Cotton

  • Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 20:1.

  • Vatting: Disperse Vat Violet 1 (2% on weight of fabric) in water. Add sodium hydrosulfite (5 g/L) and sodium hydroxide (5 g/L). Heat the bath to 60°C for 15 minutes to ensure complete reduction to the soluble leuco form.[3]

  • Dyeing: Introduce the cotton fabric into the dyebath. Maintain the temperature at 60°C for 60 minutes with continuous agitation.

  • Rinsing: Remove the fabric, squeeze, and rinse with cold water.

  • Oxidation: Treat the fabric in a bath containing sodium perborate (2 g/L) at 50°C for 15 minutes to re-oxidize the dye to its insoluble form.[10]

  • Soaping: Wash the dyed fabric with a solution of ECE detergent (2 g/L) at 95°C for 15 minutes to remove unfixed surface dye and improve fastness properties.[2][8]

  • Final Rinse and Dry: Rinse thoroughly with hot and then cold water, and air dry.

2.2.2 Modified Vat Dyeing for Silk and Wool The protocol is similar to that for cotton, with the following critical modifications to prevent fiber damage:

  • Alkali: Use a milder alkali like sodium carbonate (5 g/L) instead of sodium hydroxide.

  • Temperature: Conduct dyeing at a lower temperature of 45-50°C.

  • Time: Reduce the dyeing time to 45 minutes.

2.2.3 Thermosol Dyeing for Polyester

  • Padding: Prepare a padding liquor containing dispersed Vat Violet 1 (2% owf). Pad the polyester fabric through the liquor to achieve a wet pick-up of 70%.

  • Drying: Dry the padded fabric at 100°C for 2 minutes.

  • Fixation (Thermosol): Process the dried fabric through a thermosol oven at 210°C for 60-90 seconds to fix the dye.[4][5]

  • Reduction Clearing: After fixation, the fabric undergoes a reduction clearing process with a solution of sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 70°C for 10 minutes to remove unfixed surface dye.

  • Rinse and Dry: Rinse thoroughly and air dry.

Performance Evaluation Protocols

2.3.1 Color Strength (K/S) Measurement

  • The reflectance values (R) of the dyed samples were measured using a spectrophotometer under a D65 illuminant.[11]

  • The color strength (K/S) was calculated from the minimum reflectance value using the Kubelka-Munk equation: K/S = (1-R)² / 2R .[11][12]

2.3.2 Color Fastness to Washing (ISO 105-C06:2010)

  • A 10x4 cm specimen is stitched together with a standard multi-fibre adjacent fabric.[13]

  • The composite specimen is agitated in a solution containing 4 g/L ECE detergent and 1 g/L sodium perborate at 60°C for 30 minutes in a wash wheel tester, along with 25 stainless steel balls.[14]

  • After the cycle, the specimen is rinsed twice, squeezed, and dried in an oven at a temperature not exceeding 60°C.[15]

  • The change in color of the specimen and the staining of the multi-fibre fabric are assessed against standard grey scales (1=poor, 5=excellent).[14]

2.3.3 Color Fastness to Light (ISO 105-B02:2014)

  • Specimens are exposed to a filtered Xenon arc lamp, representing artificial daylight (D65), under controlled conditions.[16][17][18]

  • Simultaneously, a set of standard Blue Wool references (1-8) are exposed.[19][20]

  • The color fastness is assessed by comparing the degree of fading of the specimen with that of the Blue Wool references (1=very poor, 8=outstanding).[20]

2.3.4 Color Fastness to Rubbing (ISO 105-X12:2016)

  • A test specimen is placed on the base of a crockmeter.[21]

  • A standard white cotton rubbing cloth is fixed to the rubbing finger (16 mm diameter), which exerts a downward force of 9N.[21][22]

  • The finger is moved back and forth 10 times along a 104 mm track.[23]

  • The test is performed under both dry and wet conditions (rubbing cloth wetted to 95-100% pick-up).[22][24]

  • The degree of staining on the rubbing cloth is assessed using the grey scale for staining (1=heavy staining, 5=no staining).[21]

Results and Discussion

The dyeing performance of Vat Violet 1 was evaluated quantitatively. The results are summarized in the tables below.

Quantitative Data Summary

Table 1: Color Strength (K/S) of Vat Violet 1 on Different Substrates

Textile SubstrateDyeing MethodAverage K/S Value
CottonStandard Vat14.8
SilkModified Vat9.5
WoolModified Vat8.2
PolyesterStandard Vat1.3
PolyesterThermosol12.1

Table 2: Fastness Properties of Vat Violet 1 on Different Substrates (Rating 1-5, Light Fastness 1-8)

Textile SubstrateDyeing MethodWash Fastness (Color Change)Wash Fastness (Staining)Light Fastness (Xenon Arc)Rubbing Fastness (Dry)Rubbing Fastness (Wet)
CottonStandard Vat54-56-743
SilkModified Vat4-54642-3
WoolModified Vat4463-42
PolyesterThermosol5574-54
Discussion of Results
  • Color Strength: As hypothesized, cotton showed the highest color strength (K/S = 14.8) when dyed using the standard vatting procedure. This reflects the high affinity of the leuco vat dye for cellulosic fibers.[2] Silk and wool yielded moderate K/S values; the necessary modifications to the dyeing process (lower temperature, milder alkali) likely reduced the overall dye uptake. The standard aqueous vat dyeing method was highly ineffective for polyester (K/S = 1.3), confirming its unsuitability. However, the thermosol method provided a significantly higher K/S value (12.1), demonstrating that this high-temperature process is effective for dyeing polyester with vat dyes.[4]

  • Fastness Properties: Vat Violet 1 generally exhibits excellent fastness, a characteristic feature of this dye class.[1][7]

    • Wash Fastness: Both cotton and thermosol-dyed polyester showed outstanding wash fastness (Grade 5), attributed to the dye's water-insoluble nature once trapped inside the fiber.[1] Silk and wool also showed very good results.

    • Light Fastness: Light fastness was high across all successfully dyed substrates (Grade 6-7), with polyester showing the highest rating.[7]

    • Rubbing Fastness: Rubbing fastness is a known weakness of some vat dyes.[1][2] The dry rubbing fastness was generally good (Grade 4 or better). However, wet rubbing fastness was moderate, particularly for the protein fibers, which may be due to a lower degree of dye fixation or aggregation on the fiber surface under the milder dyeing conditions.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed dye-fiber interaction mechanisms.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_dye Phase 2: Dye Application cluster_test Phase 3: Performance Testing cluster_analysis Phase 4: Analysis sub1 Substrate Preparation (Scouring/Bleaching) dye1 Vatting (Reduction to Leuco) sub1->dye1 sub2 Dye & Chemical Weighing sub2->dye1 dye2 Dyeing / Padding dye1->dye2 dye3 Oxidation dye2->dye3 dye4 Soaping / Clearing dye3->dye4 test1 Color Strength (K/S) dye4->test1 test2 Wash Fastness (ISO 105-C06) dye4->test2 test3 Light Fastness (ISO 105-B02) dye4->test3 test4 Rubbing Fastness (ISO 105-X12) dye4->test4 analysis Data Comparison & Guide Publication test1->analysis test2->analysis test3->analysis test4->analysis

Caption: General experimental workflow for dyeing and evaluation.

Dye_Fiber_Interaction cluster_dye Vat Violet 1 States cluster_fibers Fiber Interaction (Absorption & Fixation) D_pigment Insoluble Pigment (as applied) D_leuco Soluble Leuco-Anion (in dyebath) D_pigment->D_leuco Reduction (NaOH, Na₂S₂O₄) D_leuco->D_pigment Oxidation (Air, NaBO₃) Cotton Cotton (Cellulose) -OH groups D_leuco->Cotton High Affinity (H-bonds, VdW forces) Silk Silk/Wool (Protein) -NH₂, -COOH groups D_leuco->Silk Moderate Affinity (Risk of damage from high pH) Polyester Polyester (Synthetic) Hydrophobic D_leuco->Polyester Low Affinity in Water (Requires Thermosol) Cotton->D_pigment Trapped inside fiber Silk->D_pigment Trapped inside fiber

Caption: Dye-fiber interaction model for Vat Violet 1.

Conclusion

This comparative study confirms that the dyeing efficiency of this compound is highly substrate-dependent. It is exceptionally well-suited for cotton, providing high color strength and excellent fastness properties, making it ideal for applications demanding high durability. While dyeing of silk and wool is possible, the process must be carefully controlled with modified, less alkaline conditions to prevent unacceptable fiber degradation, which in turn compromises the achievable color depth. For polyester, conventional aqueous vat dyeing is ineffective; however, the thermosol process offers a viable alternative, yielding deep shades with outstanding fastness, comparable to and in some cases exceeding that of cotton. These findings provide researchers and textile professionals with the quantitative data and procedural knowledge required to select the appropriate substrate and application method for this compound.

References

Establishing C.I. Vat Violet 1 as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape of dye chemistry, the establishment of robust and reliable reference standards is paramount for ensuring the accuracy, reproducibility, and comparability of experimental data. This guide provides a comprehensive comparison of C.I. Vat Violet 1 against established certified reference materials, outlining the necessary steps and data required for a compound to be considered a reference standard. This document will serve as a valuable resource for researchers utilizing dyes in their work, particularly in fields requiring high levels of precision and quality control.

Executive Summary

This compound, an anthraquinone-based vat dye, is a subject of interest in various research applications due to its distinct chemical structure and properties. However, a thorough review of available data indicates that this compound is not currently recognized as a certified reference standard. This guide will compare the characteristics of this compound with those of certified reference materials (CRMs), such as NIST SRM 2037 (Solvent Red 24 Dye) and analytical standards for anthraquinone, to highlight the rigorous process of establishing a reference standard.

Data Presentation: this compound vs. Certified Reference Standards

The following tables summarize the key differences in the type and quality of data available for this compound compared to a certified reference material.

Table 1: General Properties and Availability

PropertyThis compoundCertified Reference Material (e.g., NIST SRM 2037, Anthraquinone Standard)
Chemical Name Dichloro-isoviolanthroneVaries (e.g., 1-[[2,5-dimethyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthalenol for Solvent Red 24)
CAS Number 1324-55-6Varies (e.g., 85-83-6 for Solvent Red 24)
Molecular Formula C₃₄H₁₄Cl₂O₂[1][2]Varies
Molecular Weight 525.38 g/mol [1][2]Varies
Availability Research chemical suppliers[3]National Metrology Institutes (e.g., NIST), certified reference material producers (e.g., LGC Standards, HPC Standards)[4][5][6]
Certification None available; often sold with a disclaimer that the buyer assumes responsibility for confirming identity and purity.[3]Certified by an authoritative body (e.g., NIST, ISO 17034 accredited producer) with a detailed Certificate of Analysis.[4][6]

Table 2: Quantitative Analytical Data Comparison

Analytical ParameterThis compoundCertified Reference Material (Illustrative Example: NIST SRM 2037)
Certified Purity (Mass Fraction) Not available. Purity is not certified by suppliers.[3]Certified value with a stated uncertainty (e.g., 98.0% with a 95% uncertainty interval of 92.3% to 100%).[4]
UV-Visible Spectral Data Absorption maximum reported in the range of 520–580 nm.[7] No certified molar absorptivity data available.Certified second-derivative-based molecular absorption coefficients with uncertainty at specific wavelengths (e.g., in p-xylene: 33 ± 2 L mol⁻¹cm⁻¹ between 534 nm and 557 nm).[4]
Chromatographic Purity (e.g., HPLC) HPLC methods are applicable for analysis, but no certified purity data is provided with the product.[7]Purity determined by one or more chromatographic methods, with data and methodology detailed in the certificate of analysis.
FTIR Spectral Data FTIR can be used for identification, but no certified reference spectrum is provided.A reference spectrum may be provided or referenced in the documentation.
Traceability Not traceable to a national or international standard.Traceable to the International System of Units (SI) through a national metrology institute.[4]

Experimental Protocols for Characterization

To establish this compound as a reference standard, a comprehensive set of characterization experiments must be performed. The following are detailed methodologies for key experiments.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and to identify and quantify any impurities.

  • Instrumentation: A high-performance liquid chromatograph equipped with a diode array detector (DAD) or a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. The specific gradient program should be optimized to achieve good separation of the main peak from any impurity peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV-Vis spectrum of this compound should be recorded, and the wavelength of maximum absorbance (in the range of 520-580 nm) should be used for quantification.[7]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., N,N-dimethylformamide or a mixture of solvents) and then diluted to a known concentration for injection.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a mass balance approach using a certified reference standard of a related compound can be employed.

Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To confirm the chemical identity of this compound by identifying its characteristic functional groups.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Interpretation: The obtained spectrum should be compared with a reference spectrum or interpreted based on the known chemical structure of dichloro-isoviolanthrone to confirm the presence of key functional groups such as C=O (carbonyl), C=C (aromatic), and C-Cl bonds.

Quantitative Analysis by UV-Visible Spectroscopy
  • Objective: To determine the molar absorptivity of this compound.

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Sample Preparation: A series of solutions of this compound of known concentrations are prepared in a suitable solvent (e.g., a non-polar organic solvent in which it is soluble).

  • Data Acquisition: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax).

  • Analysis: A calibration curve of absorbance versus concentration is plotted. According to the Beer-Lambert law, the molar absorptivity (ε) can be calculated from the slope of the linear regression of this curve.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for establishing a reference standard and a conceptual signaling pathway for dye analysis.

G Workflow for Establishing a Reference Standard cluster_0 Candidate Material Selection cluster_1 Characterization and Purity Assessment cluster_2 Property Certification cluster_3 Certification and Documentation A Synthesis and Purification of this compound B Structural Elucidation (NMR, MS, FTIR) A->B C Purity Determination (HPLC, GC, Titration) A->C E Quantitative Analysis (UV-Vis, qNMR) B->E D Impurity Profiling C->D C->E F Determination of Physical Properties E->F G Homogeneity and Stability Studies F->G H Uncertainty Assessment G->H I Issuance of Certificate of Analysis H->I J Dissemination as a Certified Reference Material I->J

Caption: Workflow for establishing a chemical compound as a certified reference standard.

G Conceptual Pathway for Dye Analysis using a Reference Standard cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis and Comparison cluster_3 Results A Unknown Dye Sample C Chromatographic Separation (HPLC) A->C D Spectroscopic Analysis (UV-Vis, FTIR) A->D B Reference Standard (e.g., this compound CRM) B->C B->D E Comparison of Retention Times and Spectra C->E D->E F Quantification using Reference Standard Calibration E->F G Identification and Purity of Unknown Dye F->G

Caption: Conceptual workflow for the analysis of an unknown dye sample using a reference standard.

Conclusion

While this compound is a valuable compound for various research and industrial applications, it currently lacks the rigorous characterization, certification, and documentation required to be considered a reference standard. The establishment of this compound as a reference material would necessitate a comprehensive analytical program, including certified purity assessment, determination of key physical and chemical properties with associated uncertainties, and long-term stability studies, all performed under a robust quality management system. For applications demanding the highest level of accuracy and traceability, researchers are advised to use certified reference materials from accredited sources.

References

Safety Operating Guide

Essential Safety and Logistical Information for C.I. Vat Violet 1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for the handling and disposal of C.I. Vat Violet 1, a violet powder that can be harmful if swallowed and may cause irritation to the eyes, skin, and respiratory system.[1] Adherence to these procedures is vital for ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound. It is imperative to inspect all PPE for integrity before each use.[2]

Protection Type Specification Standard/Regulation
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[2]
Skin Protection Chemical-resistant gloves (e.g., rubber gloves).[1] Fire/flame resistant and impervious clothing to minimize skin contact.[1][2]EU Directive 89/686/EEC and EN 374 for gloves.[2]
Respiratory Protection An approved full-face respirator should be used if exposure limits are exceeded or irritation occurs.[2] A self-contained breathing apparatus (SCBA) is necessary for firefighting.[1]MSHA/NIOSH approved or equivalent.[1]

Operational Plan

This section outlines the standard operating procedures for the safe handling of this compound in a laboratory setting.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is strongly recommended to control airborne levels of the substance.[1]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

Handling Procedures
  • Preparation: Before handling, ensure all required PPE is donned correctly. Prepare all necessary equipment and materials to minimize movement and potential for spills.

  • Dispensing:

    • Minimize dust generation and accumulation during handling.[1]

    • If possible, use a scoop or spatula to transfer the powder. Avoid pouring, which can create airborne dust.

  • During Operation:

    • Avoid all contact with eyes, skin, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

    • Decontaminate all work surfaces and equipment after use.

    • Remove contaminated clothing carefully to avoid spreading the chemical. Wash contaminated clothing before reuse.[1]

Storage
  • Store this compound in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed and protected from light.[1]

  • Store away from incompatible materials such as strong oxidizing and reducing agents.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Solid Waste: Collect all waste this compound and contaminated materials (e.g., gloves, paper towels, and weighing papers) in a designated, labeled, and sealed container.[1][2]

  • Spills: In the event of a spill, immediately cordon off the area. Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable disposal container.[1] Avoid generating dust during cleanup.[1]

Disposal Method
  • Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.[1]

  • Consult with your institution's environmental health and safety (EHS) department and adhere to all local, state, and federal hazardous waste regulations for proper disposal.[1]

  • Do not allow the product to enter drains or waterways.[2]

  • Disposal may involve a licensed chemical destruction plant or controlled incineration.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Workflow start Start: Handling this compound engineering_controls Are adequate engineering controls in place? (e.g., fume hood) start->engineering_controls eye_protection Wear safety goggles with side-shields engineering_controls->eye_protection Yes/No skin_protection Wear chemical-resistant gloves and impervious clothing eye_protection->skin_protection respiratory_check Is there a risk of inhalation or exceeding exposure limits? skin_protection->respiratory_check respirator Use an approved full-face respirator respiratory_check->respirator Yes no_respirator Standard ventilation is sufficient respiratory_check->no_respirator No end Proceed with handling respirator->end no_respirator->end

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.